1-(5-Chloro-thiophen-3-YL)ethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROBASKSBLIYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(5-chloro-thiophen-3-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is a robust and well-documented two-step synthesis commencing with the Friedel-Crafts acylation of 3-chlorothiophene, followed by the selective reduction of the resulting ketone intermediate. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. Furthermore, alternative synthetic strategies will be explored, offering a comparative analysis to inform methodological choices in a research and development setting.
Introduction
Thiophene derivatives are a cornerstone of modern medicinal chemistry, with their isosteric relationship to benzene rings enabling the modulation of physicochemical and pharmacokinetic properties of drug candidates. The title compound, this compound, incorporates several key structural features: a substituted thiophene core, a chloro-substituent that can influence metabolic stability and binding interactions, and a chiral secondary alcohol that provides a handle for further synthetic elaboration or direct interaction with biological targets. A reliable and scalable synthesis of this molecule is therefore of significant interest to the scientific community.
This guide will primarily focus on a two-step synthetic sequence that is both chemically sound and supported by established organic chemistry principles. The pathway involves:
-
Friedel-Crafts Acylation: The introduction of an acetyl group onto the 3-chlorothiophene scaffold to form the key intermediate, 1-(5-chloro-thiophen-3-yl)ethanone.
-
Ketone Reduction: The selective reduction of the acetyl group to the corresponding secondary alcohol, yielding the target molecule, this compound.
The rationale behind the selection of starting materials, reagents, and reaction conditions will be discussed in detail, providing a thorough understanding of the synthetic strategy.
Primary Synthetic Pathway: A Two-Step Approach
The most logical and experimentally validated approach to this compound is a two-step process, which is outlined below.
Step 1: Friedel-Crafts Acylation of 3-Chlorothiophene
The initial step involves the electrophilic aromatic substitution of 3-chlorothiophene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst.
Reaction:
3-Chlorothiophene + Acetyl Chloride --(AlCl₃)--> 1-(5-chloro-thiophen-3-yl)ethanone
Causality of Experimental Choices:
-
Starting Material: 3-Chlorothiophene is selected as the starting material to favor the formation of the desired 3-acylated product. Friedel-Crafts acylation of thiophene itself preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate by the sulfur atom.[1][2] In 3-substituted thiophenes, the regioselectivity is influenced by the electronic nature of the substituent.[3] While a mixture of isomers is possible, the 5-position is sterically less hindered and electronically activated for electrophilic attack.
-
Acylating Agent: Acetyl chloride is a common and effective source of the acylium ion, the active electrophile in this reaction.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion from acetyl chloride.[4]
Experimental Protocol: Synthesis of 1-(5-chloro-thiophen-3-yl)ethanone
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
Substrate Addition: To this mixture, add 3-chlorothiophene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The reaction between aluminum chloride and the acyl chloride is exothermic.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation: Acylation Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Chlorothiophene | Directs acylation to the desired positions. |
| Acylating Agent | Acetyl Chloride | Readily available and effective acylium ion source. |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid for acylium ion generation.[4] |
| Stoichiometry | ~1.1 eq. of AlCl₃ and Acetyl Chloride | Ensures complete reaction. |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Inert solvent for the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and prevents side reactions. |
| Reaction Time | 2-4 hours | Allows for complete conversion. |
Step 2: Reduction of 1-(5-chloro-thiophen-3-yl)ethanone
The second step is the selective reduction of the ketone functionality of 1-(5-chloro-thiophen-3-yl)ethanone to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Reaction:
1-(5-chloro-thiophen-3-yl)ethanone --(NaBH₄)--> this compound
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is chosen for its selectivity in reducing aldehydes and ketones without affecting other functional groups that might be present. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]
-
Solvent: Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions as they can protonate the intermediate alkoxide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(5-chloro-thiophen-3-yl)ethanone (1.0 equivalent) in methanol or 95% ethanol.[6]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Carefully add a dilute acid (e.g., 3M HCl) to quench the excess sodium borohydride and neutralize the reaction mixture.[6] This should be done in a fume hood as hydrogen gas may be evolved.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Data Presentation: Reduction Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 1-(5-chloro-thiophen-3-yl)ethanone | The direct precursor to the target alcohol. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for ketone reduction. |
| Stoichiometry | 1.2-1.5 equivalents of NaBH₄ | Ensures complete reduction of the ketone. |
| Solvent | Methanol or Ethanol | Protic solvent suitable for NaBH₄ reductions. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |
Alternative Synthetic Strategy: Grignard Reaction
An alternative one-step approach to this compound involves the use of a Grignard reagent. This would entail the formation of a 3-thienylmagnesium halide, which then acts as a nucleophile, attacking an appropriate electrophile.
Proposed Reaction:
3-Bromo-5-chlorothiophene + Mg --> 5-Chloro-3-thienylmagnesium bromide 5-Chloro-3-thienylmagnesium bromide + Acetaldehyde --> this compound
Discussion of Feasibility:
The preparation of Grignard reagents from aryl halides is a well-established reaction.[7] However, the presence of the chloro-substituent on the thiophene ring could potentially complicate the reaction. The relative reactivity of the C-Br and C-Cl bonds towards magnesium is a key consideration. Generally, the C-Br bond is more reactive and would be expected to form the Grignard reagent preferentially.
Experimental Considerations:
-
Grignard Formation: The reaction would need to be carried out under strictly anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF).
-
Electrophile: Acetaldehyde would serve as the two-carbon electrophile to form the desired ethanol derivative.
-
Work-up: The reaction would be quenched with an acidic aqueous solution to protonate the alkoxide intermediate.
While this pathway is theoretically plausible, the Friedel-Crafts acylation followed by reduction is generally a more reliable and higher-yielding route for this type of transformation.
Visualization of Synthetic Pathways
Primary Two-Step Synthesis Pathway
Caption: The primary two-step synthesis of this compound.
Alternative Grignard Reaction Pathway
Caption: An alternative one-step synthesis via a Grignard reaction.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the Friedel-Crafts acylation of 3-chlorothiophene to yield 1-(5-chloro-thiophen-3-yl)ethanone, followed by its selective reduction with sodium borohydride. This pathway utilizes readily available starting materials and well-understood reaction mechanisms, making it a practical choice for both laboratory-scale synthesis and potential scale-up. While a Grignard-based approach presents a more direct route, it may be associated with challenges in reagent preparation and control of reactivity. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully synthesize this important chemical intermediate.
References
- Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
- Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride.
- Swarthmore College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.
- National Center for Biotechnology Information. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- ResearchGate. (2013, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.
- The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- ResearchGate. (2013, August 5). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-thiophen-3-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(5-Chloro-thiophen-3-YL)ethanol, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The unique structural combination of a chlorinated thiopene ring and an ethanol substituent imparts specific characteristics that are critical to understand for its application in research and development. This document moves beyond a simple datasheet to provide insights into the causality behind these properties and the methodologies for their empirical determination.
Molecular Structure and Core Identifiers
The foundational attributes of this compound are rooted in its molecular architecture. The presence of a five-membered aromatic thiophene ring, substituted with a chlorine atom at the 5-position and an ethanol group at the 3-position, dictates its electronic and steric properties.
| Property | Value | Source |
| Chemical Formula | C₆H₇ClOS | [1] |
| Molecular Weight | 162.64 g/mol | [1][2] |
| CAS Number | 1363383-08-7 | [1] |
| Physical Form | Solid | |
| Canonical SMILES | CC(C1=CC(=CS1)Cl)O | [1] |
| InChI Key | XROBASKSBLIYFH-UHFFFAOYSA-N |
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Methodology |
| Melting Point | 65-75 °C | Fragment-based contribution methods |
| Boiling Point | 240-250 °C at 760 mmHg | QSAR (Quantitative Structure-Activity Relationship) models |
| Water Solubility | 0.5-1.5 g/L at 25 °C | ALOGPS |
| pKa (acidic) | ~15 (hydroxyl proton) | ACD/pKa DB |
| LogP | 1.8 - 2.5 | ClogP/ALOGP |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted values should be validated through experimental determination. The following section outlines detailed, self-validating protocols for the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[6] For a pure compound, a sharp melting range of 0.5-1.0°C is expected.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the solid this compound is finely ground to a powder.
-
Capillary Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate of 1-2°C per minute.
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
The aqueous solubility of a compound is a crucial parameter in drug development, influencing its absorption and distribution. Given the presence of both a hydrophobic chlorothiophene moiety and a hydrophilic ethanol group, a moderate solubility is anticipated.
Experimental Protocol: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered to remove undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for quantification.[8]
Caption: Workflow for Aqueous Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa of the hydroxyl group in the ethanol substituent is a key determinant of the compound's ionization state at different pH values. This is particularly important for its behavior in biological systems.
Experimental Protocol: Potentiometric Titration
Due to the low aqueous solubility and expected high pKa of the alcohol, potentiometric titration in a mixed-solvent system or a non-aqueous solvent is recommended.[9][10][11]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., methanol-water or DMSO).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.
-
Titration: A standardized solution of a strong base (e.g., tetrabutylammonium hydroxide in a non-aqueous solvent) is added in small increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[9][12]
Caption: Workflow for pKa Determination.
Spectroscopic and Chromatographic Profile
For unambiguous identification and purity assessment, a combination of spectroscopic and chromatographic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C-Cl and C-S vibrations of the thiophene ring.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the compound and for quantifying its concentration in solubility studies.
Safety and Handling
Based on the available information for similar compounds, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, a comprehensive Safety Data Sheet (SDS) should be consulted.
Conclusion
This technical guide provides a detailed overview of the key physicochemical properties of this compound, blending known data with reliable predictions and outlining robust experimental protocols for their validation. A thorough understanding of these properties is fundamental for any researcher or developer intending to utilize this compound in their work, ensuring both the integrity of their results and the safety of their practice.
References
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- University of Calgary. (n.d.). Melting point determination.
- Al-Dahhan, W. H. (2021, September 19). experiment (1) determination of melting points.
- ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?
- PubChem. (n.d.). This compound.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
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An In-depth Technical Guide to 1-(5-Chloro-thiophen-3-YL)ethanol (CAS: 1363383-08-7)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational to the design of novel therapeutics. Among these, the thiophene ring system holds a privileged position due to its unique electronic properties and its role as a versatile bioisostere of the benzene ring.[1] The introduction of specific substituents, such as halogens and short alkyl chains, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed technical overview of 1-(5-Chloro-thiophen-3-YL)ethanol, a functionalized thiophene derivative poised as a valuable building block for drug discovery and materials science.
Thiophene-containing molecules are integral to numerous FDA-approved drugs, highlighting their significance in interacting with diverse biological targets.[1] Furthermore, the incorporation of a chlorine atom is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.[2][3] This document serves as a comprehensive resource, elucidating the core properties, logical synthetic pathways, analytical characterization, and potential applications of this compound to empower researchers in their scientific endeavors.
Part 1: Physicochemical Properties and Safety Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a solid at room temperature and possesses a unique combination of features stemming from its chlorothiophene core and the secondary alcohol functional group.
Chemical Identity and Computed Properties
The key identifiers and computed physicochemical properties for this compound are summarized below. These parameters are crucial for predicting its behavior in various solvent systems and its potential as a drug-like molecule.
| Property | Value | Source |
| CAS Number | 1363383-08-7 | [4][5] |
| Molecular Formula | C₆H₇ClOS | [4][6] |
| Molecular Weight | 162.64 g/mol | [4][6] |
| Synonyms | 1-(5-chloro-3-thienyl)ethanol | [5][6] |
| Physical Form | Solid | |
| XLogP3 | 2.1 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Chemical Structure
Caption: Chemical structure of this compound.
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed and requires careful handling in a laboratory setting.
| Safety Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| Storage Class | 11: Combustible Solids | |
| Storage Conditions | Inert atmosphere, Room Temperature | [7] |
Part 2: Rational Synthetic Strategies
While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, its structure lends itself to well-established, logical synthetic transformations. The choice of pathway depends on the availability of starting materials and the desired scale of the synthesis. Here, we propose two robust and scientifically sound retrosynthetic approaches.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals two primary precursor molecules: an acetylthiophene (ketone) or a thiophenecarboxaldehyde (aldehyde). This analysis forms the basis of our proposed synthetic protocols.
Caption: Retrosynthetic analysis of this compound.
Pathway A: Synthesis via Ketone Reduction
This is often the more direct route if the corresponding ketone, 1-(5-chlorothiophen-3-yl)ethan-1-one, is accessible. The reduction of a ketone to a secondary alcohol is a fundamental and high-yielding transformation in organic synthesis.[8]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that reduces ketones and aldehydes without affecting other potentially sensitive functional groups. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like ethanol or methanol, simplifying the experimental setup and workup procedure.[8][9]
-
Solvent: Anhydrous ethanol is chosen as the solvent. It readily dissolves the ketone precursor and the NaBH₄ reagent, and its protic nature facilitates the reaction mechanism.
-
Workup: A mild acidic quench (e.g., with saturated aqueous NH₄Cl) is used to neutralize any excess borohydride and hydrolyze the intermediate borate ester to yield the final alcohol product.
Step 1: Reduction of 1-(5-chlorothiophen-3-yl)ethan-1-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(5-chlorothiophen-3-yl)ethan-1-one (1.0 eq). Dissolve the ketone in anhydrous ethanol (approx. 10 mL per 1 g of ketone) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.[10]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.
-
Extraction: Remove the ethanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[10]
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Pathway B: Synthesis via Grignard Reaction
This pathway involves the formation of a new carbon-carbon bond by reacting an organometallic reagent with an aldehyde precursor, 5-chloro-3-thiophenecarboxaldehyde. This method is exceptionally powerful for building molecular complexity.[11][12]
Causality Behind Experimental Choices:
-
Grignard Reagent: Methylmagnesium bromide (CH₃MgBr) is a commercially available and highly effective nucleophile for adding a methyl group to a carbonyl carbon.[13]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the Grignard reagent, maintaining its reactivity. The use of strictly anhydrous conditions is non-negotiable, as Grignard reagents are strong bases and will be quenched by any protic sources, including water.[13]
-
Atmosphere: An inert atmosphere (nitrogen or argon) is essential to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Workup: The workup with saturated aqueous NH₄Cl provides a proton source to form the final alcohol and is mild enough to avoid potential side reactions that could occur under strongly acidic conditions.
Step 1: Grignard Addition to 5-chloro-3-thiophenecarboxaldehyde
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add a solution of 5-chloro-3-thiophenecarboxaldehyde (1.0 eq) in anhydrous THF (approx. 10 mL per 1 g of aldehyde) to the flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq, typically 3.0 M in diethyl ether) to the dropping funnel. Add the Grignard reagent dropwise to the stirred aldehyde solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the reaction flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add more ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford pure this compound.
Part 3: Analytical Characterization
For any newly synthesized or sparsely characterized compound, rigorous analytical confirmation is paramount to establish its identity and purity. The combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained. While Sigma-Aldrich notes that they do not provide analytical data for this specific product[14], the expected spectral features can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (approx. 7.0-7.5 ppm) for the two thiophene protons, a quartet around 4.8-5.2 ppm for the methine proton (-CHOH) coupled to the methyl group, a broad singlet for the hydroxyl proton (-OH) which can be exchanged with D₂O, and a doublet around 1.5 ppm for the three protons of the methyl group (-CH₃).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal six distinct signals: four in the aromatic region (approx. 120-150 ppm) corresponding to the thiophene ring carbons, one for the methine carbon (approx. 65-75 ppm), and one for the methyl carbon (approx. 20-25 ppm).
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺). Crucially, due to the presence of a single chlorine atom, a characteristic isotopic pattern with two peaks at M⁺ and M+2 in an approximate 3:1 ratio of intensity would provide strong evidence for the compound's composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches for the aromatic and alkyl groups around 2850-3100 cm⁻¹, and C=C stretching absorptions for the thiophene ring in the 1400-1600 cm⁻¹ region.
Part 4: Applications in Research and Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for creating more complex molecules. Its bifunctional nature—a reactive secondary alcohol and a halogenated aromatic ring—opens avenues for diverse chemical modifications.
Workflow for Application in Drug Discovery
The journey from a chemical building block to a potential drug candidate follows a logical progression of synthesis, derivatization, and screening.
Caption: Logical workflow from building block to lead optimization.
1. Role as a Chemical Intermediate: The secondary alcohol group can be readily converted into other functional groups. For instance, it can be:
-
Esterified to form a wide range of esters.
-
Alkylated to produce ethers.
-
Oxidized back to the corresponding ketone, which can then serve as an electrophilic handle for other reactions.
2. Pharmacophoric Significance: The chlorothiophene moiety is a key pharmacophore. The thiophene ring acts as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic profiles.[1] The chlorine atom at the 5-position can engage in halogen bonding, enhance binding affinity through hydrophobic interactions, and block a potential site of metabolism, thereby increasing the compound's half-life.[2]
3. Analogy to Existing Drugs: Related structures like thiophene-3-ethanol are known intermediates in the synthesis of major antithrombotic drugs such as Ticlopidine and Clopidogrel.[15] This precedent strongly suggests that derivatives of this compound could be explored for activity in cardiovascular, anti-inflammatory, or oncology research areas where thiophene-based molecules have shown promise.[1]
Conclusion
This compound (CAS 1363383-08-7) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed literature on its specific properties and synthesis is sparse, its structure allows for the confident application of established, reliable synthetic protocols such as ketone reduction and Grignard addition. Its combination of a reactive alcohol handle and a functionalizable chlorothiophene core makes it an attractive starting point for generating novel compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this valuable intermediate into their discovery programs.
References
- Specifications of 1-(5-chlorothiophen-3-yl)ethan-1-ol. (n.d.).
- 1-(5-Chlorothiophen-3-yl)ethanol. (n.d.).
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.).
- Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions - ResearchGate. (2013).
- 1363383-08-7|this compound - BIOFOUNT. (n.d.).
- CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents. (n.d.).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Thiophene synthesis - Organic Chemistry Portal. (n.d.).
- This compound | C6H7ClOS - PubChem - NIH. (n.d.).
- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - NIH. (2019).
- Enantioselective reduction of ketones - Wikipedia. (n.d.).
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015).
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one - ResearchGate. (2017).
- Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol | Scilit. (2009).
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (2021).
- CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents. (n.d.).
- reduction of aromatic ketones - YouTube. (2019).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (2023).
- Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride - Arkivoc. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2019).
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019).
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Spectroscopic Characterization of 1-(5-Chloro-thiophen-3-YL)ethanol: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(5-Chloro-thiophen-3-YL)ethanol is a substituted thiophene derivative of interest, possessing a stereocenter and a functionalized heterocyclic core—a common motif in medicinal chemistry. Accurate and comprehensive spectroscopic analysis is paramount not only for initial structure confirmation but also for ongoing quality control, reaction monitoring, and regulatory submissions.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's structure is essential for interpreting its spectroscopic data. The numbering scheme used throughout this guide is presented below.
Caption: Molecular structure and numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would display distinct signals for the ethanol side chain and the thiophene ring protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 (CH₃) | ~1.5 - 1.6 | Doublet (d) | ~6.5 | Coupled to the methine proton (H6). The chemical shift is typical for a methyl group adjacent to a carbon bearing an oxygen atom. |
| OH | ~1.8 - 2.5 | Singlet (s, broad) | - | The hydroxyl proton is exchangeable and its signal is often broad. Its chemical shift is concentration and temperature dependent. |
| H6 (CH) | ~5.0 - 5.2 | Quartet (q) | ~6.5 | Coupled to the three methyl protons (H7). Deshielded by the adjacent oxygen and the thiophene ring. |
| H4 | ~7.0 - 7.1 | Doublet (d) | ~1.5 | This proton is on the carbon between the chloro and the substituted carbon. It will be a doublet due to coupling with H2. The electronegativity of the adjacent chlorine atom will cause a downfield shift. |
| H2 | ~7.2 - 7.3 | Doublet (d) | ~1.5 | This proton is on the carbon adjacent to the sulfur and the substituted carbon. It will be a doublet due to coupling with H4. |
Expert Insights & Causality
The chemical shifts of the thiophene protons (H2 and H4) are influenced by the electronic effects of the substituents. The chlorine atom at position 5 is an electron-withdrawing group, which will deshield the adjacent proton (H4). The ethanol group at position 3 is weakly electron-donating. The predicted values are extrapolated from data for 1-(thiophen-3-yl)ethanol and various chlorothiophenes. The small coupling constant between H2 and H4 is characteristic of meta-coupling in a thiophene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in this compound.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (CH₃) | ~24 - 26 | Typical chemical shift for a methyl group in an ethanol moiety. |
| C6 (CH) | ~65 - 68 | The carbon atom bonded to the hydroxyl group is significantly deshielded. |
| C4 | ~120 - 122 | Aromatic carbon adjacent to the chlorine-substituted carbon. |
| C2 | ~124 - 126 | Aromatic carbon adjacent to the sulfur and the substituted carbon. |
| C5 | ~128 - 130 | The carbon atom directly bonded to the chlorine atom will be deshielded. |
| C3 | ~146 - 148 | The carbon atom bearing the ethanol substituent will be the most downfield of the thiophene carbons due to the substitution effect. |
Expert Insights & Causality
The chemical shifts are predicted based on the additivity rules for substituted thiophenes. The electronegative chlorine atom at C5 causes a significant downfield shift for this carbon. The carbon bearing the ethanol group (C3) is also shifted downfield. The chemical shifts for the ethanol side chain (C6 and C7) are based on data for similar secondary alcohols.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3350 | Strong, Broad | O-H | Stretching |
| ~3100 | Medium | C-H (thiophene) | Stretching |
| ~2970 | Medium | C-H (aliphatic) | Stretching |
| ~1600, ~1450 | Medium-Weak | C=C (thiophene) | Ring Stretching |
| ~1100 | Strong | C-O | Stretching |
| ~850 | Strong | C-H (thiophene) | Out-of-plane Bending |
| ~750 | Medium | C-Cl | Stretching |
Expert Insights & Causality
The most prominent feature in the IR spectrum will be a broad and strong absorption band around 3350 cm⁻¹ due to the O-H stretching of the alcohol group; this broadening is a result of hydrogen bonding.[2] The C-H stretching vibrations for the thiophene ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-O stretch of the secondary alcohol will appear as a strong band around 1100 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region and can be difficult to assign definitively without comparative analysis.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z ~162 and ~164 (in a ~3:1 ratio).
-
The presence of a chlorine atom will result in two molecular ion peaks, with the M+2 peak having approximately one-third the intensity of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
-
Major Fragments:
-
m/z ~147 (M-15): Loss of a methyl group (•CH₃).
-
m/z ~144 (M-18): Loss of water (H₂O) from the molecular ion.
-
m/z ~117: Cleavage of the C-C bond between the thiophene ring and the ethanol side chain (loss of •C₂H₄OH).
-
Expert Insights & Causality
The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the cleavage of the bonds adjacent to the oxygen atom and the thiophene ring. The most favorable fragmentations will be the loss of the small, stable neutral molecules or radicals. The fragmentation pattern can be rationalized as shown in the diagram below.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization source (typically 70 eV).
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments to theoretical values.
Overall Spectroscopic Workflow and Data Consolidation
A comprehensive and self-validating approach to the structural elucidation of this compound involves the integration of data from multiple spectroscopic techniques.
Sources
- 1. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Discovery, Isolation, and Synthesis of Thiophene-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a five-membered sulfur-containing heterocycle, represents a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a bioisostere for the benzene ring have cemented its status as a "privileged scaffold" in drug design.[1][2] This guide provides an in-depth exploration of the journey of thiophene-based compounds, from the seminal discovery of the parent molecule to the sophisticated synthetic and purification strategies employed today. We will delve into the historical context, methods for isolating naturally occurring thiophenes, cornerstone synthetic reactions with detailed, field-tested protocols, and robust characterization techniques. A case study on a prominent thiophene-containing therapeutic, Olaparib, will illustrate the profound impact of this heterocyclic core on contemporary medicine. This document is structured to serve as a practical and authoritative resource, bridging fundamental principles with actionable, validated methodologies for professionals in the field.
Chapter 1: The Serendipitous Discovery and Enduring Significance of Thiophene
The story of thiophene begins not with a targeted search, but with a chemical puzzle. In 1882, Victor Meyer, while demonstrating a lecture experiment, encountered an unexpected result.[3][4] The established test for benzene—the formation of a deep blue dye called indophenin when mixed with isatin and sulfuric acid—failed with the benzene he had prepared by decarboxylating benzoic acid.[5] However, crude benzene derived from coal tar consistently produced the vibrant blue color.[3][6]
This discrepancy led Meyer to a crucial insight: an impurity in coal tar benzene, not benzene itself, was responsible for the reaction.[3][5][6] Through meticulous work, he isolated this sulfur-containing contaminant and named it "thiophene," from the Greek words theion (sulfur) and phaino (to shine).[6] He quickly established its chemical formula as C₄H₄S and demonstrated its remarkable resemblance to benzene in both physical properties and chemical reactivity, including its propensity for electrophilic substitution reactions.[1][3] This similarity in properties, such as boiling points (84°C for thiophene vs. 81.1°C for benzene), is a classic example of bioisosterism, a concept now central to drug design.[1]
The thiophene ring is considered a privileged pharmacophore in medicinal chemistry due to its ability to interact favorably with biological targets.[2][7] The sulfur atom enhances drug-receptor interactions through potential hydrogen bonding, while the aromatic system allows for pi-stacking interactions.[2][8] Its compact, five-membered structure is readily functionalized, enabling the synthesis of diverse compound libraries for drug discovery programs.[2] Consequently, the thiophene nucleus is a key component in numerous FDA-approved drugs spanning a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antipsychotic agents.[7][8]
Chapter 2: Isolation of Thiophene-Based Compounds from Natural Sources
While many commercially important thiophenes are synthetic, a diverse array of thiophene derivatives exists in nature, primarily as secondary metabolites in plants of the Asteraceae family (e.g., Tagetes, Echinops).[9][10][11] These naturally occurring compounds, often polythiophenes, are biosynthesized from fatty acids or polyacetylenes and exhibit a range of potent biological activities, including antimicrobial, insecticidal, and phototoxic effects.[10]
The isolation of these compounds is a critical first step in natural product drug discovery. The process requires a systematic workflow designed to efficiently extract and purify the target molecules from complex plant matrices.
Experimental Protocol: Generalized Extraction and Isolation of Thiophenes from Plant Material
This protocol provides a robust framework for the isolation of thiophenes from dried plant matter. Causality: The choice of solvents and chromatographic phases is dictated by the polarity of typical acetylenic thiophenes. The workflow is designed to progressively enrich the target compounds.
1. Sample Preparation and Extraction: a. Mill 500 g of dried and powdered plant material (e.g., Tagetes erecta roots) to a fine powder to maximize surface area for solvent penetration. b. Macerate the powder in 2 L of a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 48 hours with occasional agitation. Causality: This solvent mixture provides a broad polarity range to efficiently extract a wide array of secondary metabolites, including semi-polar thiophenes. c. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
2. Solvent-Solvent Partitioning: a. Resuspend the crude extract in 500 mL of 90% aqueous MeOH. b. Perform liquid-liquid extraction in a separatory funnel with an equal volume of hexane (3 x 500 mL). Causality: This step removes highly non-polar compounds like fats and sterols, which can interfere with subsequent chromatographic steps. The target thiophenes will preferentially remain in the aqueous methanol phase. c. Collect and combine the aqueous methanol fractions and remove the methanol under reduced pressure. d. Extract the remaining aqueous phase with ethyl acetate (EtOAc) (3 x 400 mL). The thiophene derivatives will partition into the organic EtOAc layer. e. Dry the combined EtOAc fractions over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield an enriched thiophene fraction.
3. Chromatographic Purification: a. Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) using a hexane slurry. The column size should be appropriate for the amount of extract (typically a 50:1 ratio of silica to extract by weight). b. Adsorb the enriched fraction onto a small amount of silica gel ("dry loading") and carefully apply it to the top of the prepared column. c. Elute the column using a step gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.), and finally pure ethyl acetate. d. Collect fractions (e.g., 20 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a UV lamp (254 nm), as thiophenes are often UV-active. e. Combine fractions containing the purified compound(s) and concentrate in vacuo.
4. Final Purification (if necessary): a. For compounds that are not fully resolved by silica gel chromatography, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12] b. Utilize a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol. c. Monitor the elution profile with a photodiode array (PDA) detector to identify and collect the peaks corresponding to the pure thiophene compounds.
This systematic approach ensures the efficient and high-purity isolation of thiophene-based natural products for subsequent structural elucidation and bioactivity screening.
Chapter 3: Foundational Synthetic Strategies for the Thiophene Core
The construction of the thiophene ring is a fundamental task in organic synthesis. Several named reactions have become indispensable tools for chemists to create substituted thiophenes from acyclic precursors. This chapter details the mechanisms and protocols for two of the most powerful and widely used methods: the Paal-Knorr synthesis and the Gewald aminothiophene synthesis.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and reliable method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[3][13] The reaction involves the condensation of the diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[13][14]
-
Mechanism Insight : The reaction is believed to proceed through the initial thionation of one or both carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiophene ring.[6] While a furan intermediate was once hypothesized, experimental evidence suggests this is not the primary pathway.[13]
Caption: Workflow for the Paal-Knorr Thiophene Synthesis.
1. Reaction Setup: a. In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (containing bleach solution to neutralize H₂S), add acetonylacetone (1,4-diketone, 11.4 g, 0.1 mol) and 100 mL of dry toluene. b. Under a fume hood, carefully add phosphorus pentasulfide (P₄S₁₀, 9.8 g, 0.022 mol) to the solution in portions. Causality: P₄S₁₀ is highly reactive with moisture; adding it in portions controls the initial exotherm. The reaction generates toxic hydrogen sulfide (H₂S) gas, necessitating a trap.[13]
2. Reaction Execution: a. Heat the mixture to reflux (approx. 110°C) with vigorous stirring. b. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).
3. Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Slowly and carefully pour the mixture over 100 g of crushed ice in a beaker. c. Cautiously neutralize the aqueous layer by adding solid sodium bicarbonate (NaHCO₃) until effervescence ceases. d. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter. f. Remove the solvent by rotary evaporation. The crude product can be purified by distillation or flash column chromatography on silica gel to yield pure 2,5-dimethylthiophene.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction that provides rapid access to polysubstituted 2-aminothiophenes in a single step.[15][16][17] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile), and elemental sulfur, typically catalyzed by a base.[16][17]
-
Mechanism Insight : The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[15][17] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[15][17][18]
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add butan-2-one (ketone, 7.2 g, 0.1 mol), ethyl cyanoacetate (active methylene compound, 11.3 g, 0.1 mol), and elemental sulfur (3.5 g, 0.11 mol). b. Add 40 mL of ethanol as the solvent. c. Add morpholine (base, 8.7 g, 0.1 mol) dropwise to the stirred mixture. Causality: Morpholine is an effective base for catalyzing the initial Knoevenagel condensation.[15]
2. Reaction Execution: a. Gently heat the reaction mixture to 50-60°C with stirring. b. Maintain this temperature and monitor the reaction by TLC until the starting materials are consumed (typically 1-3 hours). The product often begins to precipitate from the reaction mixture upon formation.
3. Work-up and Purification: a. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. b. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove residual reactants and impurities. c. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.[19]
Chapter 4: Characterization and Purification of Thiophene-Based Compounds
Unambiguous structural confirmation and assurance of purity are paramount in chemical research and drug development. This chapter outlines the key analytical techniques for characterizing thiophene derivatives and provides practical guidance on purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of thiophene compounds.
-
¹H NMR Spectroscopy : The aromatic protons of the thiophene ring typically resonate in the range of δ 6.5-8.0 ppm. The chemical shifts and coupling constants are highly diagnostic. Protons at the α-positions (C2, C5) are generally downfield compared to those at the β-positions (C3, C4) due to the influence of the sulfur atom.
-
¹³C NMR Spectroscopy : The carbon atoms of the thiophene ring typically appear between δ 120-145 ppm. Similar to ¹H NMR, the α-carbons are generally more deshielded than the β-carbons.
-
Infrared (IR) Spectroscopy : Thiophene derivatives exhibit characteristic IR absorption bands. Key vibrations include C-H stretching of the aromatic ring (~3100 cm⁻¹), C=C stretching within the ring (~1500-1400 cm⁻¹), and a characteristic C-S stretching vibration.
Table 1: Representative Spectroscopic Data for Unsubstituted Thiophene (C₄H₄S)
| Technique | Signal Position | Assignment |
| ¹H NMR (CDCl₃) | δ 7.33 ppm (dd) | H2, H5 (α-protons) |
| δ 7.12 ppm (dd) | H3, H4 (β-protons) | |
| ¹³C NMR (CDCl₃) | δ 125.6 ppm | C2, C5 (α-carbons)[20] |
| δ 124.1 ppm | C3, C4 (β-carbons)[20] | |
| IR Spectrum | ~3100 cm⁻¹ | Aromatic C-H Stretch |
| ~1408 cm⁻¹ | Ring C=C Stretch | |
| ~834 cm⁻¹ | C-H Out-of-Plane Bend |
Data compiled from standard spectral databases.[20][21][22]
Purification Methodologies
Achieving high purity is a critical, self-validating step in any synthetic workflow. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.[23]
-
Crystallization : This is the preferred method for purifying solid compounds.[19] The process relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. A successful recrystallization yields a highly pure crystalline product, but can sometimes result in low recovery if not optimized.[23]
-
Trustworthiness Check : The purity of the recrystallized material should be confirmed by measuring its melting point. A sharp melting point close to the literature value is a strong indicator of high purity.
-
-
Column Chromatography : This is the most versatile and widely used technique for purifying both solid and liquid compounds from complex mixtures.[23] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) while being carried by a mobile phase.
-
Trustworthiness Check : Purity of the collected fractions must be assessed by a secondary method, typically TLC, before combining them.
-
-
Distillation : For volatile and thermally stable liquid thiophenes, distillation (simple, fractional, or vacuum) is an effective method for separating them from non-volatile impurities or other liquids with different boiling points.
Chapter 5: Case Study - Olaparib, a Thiophene-Containing PARP Inhibitor
The clinical and commercial success of thiophene-based drugs underscores the importance of this heterocyclic scaffold. Olaparib (trade name Lynparza) is a prime example. Approved by the FDA, Olaparib is a first-in-class PARP (Poly ADP-ribose polymerase) inhibitor used in the treatment of certain types of ovarian, breast, and prostate cancers, particularly those with mutations in the BRCA1 or BRCA2 genes.[24][25]
Mechanism of Action: Synthetic Lethality
Olaparib's efficacy is rooted in the concept of synthetic lethality.
-
DNA Damage : Cancer cells, especially those with BRCA mutations, have a deficient homologous recombination repair (HRR) pathway, a major mechanism for repairing double-strand DNA breaks.[25][26]
-
PARP's Role : These cells become heavily reliant on other DNA repair pathways, including one mediated by the PARP enzyme, which primarily repairs single-strand breaks.[25][27][28]
-
PARP Inhibition : Olaparib inhibits the enzymatic activity of PARP.[24][27] This inhibition leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks.
-
Cell Death : In BRCA-mutated cancer cells that lack a functional HRR pathway, these double-strand breaks cannot be repaired, leading to genomic instability and apoptotic cell death.[26][27] In healthy cells with functional HRR, the impact of PARP inhibition is less severe.
Caption: Mechanism of Action of Olaparib via Synthetic Lethality.
The synthesis of Olaparib itself is a multi-step process, often involving the construction of a phthalazinone core which is later coupled with other fragments.[29][30][31][32] The development of scalable and environmentally benign synthetic routes remains an active area of research, highlighting the continuous innovation in the field of thiophene chemistry.[29][30][31]
Conclusion
From its unexpected discovery in a common laboratory reagent to its central role in cutting-edge cancer therapeutics, the journey of thiophene is a testament to the power of fundamental chemical research. This guide has provided a comprehensive overview for the modern researcher, covering the historical context, isolation from natural sources, key synthetic methodologies with validated protocols, and essential characterization techniques. The principles and methods detailed herein serve as a foundation for the continued exploration and application of thiophene-based compounds, which will undoubtedly lead to future innovations in medicine, materials, and beyond.
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The Emergent Bioactivity of Substituted Thiophene Ethanols: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the preliminary bioactivity of substituted thiophene ethanols, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these molecules.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved pharmacokinetic properties and enhanced biological activity.[2] The inclusion of an ethanol substituent on the thiophene core introduces a hydroxyl group, a key pharmacophoric feature that can participate in hydrogen bonding with biological targets, potentially increasing binding affinity and specificity.[2] This guide will focus on the synthesis and preliminary bioactivity of substituted 2-(thiophen-2-yl)ethanol derivatives, highlighting their potential as antimicrobial, antifungal, and anticancer agents.
Synthesis of Substituted Thiophene Ethanols
The synthesis of substituted thiophene ethanols can be approached through several strategic routes. A common and effective method involves a two-step process starting from a substituted 2-bromothiophene.[1][4][5]
Heck Reaction and Subsequent Reduction
A primary synthetic route involves the Heck reaction of a substituted 2-bromothiophene with an appropriate vinyl-containing compound, followed by a selective reduction of the resulting intermediate.[1][4][5] This process allows for the introduction of various substituents onto the thiophene ring, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of a Substituted 2-(Thiophen-2-yl)ethanol
-
Heck Reaction:
-
Under a nitrogen atmosphere, dissolve the substituted 2-bromothiophene, an acrylic acid derivative (e.g., methyl acrylate), a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product (a substituted thiophene acrylate) by column chromatography.
-
-
Selective Reduction:
-
Dissolve the purified thiophene acrylate in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Cool the solution in an ice bath and add a reducing agent (e.g., lithium aluminum hydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the substituted 2-(thiophen-2-yl)ethanol.
-
Preliminary Bioactivity of Substituted Thiophene Ethanols
Substituted thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[6][7] The specific nature and position of the substituents on the thiophene ring play a crucial role in determining the potency and selectivity of these compounds.[6]
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Thiophene derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[8][9][10] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[11][12][13][14][15]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (substituted thiophene ethanol) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Serial Dilution:
-
Perform serial two-fold dilutions of the test compound stock solution in a 96-well microtiter plate containing the broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antifungal Activity
Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, especially in immunocompromised individuals. Several thiophene derivatives have been reported to possess significant antifungal activity, often comparable to or exceeding that of commercially available antifungal drugs.[16][17][18][19] The presence of specific substituents on the thiophene ring can greatly influence the antifungal potency.[18]
The experimental protocol for determining the antifungal activity of substituted thiophene ethanols is similar to the broth microdilution method described for bacteria, with appropriate modifications for fungal culture conditions (e.g., using RPMI-1640 medium and incubating for 24-48 hours).
Anticancer Activity
The search for novel, more effective, and less toxic anticancer agents is a major focus of modern drug discovery. Thiophene-containing compounds have emerged as a promising class of anticancer agents, with various derivatives exhibiting cytotoxicity against a range of cancer cell lines.[20][21][22] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24][25][26][27]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the substituted thiophene ethanol for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted thiophene ethanols is highly dependent on the nature and position of the substituents on the thiophene ring.[6] While a comprehensive SAR for this specific subclass is still under investigation, general trends observed for other thiophene derivatives can provide valuable guidance for the design of more potent and selective compounds.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can significantly influence the molecule's interaction with its biological target. A systematic variation of substituents with different electronic properties is crucial for optimizing activity.
-
Steric Factors: The size and shape of the substituents can affect the compound's ability to fit into the binding pocket of the target protein.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a critical role in its ability to cross cell membranes and reach its site of action.
Data Presentation
The following tables provide a template for summarizing the preliminary bioactivity data for a series of hypothetical substituted thiophene ethanols.
Table 1: Antimicrobial Activity of Substituted Thiophene Ethanols (MIC in µg/mL)
| Compound | R1 | R2 | Staphylococcus aureus | Escherichia coli |
| THE-01 | H | H | >128 | >128 |
| THE-02 | Cl | H | 64 | 128 |
| THE-03 | H | NO2 | 32 | 64 |
| THE-04 | Cl | NO2 | 16 | 32 |
| Ampicillin | - | - | 4 | 8 |
Table 2: Anticancer Activity of Substituted Thiophene Ethanols (IC50 in µM)
| Compound | R1 | R2 | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| THE-01 | H | H | >100 | >100 |
| THE-02 | Br | H | 55.2 | 78.4 |
| THE-03 | H | OCH3 | 42.1 | 63.9 |
| THE-04 | Br | OCH3 | 15.8 | 25.1 |
| Doxorubicin | - | - | 1.2 | 2.5 |
Conclusion and Future Directions
Substituted thiophene ethanols represent a promising class of compounds with the potential for development into novel therapeutic agents. Their facile synthesis and the tunability of their biological activities through substituent modification make them attractive targets for further investigation. Future research should focus on the synthesis of a diverse library of substituted thiophene ethanols and their systematic evaluation in a battery of biological assays. Elucidation of their precise mechanisms of action and further optimization of their structure-activity relationships will be critical for advancing these promising molecules through the drug discovery pipeline.
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An In-depth Technical Guide to 1-(5-Chloro-thiophen-3-YL)ethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Chloro-thiophen-3-YL)ethanol is a substituted thiophene derivative of increasing interest within medicinal chemistry and drug discovery. Its structural motifs, a secondary alcohol on a chlorinated thiophene ring, present a versatile scaffold for the synthesis of novel pharmaceutical intermediates. This guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of this compound, offering a technical resource for researchers engaged in the development of new therapeutics. While direct literature on this specific molecule is sparse, this guide consolidates available data and infers logical synthetic and analytical methodologies based on established chemical principles and related compounds.
Introduction: The Significance of the Chlorothiophene Scaffold
The thiophene ring is a privileged pharmacophore in drug discovery, valued for its bioisosteric relationship with the benzene ring, which can enhance interaction with biological targets and modulate physicochemical properties[1]. The incorporation of a chlorine atom can further influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 5-chlorothiophene moiety, in particular, is a key component of several approved drugs, most notably the anticoagulant Rivaroxaban[2].
This compound (Figure 1) serves as a chiral building block, with the secondary alcohol providing a reactive handle for further chemical modification. Its strategic importance lies in its potential as an intermediate for more complex molecules in drug development pipelines.
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1363383-08-7 | [] |
| Molecular Formula | C₆H₇ClOS | [1][4] |
| Molecular Weight | 162.64 g/mol | [1][4] |
| Physical Form | Solid | Sigma-Aldrich |
| XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H302 (Harmful if swallowed) | Sigma-Aldrich |
Synthetic Routes and Methodologies
Reduction of 3-Acetyl-5-chlorothiophene
The most direct and likely industrial route to this compound is the reduction of the corresponding ketone, 3-acetyl-5-chlorothiophene (CAS 58119-67-8), which is a commercially available starting material[5].
Reaction Scheme:
Reduction of 3-acetyl-5-chlorothiophene to the target alcohol.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones to secondary alcohols. Its ease of handling and high selectivity make it preferable to more reactive hydrides like lithium aluminum hydride (LiAlH₄) for this transformation, especially in a laboratory setting.
-
Solvent: Protic solvents such as methanol or ethanol are typically used for sodium borohydride reductions as they can protonate the intermediate alkoxide to yield the final alcohol product.
Experimental Protocol (Representative):
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetyl-5-chlorothiophene (1.0 eq) in methanol at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add water to quench the excess sodium borohydride.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Grignard Reaction
An alternative approach involves a Grignard reaction between a 3-thienylmagnesium halide and acetaldehyde. This method would likely start from 3-bromo-5-chlorothiophene.
Reaction Scheme:
Sources
The Chlorothiophene Ring: A Technical Guide to its Reactivity and Synthetic Utility
Abstract
The chlorothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the chlorothiophene ring, designed for researchers, scientists, and drug development professionals. We will dissect the electronic and steric factors governing its behavior in key synthetic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and a variety of metal-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing field-proven protocols, this document serves as a practical resource for harnessing the full synthetic potential of chlorothiophene derivatives.
Introduction: The Privileged Scaffold
Thiophene and its derivatives are classified as "privileged structures" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[1] The introduction of a chlorine atom onto the thiophene ring profoundly influences its electronic properties and reactivity, creating a versatile synthetic handle. The chloro-substituent, an electron-withdrawing group, modulates the nucleophilicity of the ring and provides a reactive site for cross-coupling reactions, making chlorothiophenes indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] A prominent example is the use of 5-chlorothiophene-2-carboxylic acid as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban.[3][4][5] This guide will provide a comprehensive overview of the chemical behavior of the chlorothiophene ring, empowering chemists to strategically design and execute synthetic routes.
Electrophilic Aromatic Substitution (EAS): A Modulated Reactivity
The thiophene ring is inherently more reactive towards electrophiles than benzene due to the ability of the sulfur atom's lone pairs to stabilize the positively charged intermediate (the arenium ion).[6] However, the presence of a chlorine atom introduces a duality: it deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions via resonance donation of its lone pairs.[1]
Regioselectivity
The position of the chlorine atom dictates the regiochemical outcome of EAS reactions.
-
2-Chlorothiophene : The chlorine atom at the C2 position directs incoming electrophiles primarily to the C5 (para) position, and to a lesser extent, the C3 (ortho) position. The C5 position is generally favored due to reduced steric hindrance.[1]
-
3-Chlorothiophene : The chlorine at C3 directs electrophiles to the C2 and C5 positions. The C2 position is often the major product due to the inherent higher reactivity of the α-positions of the thiophene ring.
The interplay of these directing effects is crucial for predicting and controlling the outcome of synthetic steps. The presence of other substituents can either reinforce or compete with the directing effect of the chlorine atom.[1]
Common EAS Reactions
While the deactivating nature of chlorine necessitates more forcing conditions compared to unsubstituted thiophene, a range of standard EAS reactions can be successfully performed.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Chlorothiophenes
| Reaction Type | Substrate | Reagents & Conditions | Major Product(s) | Yield | Reference(s) |
| Friedel-Crafts Acylation | Thiophene | Acetic Anhydride, Hβ Zeolite, 60°C | 2-Acetylthiophene | 98.6% | [7][8] |
| Friedel-Crafts Acylation | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃ | 2-Trichloroacetyl-5-chlorothiophene | N/A | [5] |
| Vilsmeier-Haack Formylation | 2-Chloro-3-amino-4-nitrothiophene derivatives | POCl₃, DMF | 2-Formyl-3-amino-4-nitrothiophene derivatives (ipso-substitution) | 50-79% | [2][9] |
Specialized EAS: The Vilsmeier-Haack ipso-Substitution
A noteworthy transformation is the ipso-formylation of highly electron-rich 2-chlorothiophenes under Vilsmeier-Haack conditions. In certain push-pull substituted systems, the Vilsmeier reagent (a chloromethyleniminium salt) preferentially attacks the chlorine-bearing carbon, leading to the substitution of the chlorine atom with a formyl group.[2][9] This reaction highlights how electronic activation by other substituents can override the typical C-H substitution pathway.
Experimental Protocol: Friedel-Crafts Acylation of Thiophene (General Procedure)
This protocol describes a general, solid-acid catalyzed acylation, which can be adapted for chlorothiophene substrates, likely requiring more stringent conditions.
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the thiophene substrate (1.0 equiv) and acetic anhydride (3.0 equiv).
-
Catalyst Addition : Add Hβ zeolite catalyst.
-
Reaction : Heat the mixture to 60°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst can often be recovered, regenerated, and reused.[7]
-
Purification : The filtrate is then subjected to standard purification procedures, such as distillation or column chromatography, to isolate the acetylated thiophene product.[7]
Nucleophilic Aromatic Substitution (SNAr): Reactivity through Activation
Nucleophilic aromatic substitution on an aryl halide is typically a challenging reaction. However, it becomes feasible when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the chlorine atom).[10][11]
The Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12] The presence of EWGs, such as a nitro group (-NO₂), at the C3 or C5 position of a 2-chlorothiophene is crucial for stabilizing this intermediate. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Caption: The addition-elimination mechanism for SNAr reactions.
Requirements and Scope
For SNAr to be efficient on a chlorothiophene ring, at least one potent EWG (e.g., -NO₂, -CN, -SO₂R) must be present to activate the system. Kinetic studies on 2-L-5-nitrothiophenes (para-like isomers) with various amines have shown that these reactions proceed effectively, with rates influenced by the solvent and the nature of the nucleophile.[13]
Experimental Protocol: Nucleophilic Aromatic Substitution on 2-Chloro-5-nitrothiophene
This representative protocol illustrates the SNAr reaction with an alkoxide nucleophile.
-
Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-nitrothiophene (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Nucleophile Addition : Add a solution of sodium methoxide (e.g., 1.1 equiv in methanol) dropwise to the stirred solution at room temperature or a slightly elevated temperature.
-
Reaction Monitoring : Monitor the reaction by TLC until the starting material is consumed.
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling: The Gateway to Complexity
Perhaps the most powerful application of chlorothiophenes in modern synthesis is their use as electrophilic partners in metal-catalyzed cross-coupling reactions. While chloroarenes are generally less reactive than their bromo and iodo counterparts (reactivity trend: I > Br > Cl), advancements in catalyst design have made their use increasingly common and economically attractive.[14]
The Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chlorothiophene. This is often the rate-limiting step for chloroarenes.[15]
-
Transmetalation : The organic group from an organometallic nucleophile (e.g., organoboron, organotin, organomagnesium) is transferred to the palladium center.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Key Cross-Coupling Reactions
Table 2: Common Cross-Coupling Reactions of Chlorothiophenes
| Reaction | Nucleophile (R-M) | Catalyst System (Example) | Key Features & Applications |
| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Pd(PPh₃)₄, K₃PO₄ | High functional group tolerance; widely used in pharmaceutical synthesis.[14] |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp²)-C(sp) bonds; synthesis of conjugated materials and complex natural products.[17][18] |
| Kumada | Grignard reagent (R-MgX) | Ni or Pd catalysts (e.g., NiCl₂(dppp)) | High reactivity of nucleophile; less functional group tolerance.[19][20] |
| Heck | Alkene | Pd catalyst, Base | Forms C-C bonds with alkenes; important for vinylthiophene synthesis. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Chlorothiophene Derivative
This protocol is a general starting point for the coupling of an arylboronic acid with a chlorothiophene.
-
Reaction Setup : To a dry reaction vial, add the chlorothiophene (1.0 equiv), arylboronic acid (1.2 equiv), a base such as potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).
-
Inert Atmosphere : Seal the vial and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1), via syringe.
-
Reaction : Place the vial in a preheated oil bath at 90-100°C and stir vigorously for 12-24 hours.
-
Monitoring : Track the reaction's progress using TLC or GC-MS.
-
Workup : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Advanced Topics: C-H Activation and the Halogen Dance
Direct C-H Activation/Functionalization
A frontier in cross-coupling chemistry is the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding the pre-functionalization of the coupling partners. For thiophenes, controlling the regioselectivity of C-H activation is a significant challenge. The mechanism often proceeds through a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond cleavage is facilitated by a ligand on the metal center acting as an internal base.[21][22] The choice of ligand is paramount; it can sterically and electronically influence which C-H bond is activated, allowing for selective functionalization at different positions of the thiophene ring.[21] Some catalytic systems can even achieve divergent selectivity, targeting either the C2 or C5 position of a 3-substituted thiophene simply by changing the ligand.
Caption: Ligand choice dictates regioselectivity in C-H activation.
The Halogen Dance: An Isomeric Complication
Under strongly basic conditions, particularly with lithium amides like lithium diisopropylamide (LDA), chlorothiophenes can undergo a "halogen dance" reaction.[1] This is a base-catalyzed migration of the chlorine atom around the ring, proceeding through a series of deprotonation and halogen-metal exchange steps.[23][24] This rearrangement can lead to a complex mixture of isomeric products, complicating purification and reducing the yield of the desired product. While more common for bromo- and iodothiophenes, the potential for a halogen dance with chlorothiophenes must be considered when using strong bases.
Strategies to Suppress the Halogen Dance:
-
Temperature Control : Lower temperatures can sometimes slow the metalation step, paradoxically promoting the dance. Higher temperatures can accelerate metalation and suppress the dance, but risk base decomposition.[1]
-
Solvent Choice : The coordinating ability of the solvent (e.g., THF vs. other ethers) can influence the aggregation state and reactivity of the base, thereby affecting the reaction pathway.[1]
-
Use of Milder Bases : Employing less aggressive bases when possible can prevent the initial deprotonation that initiates the dance.
-
Rapid Trapping : Using "fast" reacting electrophiles can trap the initial lithiated species before it has time to rearrange.[1]
Conclusion and Future Outlook
The chlorothiophene ring is a remarkably versatile scaffold whose reactivity can be finely tuned through a deep understanding of electronic effects, reaction mechanisms, and the strategic choice of reagents and catalysts. From the modulated reactivity in classical electrophilic substitutions to its role as a robust partner in a vast array of modern cross-coupling reactions, chlorothiophene provides chemists with a powerful tool for molecular construction. As catalyst development continues to advance, the utility of these cost-effective and readily available building blocks will undoubtedly expand, enabling the synthesis of next-generation pharmaceuticals and functional materials with greater efficiency and precision. The insights and protocols provided in this guide are intended to empower researchers to confidently and creatively exploit the rich chemistry of the chlorothiophene ring in their synthetic endeavors.
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- Wikipedia. (n.d.). Kumada coupling. Wikipedia. [Link]
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- Chemical Science. (2019). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Royal Society of Chemistry. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Chemical Communications. (2002). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Royal Society of Chemistry. [Link]
- Journal of the Korean Chemical Society. (2007). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic Acid Chloride. jkcs.or.kr. [Link]
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Unlocking the Potential of 1-(5-Chloro-thiophen-3-YL)ethanol: A Technical Guide for Researchers
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the heterocyclic compounds, the thiophene ring system holds a distinguished position. Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various molecular interactions make it a versatile building block in the design of new therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscoring their significance in drug discovery and development.[2][3][4][5][6] This guide focuses on a specific, yet underexplored, member of this family: 1-(5-Chloro-thiophen-3-YL)ethanol, and aims to illuminate its potential research applications for scientists and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research. This compound is a solid compound with the molecular formula C₆H₇ClOS and a molecular weight of 162.64 g/mol . The table below summarizes its key identifiers and computed properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClOS | |
| Molecular Weight | 162.64 g/mol | |
| CAS Number | 1363383-08-7 | |
| Appearance | Solid | |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
The presence of a chlorine atom, a hydroxyl group, and the thiophene ring itself provides multiple avenues for chemical modification and biological interactions, making it an intriguing candidate for further investigation.
Potential Research Application 1: A Scaffold for Novel Anticancer Agents
Scientific Rationale:
Thiophene derivatives are well-represented in the field of oncology research, with many exhibiting potent anticancer activities through various mechanisms of action.[2][7][8][9] These compounds can interact with a range of cancer-specific protein targets, leading to the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis.[2][7] The chloro-substituent on the thiophene ring of this compound can enhance its binding affinity to target proteins and influence its metabolic stability. The ethanol side chain provides a handle for further chemical modifications to optimize potency and selectivity. A plausible avenue of investigation is its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.
Proposed Experimental Workflow: Kinase Inhibitor Screening
Figure 1: Workflow for evaluating this compound as a potential kinase inhibitor.
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method to measure the inhibitory effect of a compound on kinase activity by quantifying ATP consumption.[10][11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 5 µL of the target kinase solution (e.g., a specific cancer-related kinase) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture containing the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Potential Research Application 2: A Foundation for Novel Anti-Inflammatory Agents
Scientific Rationale:
Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory drugs remains a critical area of research. Thiophene-containing molecules, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, often mediated through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[12] The structural features of this compound, including the substituted thiophene ring, suggest its potential to interact with the active sites of these pro-inflammatory enzymes. The presence of both chloro and methyl groups on thiophenic derivatives has been shown to be important for anti-inflammatory activity.[4]
Proposed Experimental Workflow: Evaluation of Anti-inflammatory Activity
Figure 2: A tiered approach to assess the anti-inflammatory potential of the compound.
Detailed Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This in vitro assay is a simple and effective method to evaluate the anti-inflammatory activity of a compound by assessing its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[13]
-
Preparation of HRBC Suspension:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.85% NaCl).
-
Prepare a 10% v/v suspension of the packed red blood cells in isosaline.
-
-
Assay Procedure:
-
Prepare different concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline).
-
In a set of centrifuge tubes, add 1 mL of the compound solution, 1 mL of the HRBC suspension, and 2 mL of hyposaline (0.36% NaCl).
-
Include a control tube with 2 mL of distilled water instead of hyposaline (for complete hemolysis) and a drug-free control with hyposaline.
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 20 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the percentage of hemolysis and the percentage of membrane stabilization using the following formulas:
-
% Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100
-
% Protection = 100 - % Hemolysis
-
-
Potential Research Application 3: A Building Block in Organic Synthesis
Scientific Rationale:
Beyond its potential biological activities, this compound is a valuable synthetic intermediate. The chloro-substituent on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[14][15][16] The secondary alcohol functionality can be oxidized to a ketone, esterified, or used in nucleophilic substitution reactions. This dual reactivity makes it a versatile starting material for the construction of more complex molecular architectures with potential applications in materials science or as more elaborate drug candidates.
Proposed Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
Figure 3: Schematic of a Suzuki-Miyaura coupling reaction using the target compound.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[17]
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable ligand like SPhos (4 mol%).
-
Add a base, such as potassium carbonate (2 equivalents), and a solvent (e.g., a mixture of toluene and water).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Potential Research Application 4: A Fragment for Fragment-Based Drug Discovery (FBDD)
Scientific Rationale:
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds.[18][19] This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[20][21] Due to their low complexity, fragments can explore chemical space more efficiently than larger molecules.[22] this compound, with a molecular weight of 162.64 Da, fits the criteria of a fragment. Its distinct chemical features offer multiple points of interaction with a protein's binding pocket, making it an attractive candidate for inclusion in a fragment library.
Proposed Experimental Workflow: Fragment Screening using Surface Plasmon Resonance (SPR)
Figure 4: Workflow for a fragment-based drug discovery campaign.
Detailed Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a sensitive, label-free technique used to monitor biomolecular interactions in real-time.[18]
-
Protein Immobilization:
-
Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Fragment Screening:
-
Prepare a solution of this compound and other fragments in a suitable running buffer.
-
Inject the fragment solutions over the sensor chip surface containing the immobilized target protein.
-
Monitor the change in the SPR signal (measured in response units, RU) over time. A significant change in RU upon injection indicates binding.
-
-
Hit Validation and Characterization:
-
For fragments that show binding, perform a dose-response analysis by injecting a range of concentrations to determine the binding affinity (KD).
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
Validate the hits using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or thermal shift assays.
-
Conclusion
This compound, while not extensively studied, represents a molecule of significant potential for researchers in drug discovery and organic synthesis. Its structural features, rooted in the privileged thiophene scaffold, suggest promising avenues for exploration as a precursor for novel anticancer, anti-inflammatory, and antimicrobial agents. Furthermore, its utility as a versatile building block in synthetic chemistry and as a fragment in FBDD campaigns opens up a wide range of research possibilities. This guide has provided a comprehensive overview of these potential applications, complete with detailed experimental protocols, to empower researchers to unlock the full potential of this intriguing molecule.
References
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- Screening models for inflamm
- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020).
- Thiophene-Based Compounds. (2021). Encyclopedia MDPI. [Link]
- How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). ChemMedChem. [Link]
- Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Exploration of 1-(5-Chloro-thiophen-3-YL)ethanol Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1] Its unique electronic and steric properties make it a versatile building block in the design of novel bioactive agents. This guide provides a comprehensive framework for the structure-activity relationship (SAR) exploration of a specific chemotype: 1-(5-Chloro-thiophen-3-YL)ethanol and its analogs. We will delve into the strategic design of analog libraries, detailing synthetic methodologies, and outlining a cascade of in vitro and in vivo assays for pharmacological evaluation. Furthermore, this document will explore the integration of computational modeling to accelerate the drug discovery process. The overarching goal is to equip researchers with the foundational knowledge and practical insights required to systematically dissect the SAR of this promising class of compounds and unlock their therapeutic potential.
Introduction: The Thiophene Scaffold in Modern Drug Discovery
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The thiophene ring is often considered a bioisostere of the phenyl ring, offering similar steric bulk while possessing distinct electronic properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile.[6][7] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and can engage in hydrogen bonding, potentially enhancing target engagement and solubility.[6]
The subject of this guide, this compound, presents a compelling starting point for a drug discovery campaign. The chlorothiophene core offers a handle for synthetic modification, while the ethanol substituent provides a key site for derivatization to probe interactions with biological targets. Although the specific pharmacological profile of this parent compound is not extensively documented in publicly available literature, the broader class of chlorothiophene derivatives has shown promise in various therapeutic areas, including oncology and inflammation.[8][9]
For the purpose of this technical guide, we will hypothesize a drug discovery program aimed at developing novel kinase inhibitors, a well-established target class for thiophene-based compounds.[10][11][12][13] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3]
Our Core Hypothesis: The this compound scaffold can be systematically modified to yield potent and selective kinase inhibitors.
This guide will outline the strategic approach to validate and optimize this hypothesis through a rigorous SAR exploration.
Strategic Design of Analog Libraries
A successful SAR campaign hinges on the rational design of analog libraries that systematically probe the chemical space around the lead compound. Our strategy for derivatizing this compound will focus on three key regions of the molecule:
-
R1: The Ethanol Side Chain: Modifications here will explore the impact of altering the size, polarity, and hydrogen bonding capacity of this substituent.
-
R2: The Thiophene Core: This will involve investigating the necessity and optimal placement of the chloro substituent and exploring bioisosteric replacements for the thiophene ring itself.
-
R3: Aromatic Substitutions: Introducing substituents at the vacant positions of the thiophene ring will allow for the exploration of additional binding pockets and modulation of electronic properties.
The following table outlines a representative, albeit not exhaustive, set of proposed modifications:
| Region | Modification Strategy | Rationale | Example Analogs |
| R1 | Chain Length Variation | To probe the depth of the binding pocket. | 1-(5-Chloro-thiophen-3-YL)propan-1-ol, 1-(5-Chloro-thiophen-3-YL)butan-1-ol |
| Oxidation State | To assess the importance of the hydroxyl group as a hydrogen bond donor/acceptor. | 1-(5-Chloro-thiophen-3-YL)ethanone | |
| Esterification/Etherification | To introduce bulk and modulate lipophilicity. | 1-(5-Chloro-thiophen-3-YL)ethyl acetate, 1-(5-Chloro-thiophen-3-YL)ethoxymethyl ether | |
| Amine Introduction | To introduce a basic center for potential salt bridge formation. | 1-(5-Chloro-thiophen-3-YL)ethanamine | |
| R2 | Chloro Position Isomerization | To explore alternative binding modes. | 1-(4-Chloro-thiophen-3-YL)ethanol |
| Halogen Replacement | To modulate electronic properties and potential for halogen bonding. | 1-(5-Bromo-thiophen-3-YL)ethanol, 1-(5-Fluoro-thiophen-3-YL)ethanol | |
| Bioisosteric Replacement | To assess the importance of the thiophene scaffold.[7][14][15] | 1-(5-Chloro-furan-3-YL)ethanol, 1-(5-Chloro-thiazol-3-YL)ethanol | |
| R3 | Small Alkyl/Alkoxy Groups | To probe for additional hydrophobic pockets. | 1-(2-Methyl-5-chloro-thiophen-3-YL)ethanol, 1-(2-Methoxy-5-chloro-thiophen-3-YL)ethanol |
| Aromatic/Heteroaromatic Rings | To explore potential pi-stacking interactions. | 1-(2-Phenyl-5-chloro-thiophen-3-YL)ethanol |
Synthetic Methodologies
The synthesis of the proposed analogs will leverage established synthetic routes for thiophene derivatives. A general and adaptable synthetic scheme is presented below.
General Synthetic Protocol for R1 and R3 Modifications
A versatile approach to a variety of analogs begins with a suitable thiophene starting material, which can be functionalized through a series of well-established reactions.
Caption: General synthetic workflow for analog synthesis.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation: To a solution of the appropriately substituted thiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) followed by the dropwise addition of an acyl halide (e.g., acetyl chloride). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Ketone Reduction: The resulting ketone is dissolved in a protic solvent (e.g., methanol) and cooled in an ice bath. A reducing agent (e.g., sodium borohydride) is added portion-wise. The reaction is stirred until completion.
-
Side Chain (R1) Derivatization: The secondary alcohol can be further modified using standard organic chemistry techniques such as esterification (reaction with an acyl chloride or carboxylic acid with a coupling agent) or etherification (Williamson ether synthesis).
-
Ring (R3) Functionalization: Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be employed to introduce substituents onto the thiophene ring. Reaction conditions should be carefully controlled to manage regioselectivity.
In Vitro Evaluation: A Tiered Approach
A tiered screening cascade is essential for efficiently identifying promising compounds.
Primary Screening: Kinase Inhibition Panel
The initial screen should assess the ability of the synthesized analogs to inhibit a broad panel of kinases. This provides an initial understanding of the compounds' potency and selectivity.
Experimental Protocol: In Vitro Kinase Assay (Example: using a fluorescence-based method)
-
Prepare a stock solution of each test compound in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity.
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Secondary Screening: Cellular Assays
Compounds demonstrating promising activity in the primary screen should be advanced to cell-based assays to assess their effects in a more biologically relevant context.
Experimental Protocol: Cell Proliferation Assay (Example: using an MTT assay)
-
Seed cancer cell lines of interest (e.g., those known to be driven by the target kinase) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the GI50 value, the concentration at which the growth of the cells is inhibited by 50%.
In Vivo Evaluation
The most promising candidates from in vitro testing should be evaluated in animal models to assess their efficacy and pharmacokinetic properties.
Experimental Protocol: Xenograft Tumor Model
-
Implant human tumor cells (from a relevant cancer cell line) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., target engagement biomarkers).
The Role of Computational Modeling
Integrating computational approaches can significantly accelerate the SAR exploration by prioritizing the synthesis of the most promising analogs.[11]
Caption: Computational workflow for SAR exploration.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[11] It can be used to visualize how our analogs might interact with the ATP-binding pocket of a target kinase and to rationalize observed SAR trends.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.[10] As experimental data is generated for our analogs, a QSAR model can be built to predict the activity of yet-to-be-synthesized compounds, thereby guiding our synthetic efforts.
Conclusion and Future Directions
The systematic exploration of the SAR of this compound analogs represents a promising avenue for the discovery of novel therapeutics. By combining rational analog design, efficient synthetic chemistry, a tiered biological evaluation strategy, and the power of computational modeling, researchers can effectively navigate the complex landscape of drug discovery. The insights gained from such a campaign will not only advance the development of this specific chemical series but also contribute to a broader understanding of the therapeutic potential of thiophene-based compounds. Future work should focus on optimizing the lead compounds for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to ensure their suitability for clinical development.
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An In-depth Technical Guide to the Chemical Stability of 1-(5-Chloro-thiophen-3-YL)ethanol
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of a molecule's chemical stability is paramount. It is the bedrock upon which reliable formulations, accurate analytical methods, and safe therapeutics are built. This guide provides a comprehensive technical exploration of the chemical stability of 1-(5-Chloro-thiophen-3-YL)ethanol, a heteroaromatic secondary alcohol with potential applications in medicinal chemistry. Drawing upon established principles of organic chemistry and regulatory expectations for stability testing, we will delve into the likely degradation pathways, methodologies for stability assessment, and strategies for handling and storage.
Molecular Structure and Inherent Reactivity
To comprehend the stability of this compound, we must first dissect its molecular architecture. The molecule comprises a chlorothiophene ring and a secondary alcohol functional group. Each component contributes to the compound's overall reactivity profile.
-
The Chlorothiophene Ring: The thiophene ring is an aromatic heterocycle. While aromatic, the presence of the sulfur atom and the electron-withdrawing chlorine atom influences its reactivity. The sulfur atom can be susceptible to oxidation, potentially forming a thiophene S-oxide.[1][2] The ring itself can undergo electrophilic substitution, although the chlorine atom may deactivate it to some extent.[2]
-
The Secondary Alcohol: Secondary alcohols are prone to oxidation, which would convert the ethanol side chain into a ketone.[3][4] This transformation represents a critical potential degradation pathway. Dehydration to form an alkene is another possibility, particularly under acidic conditions.
A visual representation of the molecule highlights these key features:
Caption: Structure of this compound.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is a cornerstone of stability assessment.[5][6] It involves subjecting the compound to conditions more severe than those it would encounter during storage or use to accelerate degradation and identify potential degradation products.[5] This information is invaluable for developing stability-indicating analytical methods and understanding the molecule's intrinsic stability.
A typical forced degradation study for this compound would encompass the following conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | Dehydration of the secondary alcohol to form an alkene. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | Potential for ring opening or other complex reactions. |
| Oxidation | 3% H₂O₂, room temperature or heat | Oxidation of the secondary alcohol to a ketone; oxidation of the thiophene sulfur to an S-oxide. |
| Thermal Degradation | Solid state, elevated temperature (e.g., 80°C) | General decomposition. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation, potential for radical-mediated reactions. |
Experimental Protocol: A Representative Forced Degradation Study
The following protocol outlines a general approach to a forced degradation study. The specific concentrations and durations may need to be optimized to achieve a target degradation of 5-20%.[7]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal (in solution): Heat an aliquot of the stock solution at a specified temperature (e.g., 80°C).
-
Thermal (solid state): Place a known quantity of the solid compound in a vial and heat at a specified temperature.
-
Photostability: Expose both the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For the acid and base stressed samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a forced degradation study.
Predicted Degradation Pathways
Based on the functional groups present and established chemical principles, we can predict the most likely degradation pathways for this compound.
Caption: Predicted degradation pathways.
-
Oxidation to a Ketone: The most probable degradation pathway is the oxidation of the secondary alcohol to the corresponding ketone, 1-(5-Chloro-thiophen-3-yl)ethanone. This can be induced by chemical oxidants or potentially by atmospheric oxygen over long-term storage, especially if exposed to light or heat.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide.[1][2] This would result in the formation of 1-(5-Chloro-1-oxido-thiophen-3-yl)ethanol.
-
Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination would lead to the formation of 5-Chloro-3-vinylthiophene.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Key Considerations for HPLC Method Development:
-
Column Chemistry: A C18 reversed-phase column is a good starting point for separating the relatively non-polar parent compound from its potentially more polar degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of all components.
-
Detection: UV detection is suitable, as the thiophene ring contains a chromophore. The detection wavelength should be chosen to maximize the response for both the parent compound and its impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to aid in peak identification and purity assessment.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
Experimental Protocol: A Generic HPLC Method
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-25 min: Ramp to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: 230 nm.
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling recommendations are proposed to ensure the long-term stability of this compound:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.
-
Light: Protect from light by storing in an amber vial or in a light-proof container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
pH: Avoid contact with strong acids and bases.
Conclusion
The chemical stability of this compound is governed by the reactivity of its two primary functional components: the chlorothiophene ring and the secondary alcohol. The most probable degradation pathways are oxidation of the alcohol to a ketone, oxidation of the thiophene sulfur, and acid-catalyzed dehydration. A comprehensive understanding of these liabilities, elucidated through well-designed forced degradation studies and monitored by a validated, stability-indicating HPLC method, is essential for its successful development in any research or pharmaceutical application. Adherence to proper storage and handling procedures will further ensure the integrity and purity of this compound.
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- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
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An In-depth Technical Guide to Identifying Novel Chlorothiophene Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the synthesis, characterization, and application of novel chlorothiophene derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices, offering field-proven insights to accelerate discovery and innovation in medicinal chemistry and materials science.
Foreword: The Enduring Relevance of the Chlorothiophene Scaffold
The thiophene ring is a cornerstone of heterocyclic chemistry, and its chlorinated analogue represents a particularly versatile scaffold. The presence of the chlorine atom not only modulates the electronic properties of the ring but also provides a reactive handle for a diverse array of chemical transformations. This unique combination of features has cemented the role of chlorothiophene derivatives as critical intermediates in the synthesis of blockbuster drugs, such as the anticoagulant Rivaroxaban, and as promising candidates for novel therapeutic agents and advanced organic materials.[1] This guide will illuminate the path from conceptualization to validated discovery of new chemical entities based on this privileged structure.
Part 1: Strategic Synthesis of Novel Chlorothiophene Derivatives
The novelty of a chlorothiophene derivative is often defined by the intricacy of its substitution pattern, which in turn dictates its biological activity or material properties. Modern synthetic strategies have moved beyond simple chlorination reactions to highly regioselective and efficient methodologies.
Foundational Synthesis: The Chlorination of Thiophene
While numerous methods exist for the synthesis of thiophene derivatives, the direct chlorination of the parent heterocycle remains a fundamental starting point.[2] A common and effective method involves the use of sulfuryl chloride.[3] However, for more controlled and scalable processes, a method utilizing hydrochloric acid and hydrogen peroxide has been developed, offering high yield and purity.[4][5]
-
Reaction Setup: In a reaction vessel equipped with mechanical stirring, add 30% hydrochloric acid (600ml), thiophene (100g), and triethylamine (2ml).
-
Cooling: Reduce the temperature of the mixture to between -5°C and 0°C.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (140g) to the reaction mixture, maintaining the temperature between -5°C and 0°C. The addition should be carried out over a period of 8-10 hours.
-
Incubation: After the addition is complete, continue to stir the mixture at the same temperature for 10 hours.
-
Work-up: Allow the reaction mixture to stand and separate into layers. Extract the aqueous layer twice with ethyl acetate (100ml each).
-
Purification: Combine the organic layers and wash with a saturated sodium chloride solution. The organic layer is then concentrated under reduced pressure to yield 2-chlorothiophene.
Causality: The use of triethylamine acts as a catalyst, and the slow addition of hydrogen peroxide at low temperatures is crucial to control the exothermic reaction and prevent over-chlorination, thus ensuring a high yield of the desired mono-chlorinated product.
Advanced Functionalization: Palladium-Catalyzed Cross-Coupling Reactions
The true power of the chlorothiophene scaffold is unlocked through the selective functionalization of its C-H bonds. Palladium-catalyzed cross-coupling reactions are indispensable tools in this regard, allowing for the precise installation of a wide variety of substituents.
A comparative overview of common palladium-catalyzed cross-coupling reactions for the functionalization of chlorothiophenes is presented below. The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and the desired regioselectivity.[6][7]
| Reaction Type | Typical Substrates | Key Advantages | Common Catalyst System |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | High functional group tolerance, commercially available reagents | Pd(PPh₃)₄, PdCl₂(dppf) |
| Heck | Alkenes | Atom economy, direct C-C bond formation | Pd(OAc)₂, P(o-tol)₃ |
| Sonogashira | Terminal alkynes | Direct introduction of alkyne functionality | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amines, amides | Formation of C-N bonds | Pd₂(dba)₃, XPhos, SPhos |
Self-Validation: The success of these reactions is contingent on rigorous control of the reaction atmosphere (inert gas), the purity of solvents and reagents, and the careful selection of the ligand, which plays a critical role in the catalytic cycle.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Part 2: Rigorous Characterization of Novel Chlorothiophene Derivatives
The unambiguous identification and characterization of a novel compound are non-negotiable for scientific integrity. A multi-technique approach is essential to confirm the structure, purity, and other physicochemical properties.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.[8][9]
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For chlorothiophene derivatives, the coupling constants between adjacent protons on the thiophene ring are characteristic.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound.[5][10] The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, providing a key diagnostic feature.[5]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified chlorothiophene derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Analysis: Acquire the desired NMR spectra (¹H, ¹³C, etc.).
Chromatographic and Crystallographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are essential for assessing the purity of the synthesized compounds.[5][11]
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[8][12] This technique is the gold standard for structural determination.
Caption: A comprehensive workflow for the characterization of novel compounds.
Part 3: Applications and Future Directions
The ultimate goal of identifying novel chlorothiophene derivatives is to harness their potential in various applications, from medicine to materials science.
Medicinal Chemistry and Drug Discovery
Chlorothiophene derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[13][14][15][16][17] The design of new derivatives often involves computational studies to predict their binding affinity to biological targets and their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[18][19]
Structure-Activity Relationship (SAR): Understanding the relationship between the structure of a molecule and its biological activity is crucial for rational drug design.[11][20][21][22] For example, the introduction of specific substituents at different positions of the chlorothiophene ring can dramatically alter its efficacy and selectivity.
Caption: The iterative cycle of drug discovery and development.
Materials Science and Organic Electronics
The unique electronic properties of thiophene-based compounds make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[23][24][25][26][27] The introduction of chlorine atoms can be used to tune the energy levels and improve the stability of these materials.
Conclusion
The identification of novel chlorothiophene derivatives is a dynamic and rewarding field of research. By combining innovative synthetic methodologies with rigorous characterization techniques and a deep understanding of structure-activity relationships, scientists can continue to unlock the vast potential of this versatile chemical scaffold. The insights and protocols provided in this guide are intended to serve as a valuable resource for those at the forefront of this exciting endeavor.
References
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- Elsevier. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. [Link]
- ResearchGate. (2024).
- Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.
- ResearchGate. (2025). Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity | Request PDF. [Link]
- ResearchGate. (n.d.).
- FaMAF - Universidad Nacional de Córdoba. (2019). Structure and Dynamics of the Crystalline Stable Phase of 2-Chlorothiophene. [Link]
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- Bulletin of the Chemical Society of Ethiopia. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]
- Google Patents. (n.d.).
- The Hartwig Group. (n.d.). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. [Link]
- MDPI. (n.d.).
- ResearchGate. (2025). (PDF) Classification structure-activity relationship (CSAR)
- PubMed. (2015).
- ResearchGate. (2025). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF. [Link]
- NIH. (2017).
- ResearchGate. (2024). (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. [Link]
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- Nature. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
- ResearchGate. (2025). (PDF) Synthesis, ADME studies, toxicity estimation, and exploration of molecular recognition of thiophene based chalcones towards monoamine oxidase-A and B. [Link]
- Sci-Hub. (2000). Structural order in conjugated oligothiophenes and its implications on opto-electronic devices. [Link]
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- University of Bath. (2020). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by >1>H and >19>F NMR Spectroscopy. [Link]
- Springer. (n.d.).
- Royal Society of Chemistry. (n.d.). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 1-(5-chloro-thiophen-3-YL)ethanol, a valuable building block in medicinal chemistry and materials science. The protocol details the selective reduction of the ketone functional group of 3-acetyl-5-chlorothiophene using sodium borohydride (NaBH₄). This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and methods for characterization of the final product.
Introduction and Scientific Background
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The resulting chiral alcohols are versatile intermediates, particularly in the pharmaceutical industry where stereochemistry is often crucial for biological activity. Thiophene-containing molecules are of significant interest due to their presence in numerous approved drugs and biologically active compounds. The target molecule, this compound, incorporates both a thiophene ring and a secondary alcohol, making it a key intermediate for further chemical elaboration.
The chosen synthetic route involves the reduction of the commercially available 3-acetyl-5-chlorothiophene. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice. NaBH₄ is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol and ethanol, simplifying the experimental setup and work-up procedures.[2]
The mechanism of this reduction is a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent during the reaction or in a subsequent work-up step to yield the final alcohol product.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Acetyl-5-chlorothiophene | ≥97% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Deuterated chloroform (CDCl₃) | with 0.03% (v/v) TMS | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer (400 MHz or higher recommended)
Safety Precautions
Sodium Borohydride (NaBH₄) is a hazardous chemical and must be handled with extreme care.
-
Flammable Solid & Dangerous When Wet: NaBH₄ reacts with water, acids, and even protic solvents like methanol to produce flammable hydrogen gas. This reaction can be vigorous and exothermic.
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Toxic: Harmful if swallowed or absorbed through the skin.[3]
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Flame-retardant lab coat
-
Nitrile gloves
Emergency Procedures:
-
Skin Contact: Immediately brush off any solid, then flush with copious amounts of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.[4]
-
Spills: Do not use water to clean up spills. Cover the spill with dry sand, soda ash, or lime and place in a sealed container for disposal.
Waste Disposal: Unreacted sodium borohydride must be quenched before disposal. This can be done by slowly and carefully adding isopropanol or a dilute acid like acetic acid to a cooled, stirred suspension of the borohydride.[4] Ensure adequate ventilation to safely dissipate the hydrogen gas produced.[4]
Experimental Protocol
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-5-chlorothiophene (1.61 g, 10.0 mmol) in anhydrous methanol (30 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.19 g, 5.0 mmol, 0.5 equivalents) portion-wise over 5-10 minutes. Note: The addition is exothermic and will generate hydrogen gas. Add the NaBH₄ slowly to maintain control of the reaction.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. After this time, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) is a good starting point.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The product, being an alcohol, will be more polar and have a lower Rf value than the starting ketone. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
Quenching the Reaction: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~20 mL) to quench any unreacted sodium borohydride. Caution: Hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Analysis and Characterization
The structure and purity of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the predicted chemical shifts based on the analysis of similar structures.[5]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Thiophene H-2 or H-4 |
| ~6.8-7.0 | d | 1H | Thiophene H-2 or H-4 |
| ~5.0-5.2 | q | 1H | -CH(OH)- |
| ~2.0 | br s | 1H | -OH |
| ~1.6 | d | 3H | -CH₃ |
The thiophene protons will appear as doublets due to coupling with each other. The methine proton (-CH(OH)-) will be a quartet due to coupling with the methyl protons, and the methyl protons will be a doublet due to coupling with the methine proton. The hydroxyl proton is often a broad singlet and may exchange with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | Thiophene C-3 |
| ~125-130 | Thiophene C-5 |
| ~120-125 | Thiophene C-2 or C-4 |
| ~118-122 | Thiophene C-2 or C-4 |
| ~65-70 | -CH(OH)- |
| ~23-27 | -CH₃ |
The carbon attached to the chlorine will be shifted downfield. The carbon bearing the ethanol substituent will also be significantly shifted.
Discussion and Conclusion
This application note outlines a reliable and straightforward method for the synthesis of this compound from 3-acetyl-5-chlorothiophene. The use of sodium borohydride provides a selective and high-yielding reduction of the ketone. The protocol is scalable and utilizes common laboratory reagents and equipment. The detailed safety precautions are critical for the safe handling of sodium borohydride. The provided analytical data serves as a benchmark for the successful characterization of the target compound. This synthetic procedure provides researchers with a robust method to access a key building block for further research and development in pharmaceuticals and material science.
References
- Supporting information for - The Royal Society of Chemistry. (n.d.).
- J.T. Baker. (1999). SODIUM BOROHYDRIDE.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
- New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
- University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
Sources
Application Note: Comprehensive Analytical Characterization of 1-(5-Chloro-thiophen-3-YL)ethanol
Introduction
1-(5-Chloro-thiophen-3-YL)ethanol is a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. Thiophene-containing compounds are integral scaffolds in numerous pharmaceuticals due to their diverse biological activities.[1][2] As a chiral alcohol, this molecule serves as a critical building block for more complex active pharmaceutical ingredients (APIs). Therefore, unambiguous structural confirmation and stringent purity evaluation are paramount to ensure the quality, safety, and efficacy of the final drug product.
This application note provides a detailed guide for researchers and drug development professionals on the analytical methods required for the comprehensive characterization of this compound. We will detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Figure 1: General workflow for the analytical characterization of a chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Backbone
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR experiments are essential to confirm the connectivity of atoms in this compound.
Expertise & Causality: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its sharp singlet signal rarely overlaps with analyte signals.[4]
Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure quantitative integration of all protons), and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Expected Results
The structure of this compound dictates a specific set of signals.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -CH₃ | ~1.5 | Doublet (d) | 3H | Aliphatic methyl group coupled to the adjacent methine proton. |
| -OH | ~1.8-2.5 | Singlet (s, broad) | 1H | Exchangeable proton; shift is concentration-dependent. May show coupling under very dry conditions. |
| -C H(OH)- | ~4.9-5.1 | Quartet (q) | 1H | Methine proton adjacent to the hydroxyl group and coupled to the three methyl protons. |
| Thiophene H-4 | ~7.0 | Singlet/Doublet (s/d) | 1H | Aromatic proton on the thiophene ring. |
| Thiophene H-2 | ~7.2 | Singlet/Doublet (s/d) | 1H | Aromatic proton on the thiophene ring, typically downfield due to proximity to sulfur and chlorine. |
Note: The thiophene protons may appear as sharp singlets or as doublets with a small coupling constant (J ≈ 1-2 Hz).
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C H₃ | ~24-26 | Aliphatic methyl carbon. |
| C H(OH) | ~65-70 | Carbon bearing the hydroxyl group. |
| Thiophene C -5 | ~122-125 | Carbon bearing the chlorine atom. |
| Thiophene C -2 | ~125-128 | Thiophene ring carbon. |
| Thiophene C -4 | ~120-123 | Thiophene ring carbon. |
| Thiophene C -3 | ~145-148 | Thiophene carbon attached to the ethanol substituent. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₆H₇ClOS), the expected monoisotopic mass is 161.99 g/mol .[5]
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is unlikely to cause significant fragmentation, allowing for clear observation of the molecular ion. The most critical diagnostic feature will be the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two major peaks for any chlorine-containing ion: the molecular ion (M) and an (M+2) peak with an intensity ratio of approximately 3:1.
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.
-
Chromatography (Optional but recommended): A short C18 column can be used with a simple isocratic flow of acetonitrile/water to introduce the sample into the MS.
-
MS Acquisition (Positive Ion Mode):
-
Scan a mass range of m/z 50-500.
-
Expected adducts: [M+H]⁺ (m/z 163/165) or [M+Na]⁺ (m/z 185/187).
-
Look for the characteristic ~3:1 isotopic pattern for the M and M+2 peaks.
-
Data Interpretation and Expected Results
-
Primary Ion Cluster: A pair of peaks at m/z 163.0 and 165.0 (for [M+H]⁺) in a ~3:1 intensity ratio. High-resolution MS should confirm the exact mass consistent with the formula C₆H₈ClOS⁺.
-
Fragment Ions: A potential fragment corresponding to the loss of water ([M+H-H₂O]⁺) may be observed at m/z 145/147.
High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling
HPLC with UV detection is the standard method for determining the purity of a chemical compound and identifying any process-related impurities or degradation products.
Expertise & Causality: Reversed-phase chromatography on a C18 column is the method of choice for molecules of moderate polarity like this one. A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) allows for the effective separation of the main compound from more polar or less polar impurities. UV detection is suitable as the thiophene ring is a chromophore that absorbs UV light. The detection wavelength should be set at a λ_max of the compound for maximum sensitivity.
Figure 2: Step-by-step workflow for HPLC-based purity assessment.
Protocol for HPLC Purity Method
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good retention and resolution. |
| Mobile Phase A | Water (with 0.1% Formic Acid) | Acid improves peak shape and provides protons for MS compatibility. |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 20 min | A gradient ensures elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV/PDA at ~240 nm | Thiophene derivatives typically absorb in this region. A PDA detector can confirm peak purity. |
Data Interpretation
-
A single major peak should be observed at a specific retention time.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Any other peaks are considered impurities and should be reported with their respective area percentages.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.
Expertise & Causality: This technique works by detecting the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies. For this compound, the most important vibrations are the O-H stretch of the alcohol and various C-H, C=C, and C-S stretches of the thiophene ring.[6][7]
Protocol for FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be taken before analyzing the sample.
Data Interpretation
Table 4: Key FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic (Thiophene) |
| 2980 - 2850 | C-H stretch (sp³) | Aliphatic (Ethanol side chain) |
| ~1600, ~1450 | C=C stretch | Aromatic (Thiophene) |
| ~1050 | C-O stretch | Secondary Alcohol |
| ~850-700 | C-S stretch / C-Cl stretch | Thiophene / Chloro group |
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and elemental formula, with the chlorine isotope pattern serving as a crucial diagnostic tool. HPLC-UV is essential for quantifying purity and identifying any process-related impurities. Finally, FT-IR offers a quick and reliable confirmation of the key functional groups. By combining the data from these four orthogonal techniques, researchers and scientists can establish a complete and confident profile of the molecule, ensuring its suitability for subsequent stages of drug discovery and development.
References
- World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications.
- ResearchGate. Synthesis and Characterization of the Novel Thiophene Derivatives.
- National Center for Biotechnology Information. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications.
- Scientific.net. The Synthesis and Characterization of Thiophene Derivative Polymers.
- Sigma-Aldrich. 1-(5-Chlorothiophen-3-yl)ethanol.
- Royal Society of Chemistry. Supporting information for various secondary alcohols.
- Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- PubChem. This compound.
- Echemi. This compound Formula.
- ResearchGate. FT-IR spectra for various ethanol samples.
- Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- NIST Chemistry WebBook. Thiophene IR Spectrum.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
- PerkinElmer. Analysis of Bioethanol Impurities with the Spectrum Two FT-IR Spectrometer.
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Protocol for the Preparative HPLC Purification of 1-(5-Chloro-thiophen-3-YL)ethanol
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the purification of 1-(5-chloro-thiophen-3-yl)ethanol, a heterocyclic compound of interest in pharmaceutical research and development. We present a robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for achieving high purity by removing synthetic impurities. Recognizing the compound's chiral nature, we further detail a strategic approach and starting conditions for the critical resolution of its enantiomers using chiral stationary phases. The methodologies herein are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and optimize the protocols for their specific needs.
Introduction and Scientific Context
Thiophene derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceutical agents.[1][2] The compound this compound (Molecular Formula: C₆H₇ClOS, Molecular Weight: 162.64 g/mol ) is a solid at room temperature and possesses a chiral center at the carbon bearing the hydroxyl group.[3][4][5] In drug development, the isolation of a pure active pharmaceutical ingredient (API) is non-negotiable. Furthermore, enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Therefore, a purification strategy must address both chemical purity (separation from by-products) and stereochemical purity (separation of enantiomers).
High-performance liquid chromatography (HPLC) is the premier technique for the analysis and purification of small molecules in the pharmaceutical industry due to its high resolution, reproducibility, and scalability.[6][7] This guide focuses on a reversed-phase HPLC method, which separates molecules based on their hydrophobicity, as the primary tool for initial purification.[8]
Physicochemical Properties and Method Development Rationale
A successful purification strategy begins with an understanding of the target molecule's properties.
-
Structure and Polarity: The molecule contains a moderately polar thiophene ring, a nonpolar chloro group, and a polar ethanol side chain. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where it can interact with a non-polar stationary phase.[8]
-
UV Absorbance: The thiophene aromatic ring system provides a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the 220-260 nm range.
-
Solubility: While structurally related compounds show limited water solubility, this compound is readily soluble in common HPLC organic solvents like methanol (MeOH) and acetonitrile (ACN).[9][10]
Rationale for Method Selection:
A C18 (octadecylsilane) stationary phase is selected as the initial column for method development.[11] It is a versatile, non-polar phase that provides excellent retention for a wide range of small molecules and is a standard starting point in pharmaceutical analysis.[8] A mobile phase consisting of a mixture of water and an organic modifier (acetonitrile or methanol) will be used to elute the compound. A gradient elution, where the concentration of the organic solvent is increased over time, is chosen to ensure that impurities with a wide range of polarities are effectively separated from the main product and eluted from the column in a reasonable time with good peak shape.[11]
General Purification Workflow
The overall process, from crude sample to purified, characterized compound, follows a logical sequence. The diagram below outlines this workflow.
Caption: General workflow for HPLC purification of this compound.
Protocol 1: Achiral Purification for Chemical Purity
This protocol is designed to separate the target compound from synthesis-related impurities.
Materials and Instrumentation
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (High-Purity, e.g., Milli-Q)
-
Dimethyl Sulfoxide (DMSO, if needed for solubility)
-
Crude this compound
-
-
Instrumentation:
-
Preparative HPLC system with gradient pump, autosampler/manual injector, and UV-Vis detector.
-
Fraction collector.
-
Analytical HPLC system for purity analysis.
-
-
Column:
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The dimensions can be scaled based on the amount of material to be purified.
-
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the crude compound.
-
Dissolve the compound in a minimal amount of a suitable solvent. The initial mobile phase composition is ideal. If solubility is low, DMSO can be used, but the injection volume should be minimized to prevent peak distortion.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter that could damage the column.
-
-
HPLC System Preparation:
-
Purge the pump lines with the mobile phase solvents to remove air bubbles.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
The following parameters provide a robust starting point for method development. They should be optimized based on the specific impurity profile of the crude material.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for reversed-phase purification of small molecules.[8][11] |
| Mobile Phase A | High-Purity Water | The weak solvent in RP-HPLC. |
| Mobile Phase B | Acetonitrile (ACN) | The strong solvent; provides good resolution and has a low UV cutoff.[1] |
| Flow Rate | 15-20 mL/min | Appropriate for the column dimension; adjust based on system pressure limits. |
| Detection | UV at 254 nm | Thiophene rings absorb strongly in this region. A full spectrum can be run to find the optimal λmax. |
| Column Temperature | 30 °C | Improves peak shape and reproducibility by reducing mobile phase viscosity. |
| Injection Volume | 100 µL - 2 mL | Dependent on sample concentration and column loading capacity. |
| Gradient Program | 5% B to 95% B over 30 minutes, hold for 5 min, return to initial over 5 min. | Ensures elution of both polar and non-polar impurities.[11] |
-
Purification Run and Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Start the gradient program and monitor the chromatogram.
-
Set the fraction collector to collect peaks based on UV threshold. Collect the main peak corresponding to this compound. It is often wise to collect the beginning and end of the peak in separate fractions to isolate the purest material.
-
-
Post-Purification Analysis:
-
Analyze a small aliquot of each collected fraction using an analytical HPLC method to determine purity.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final purified compound.
-
Protocol 2: Chiral Separation for Enantiomeric Resolution
Since this compound is a racemic mixture, separating the enantiomers is crucial for pharmacological assessment. This requires a specialized Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.[12][13]
Strategic Approach
The separation mechanism on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. This requires a different chromatographic mode, typically normal-phase or polar organic mode.[12][14]
Caption: Decision workflow for selecting achiral versus chiral purification.
Recommended Starting Conditions
Developing a chiral separation often requires screening several columns and mobile phases.[13] The following provides a strong starting point.
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak® AD or Chiralcel® OD (analytical scale for method dev.) | Amylose and cellulose-based CSPs show broad enantioselectivity for many compounds.[14][15] |
| Mobile Phase | Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) | A standard normal-phase eluent. The alcohol acts as a polar modifier.[12] |
| Mode | Isocratic | Isocratic elution is typically preferred for chiral separations to maximize resolution. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID analytical column) | Standard analytical flow rate. |
| Detection | UV at 254 nm | Same as for achiral analysis. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral recognition; it should be controlled and can be an optimization parameter. |
Method Development Steps:
-
Screen different alcohol modifiers (e.g., ethanol, isopropanol) and their concentrations in the mobile phase.
-
If separation is not achieved, screen other polysaccharide-based columns.
-
Once analytical separation is achieved, the method can be scaled up to a preparative chiral column of the same chemistry.
References
- Kulikov, A. U., & Tsvetkov, Y. E. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
- Ahmed, A. (2023). Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar.
- Sigma-Aldrich. Developing HPLC Methods. Technical Article.
- Hovione. (2020). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione Technical Article.
- LC-GC. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
- PubChem. This compound Compound Summary.
- Sigma-Aldrich. 1-(5-Chlorothiophen-3-yl)ethanol AldrichCPR Product Page. MilliporeSigma.
- SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column.
- Echemi. 1-(5-Chloro-thiophen-3-yl)
- BenchChem.
- Lee, G. et al. (2021). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity.
- LookChem. Thiophene-3-ethanol Suppliers and MSDS. LookChem.com.
- Bakhsh, R. et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews.
- Sigma-Aldrich. 1-(5-Chlorothiophen-3-yl)
- ChemicalBook.
- Haihang Industry Co., Ltd. Thiophene-3-ethanol CAS 13781-67-4. Haihangchem.com.
- Zaid, M. E. A., et al. (2020). Synthesis and Chiral Separation of Some 4-thioflavones.
- Gyllenhaal, O., & Pilo, C. (2021).
- Fanali, S., & Chankvetadze, B. (2014).
- ChemShuttle. 2-(thiophen-3-yl)ethanol Product Page. ChemShuttle.com.
- De Klerck, K., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
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Structural Elucidation of 1-(5-Chloro-thiophen-3-YL)ethanol: A Detailed Guide to NMR Spectroscopic Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Chloro-thiophen-3-YL)ethanol is a substituted thiophene derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Thiophene-containing molecules are integral to numerous pharmaceutical agents, making their unambiguous structural characterization a critical step in drug development and quality control.[1] This application note provides a comprehensive guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, and a thorough, field-proven methodology for spectral interpretation. This guide is designed to equip researchers with the necessary tools to confidently verify the structure and purity of this and similar heteroaromatic compounds.
Introduction and Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the precise molecular structure of organic compounds in solution.[2][3] For heterocyclic molecules like this compound, NMR provides definitive information on the connectivity of atoms, the electronic environment of each nucleus, and the stereochemical arrangement. This level of detail is essential for confirming synthetic pathways, identifying impurities, and ensuring the molecular integrity required for regulatory submissions.[3]
The structure of this compound presents a distinct set of NMR-active nuclei whose chemical shifts and coupling patterns provide a unique spectral fingerprint. The systematic analysis of these signals allows for a complete and unambiguous assignment of the molecule's constitution.
Caption: Expected key COSY (red) and HMBC (blue) correlations.
Conclusion
This application note details a systematic and robust methodology for the complete NMR spectroscopic characterization of this compound. By combining 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can unambiguously verify the molecular structure, assign all proton and carbon resonances, and ensure the identity and purity of their compound. The protocols and interpretation strategies outlined herein are broadly applicable to the structural analysis of other substituted heteroaromatic molecules, providing a foundational workflow for professionals in pharmaceutical research and chemical development.
References
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
- Advanced NMR Techniques and Applic
- Satonaka, H., Abe, K., & Hirota, M. ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.
- Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.
- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Iraqi Journal of Science.
- Alcoba, D. R., et al. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed.
- NMR chemical shift prediction of thiophenes. Stenutz.
- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Benchchem.
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- NMR Sample Preparation.
- NMR Sample Preparation. University of Minnesota Twin Cities College of Science and Engineering.
- NMR Sample Preparation. Cornell University NMR and Chemistry MS Facilities.
- ¹H NMR Spectra and Interpretation. KPU Pressbooks, Organic Chemistry I.
- Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University Lecture Notes.
- NMR - Interpret
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. PubMed.
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Application Notes & Protocols: Strategic Use of 1-(5-Chloro-thiophen-3-YL)ethanol in Modern Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, thiophene-containing molecules represent a "privileged scaffold," consistently appearing in a significant number of FDA-approved drugs and advanced materials.[1] Their bioisosteric relationship with benzene rings, coupled with unique electronic properties, makes them indispensable in drug design.[1][2] 1-(5-Chloro-thiophen-3-YL)ethanol emerges as a particularly valuable building block due to its bifunctional nature. It possesses two distinct and orthogonally reactive sites: a secondary alcohol on the ethyl chain and a chloro-substituent on the thiophene ring. This duality allows for a stepwise, controlled elaboration of the molecular framework, making it a strategic starting point for the synthesis of complex target molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key transformations and providing field-tested protocols for its application. The methodologies described herein are designed for researchers and professionals in organic synthesis and drug development.
Core Synthetic Transformations & Strategic Considerations
The synthetic versatility of this compound stems from the ability to selectively target its two primary functional groups. The choice of which group to react first is a key strategic decision in any synthetic plan.
-
Reactions at the Hydroxyl Group: The secondary alcohol is a versatile handle for oxidation, esterification, etherification, and conversion into a leaving group for nucleophilic substitution. These reactions are typically performed under conditions that leave the C-Cl bond intact.
-
Reactions at the Chloro-Substituent: The chlorine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions introduce carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. The hydroxyl group may require protection prior to these transformations, depending on the reaction conditions and reagents used.
The following diagram illustrates the primary synthetic pathways originating from this key starting material.
Caption: Key synthetic pathways for this compound.
Application Protocol 1: Oxidation to 1-(5-Chlorothiophen-3-yl)ethanone
The oxidation of the secondary alcohol to a ketone is a foundational step, yielding a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, or aldol condensations. Pyridinium chlorochromate (PCC) is a reliable and mild oxidant for this transformation, minimizing the risk of over-oxidation or side reactions with the sensitive thiophene ring.
Causality: The choice of PCC on silica gel provides a heterogeneous reaction medium, which simplifies the workup procedure significantly. The reaction can be filtered to remove the chromium salts, avoiding a complex aqueous extraction that can be problematic for some thiophene derivatives.
Experimental Protocol: PCC Oxidation
Objective: To synthesize 1-(5-chlorothiophen-3-yl)ethanone from this compound.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 162.64 | 1.00 g | 6.15 | 1.0 |
| Pyridinium chlorochromate (PCC) | 215.56 | 1.99 g | 9.22 | 1.5 |
| Silica Gel (230-400 mesh) | - | ~3 g | - | - |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.99 g) and silica gel (~3 g).
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting orange slurry for 10 minutes at room temperature.
-
Substrate Addition: Dissolve this compound (1.00 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring PCC slurry over 5 minutes. The mixture will turn dark brown/black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-3 hours.
-
Workup: Once the starting material is consumed, add 50 mL of diethyl ether to the flask and stir for an additional 10 minutes.
-
Purification: Prepare a short plug of silica gel in a fritted funnel. Pass the reaction mixture through the plug, eluting with additional diethyl ether (50 mL). This step is crucial for removing the bulk of the chromium byproducts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: If necessary, further purify the product by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to afford 1-(5-chlorothiophen-3-yl)ethanone as a pale yellow oil. Expected Yield: 85-95%.
Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C-Cl bond on the thiophene ring is a prime target for creating new carbon-carbon bonds, a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling is a robust method for this transformation, offering a wide tolerance of functional groups. This protocol details the coupling with an arylboronic acid, demonstrating the power of this reaction to rapidly build molecular complexity. This approach is central to synthesizing analogues of bioactive compounds like Rivaroxaban, where a substituted thiophene is linked to other aromatic systems.[3][4]
Causality: The use of a specialized palladium catalyst like Pd(dppf)Cl₂ is critical. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the oxidative addition of the palladium into the relatively unreactive C-Cl bond of the electron-rich thiophene ring. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 1-(5-Aryl-thiophen-3-yl)ethanol via Suzuki-Miyaura cross-coupling.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 162.64 | 500 mg | 3.07 | 1.0 |
| Phenylboronic Acid | 121.93 | 450 mg | 3.69 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 125 mg | 0.15 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 850 mg | 6.15 | 2.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 3 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: Add this compound (500 mg), phenylboronic acid (450 mg), Pd(dppf)Cl₂ (125 mg), and K₂CO₃ (850 mg) to an oven-dried Schlenk flask equipped with a stir bar.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This step is critical for reaction success.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (15 mL) and degassed water (3 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 10% to 40% ethyl acetate in hexanes) to yield the desired 1-(5-phenyl-thiophen-3-yl)ethanol. Expected Yield: 70-85%.
The following diagram outlines the catalytic cycle for this transformation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety & Handling
This compound should be handled in a well-ventilated fume hood.[5] It is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Thiophene derivatives can have strong odors and should be handled with care. All reactions, especially those involving palladium catalysts and anhydrous solvents, should be conducted by trained personnel.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of synthetic manipulations, providing efficient pathways to complex molecular architectures. The protocols detailed in this guide serve as a robust starting point for researchers looking to leverage this reagent in their synthetic campaigns, particularly in the fields of medicinal chemistry and drug discovery where the 5-chlorothiophene scaffold is of proven importance.[4]
References
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- WO 2013/164833 A1 - Process for preparing rivaroxaban and intermediates thereof.
- Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.Journal of Medicinal Chemistry,
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- This compound | C6H7ClOS.
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.Beilstein Journal of Organic Chemistry,
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature.Cognizance Journal of Multidisciplinary Studies,
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Application Notes and Protocols: 1-(5-Chloro-thiophen-3-YL)ethanol as a Versatile Building Block in Pharmaceutical Development
Introduction: The Strategic Importance of Substituted Thiophenes in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity.[1] Its unique electronic properties and potential for diverse functionalization make it a cornerstone in the design of novel therapeutics. Within this class of heterocycles, 1-(5-Chloro-thiophen-3-YL)ethanol emerges as a particularly valuable building block. The presence of a chlorine atom at the 5-position and a secondary alcohol at the 3-position offers a dual handle for synthetic elaboration, enabling the construction of complex molecular architectures with tunable physicochemical and pharmacological properties.
The chloro-substituent can modulate the electronic nature of the thiophene ring and provide a site for cross-coupling reactions, while the ethanol moiety offers a reactive center for etherification, esterification, or conversion to other functional groups. This combination of features makes this compound a strategic starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents. This application note provides a comprehensive overview of the properties, synthetic utility, and potential applications of this versatile building block for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1363383-08-7 | |
| Molecular Formula | C₆H₇ClOS | |
| Molecular Weight | 162.64 g/mol | |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from general chemical principles. |
Synthetic Applications: Harnessing the Reactivity of this compound
The synthetic versatility of this compound lies in the reactivity of its secondary alcohol. This functional group can be readily transformed into ethers, esters, and other moieties, allowing for the introduction of diverse pharmacophoric elements.
General Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound, highlighting key reaction pathways.
Caption: General synthetic routes from this compound.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of ether derivatives, which can be crucial for modulating the lipophilicity and hydrogen bonding capacity of a drug candidate.
Rationale: The Williamson ether synthesis is a robust and widely used method for the formation of ethers. Deprotonation of the alcohol with a suitable base generates an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of a non-nucleophilic base like sodium hydride is critical to prevent side reactions.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Protocol 2: Esterification with an Acid Chloride
Ester functionalities are prevalent in pharmaceuticals as they can act as prodrugs or participate in key binding interactions with biological targets.
Rationale: The reaction of an alcohol with an acid chloride in the presence of a non-nucleophilic base is a highly efficient method for ester formation. The base, typically pyridine or triethylamine, neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or THF under an inert atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq), and cool the mixture to 0 °C.
-
Acylation: Slowly add the desired acid chloride (R-COCl, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Stereoinvertive Nucleophilic Substitution via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting a secondary alcohol to a variety of other functional groups with inversion of stereochemistry.[2] This is particularly useful in the synthesis of chiral drugs where precise stereochemical control is essential.
Rationale: The Mitsunobu reaction activates the hydroxyl group of the alcohol by forming a good leaving group in situ. A subsequent Sₙ2 attack by a suitable nucleophile leads to the desired product with inverted stereochemistry.[3] Common nucleophiles include carboxylic acids, phenols, imides, and hydrazoic acid (for azide formation).
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the desired nucleophile (e.g., a carboxylic acid, phthalimide, or diphenylphosphoryl azide, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired product. The polarity of the eluent will depend on the nature of the product.
Application in Kinase Inhibitor Scaffolding
The thiophene scaffold is a common feature in many kinase inhibitors. The this compound building block is particularly well-suited for the synthesis of inhibitors targeting kinases such as c-Jun N-terminal kinase (JNK), which are implicated in inflammatory diseases and cancer.[2]
Structure-Activity Relationship (SAR) Insights
The derivatization of the ethanol moiety allows for the exploration of the solvent-exposed region of the kinase active site.
-
Ether Linkages: Introduction of small alkyl or aryl ethers can probe hydrophobic pockets and influence solubility.
-
Ester Linkages: Esters can form hydrogen bonds with backbone amides or key residues in the active site.
-
Amino Groups: Conversion of the alcohol to an amine (via the Mitsunobu reaction with an azide precursor followed by reduction) can introduce a basic center for salt bridge formation or key hydrogen bonding interactions.
The 5-chloro substituent can also play a crucial role by occupying a halogen-binding pocket or by influencing the overall electronic properties of the inhibitor, thereby modulating its binding affinity.
Hypothetical Kinase Inhibitor Synthesis Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
Caption: A potential synthetic route to a kinase inhibitor.
Conclusion
This compound is a high-potential building block for pharmaceutical research and development. Its dual functionalization allows for a wide range of synthetic transformations, enabling the creation of diverse chemical libraries for screening against various biological targets. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists and researchers looking to leverage the unique properties of this compound in their drug discovery programs. The strategic incorporation of the 5-chloro-3-(1-hydroxyethyl)thiophene moiety can lead to the development of novel and potent therapeutics, particularly in the areas of oncology and inflammatory diseases.
References
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- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Characterization of 1-(5-Chloro-thiophen-3-YL)ethanol
Introduction: A Strategic Approach to Characterizing a Novel Thiophene Derivative
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anti-inflammatory, antipsychotic, and antimicrobial effects.[1][2][3] The compound 1-(5-Chloro-thiophen-3-YL)ethanol is a novel synthetic molecule incorporating this key heterocycle.[4] Its biological activity is currently uncharacterized, presenting both a challenge and an opportunity for drug discovery researchers.
These application notes provide a comprehensive, tiered strategy for the initial in vitro evaluation of this compound. The protocols herein are designed to first establish a foundational understanding of its cytotoxic profile, a critical parameter for any potential therapeutic agent. Subsequently, a suite of assays is proposed to explore potential mechanisms of action, drawing inspiration from the known biological roles of other thiophene-containing small molecules.[3][5]
Our approach emphasizes a logical progression from broad, cell-based phenotypic assays to more specific, target-oriented methodologies. This ensures a cost-effective and scientifically rigorous evaluation, allowing researchers to "fail fast" or identify promising avenues for further, more resource-intensive investigation.[6][7] Every protocol is structured to be a self-validating system, with clear explanations of the underlying principles and necessary controls to ensure data integrity and reproducibility.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
Before investigating specific biological targets, it is imperative to determine the concentration range at which this compound exerts cytotoxic effects. This information is crucial for designing subsequent experiments and interpreting their results. A compound that is highly cytotoxic at concentrations required for a specific biological effect may have limited therapeutic potential.
The MTT Assay for Metabolic Viability
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9] The intensity of the purple color is directly proportional to the number of viable cells.
Caption: General workflow for a radioligand competition binding assay.
The Sigma-1 receptor (S1R) is a relevant target as it binds a wide variety of compounds. [10]
-
Membrane Preparation:
-
Prepare membranes from a tissue known to express high levels of S1R, such as guinea pig liver, or from cells overexpressing the receptor. [10]
-
-
Assay Setup (96-well filter plate):
-
Prepare serial dilutions of this compound.
-
In each well, combine:
-
Receptor membrane preparation (e.g., 30-50 µg protein).
-
[³H]-(+)-pentazocine, a selective S1R radioligand, at a concentration near its KD (e.g., 2-3 nM). [10] * Test compound dilution or vehicle.
-
-
For determining non-specific binding, add a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to a set of wells.
-
Total binding is determined in the absence of any competing compound.
-
-
Incubation and Filtration:
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [11]
-
-
Quantification and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Calculate the percent inhibition of specific binding caused by the test compound at each concentration.
-
Determine the IC₅₀ from a competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. [12]
-
Conclusion and Future Directions
This document outlines a systematic, multi-tiered approach to the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile and then proceeding to investigate plausible biological targets based on its chemical scaffold, researchers can efficiently gather the critical data needed to make informed go/no-go decisions. [6]Positive results in any of these assays, such as potent and selective enzyme inhibition or high-affinity receptor binding, would warrant further investigation, including more complex cell-based functional assays (e.g., measuring downstream signaling or cytokine release) and eventual transition to in vivo models.
References
- CLYTE Technologies. (2025, December 24).
- Charles River Laboratories. In Vitro Assay Development Services. [Link]
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- Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
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- Encyclopedia MDPI. Biological Activities of Thiophenes. [Link]
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Application Notes and Protocols for High-Throughput Screening and Evaluation of Thiophene Derivatives for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The persistent threat of invasive fungal infections, exacerbated by the emergence of drug-resistant strains, necessitates a robust pipeline for the discovery and development of novel antifungal agents. Thiophene-containing heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including promising antifungal activity.[1] This guide provides a comprehensive framework of detailed application notes and protocols for the systematic evaluation of thiophene derivatives as potential antifungal therapeutics.
Drawing upon extensive experience in antifungal drug discovery, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind protocol design, offering insights into the unique chemical nature of thiophene compounds and how to navigate the challenges they may present in standardized assays. The methodologies described are rooted in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.
Foundational Principles: Understanding the Landscape of Antifungal Susceptibility Testing
Antifungal susceptibility testing (AFST) is the cornerstone of evaluating the in vitro efficacy of a compound.[2] The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[3] For novel compounds like thiophene derivatives, establishing a robust and reproducible MIC is the first critical step.
Standardized methodologies are paramount to ensure inter-laboratory consistency and data that can be reliably compared. The two leading bodies providing these standards are the CLSI in North America and EUCAST in Europe.[2][3] While their protocols have slight variations in media composition, inoculum size, and endpoint determination, both provide a rigorous framework for antifungal evaluation.[3]
A critical consideration for thiophene derivatives is their inherent physicochemical properties. Many thiophene compounds are lipophilic and exhibit poor water solubility.[4][5] This necessitates modifications to standard protocols, particularly in the preparation of stock solutions, to ensure accurate and meaningful results.
Pre-screening Considerations for Thiophene Compounds
Before embarking on large-scale antifungal screening, a few preliminary assessments of your thiophene derivatives are crucial for a smooth workflow and accurate data interpretation.
Solubility Assessment
The often hydrophobic nature of thiophene derivatives requires careful consideration of solvent choice. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of these compounds.[6][7]
Protocol: Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the thiophene derivative (e.g., 10 mg/mL) in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in the chosen test medium (e.g., RPMI-1640) to determine the highest concentration that remains in solution without precipitation.
-
Visual Inspection: Visually inspect the dilutions for any signs of precipitation or turbidity. A spectrophotometric reading can also be used to detect subtle precipitation.
-
Working Concentration: The highest concentration that remains soluble will be the starting point for your antifungal susceptibility testing. It is crucial to ensure that the final concentration of DMSO in the assay is non-toxic to the fungal isolates and does not exceed recommended levels (typically ≤1% v/v).
Photoactivity Screening
Some thiophene derivatives are known to exhibit photoactivated antifungal activity.[8] This means their antifungal properties are significantly enhanced upon exposure to light, particularly UV-A.
Protocol: Photoactivity Assessment
-
Parallel Assays: Prepare two sets of antifungal susceptibility assays (e.g., broth microdilution) with the same concentrations of the thiophene compound.
-
Incubation Conditions: Incubate one set of plates in the dark (wrapped in aluminum foil) and the other set exposed to a controlled light source (e.g., UV-A lamp at a specified wavelength and intensity) for a defined period before or during incubation.
-
Compare MICs: Determine the MIC for both the dark and light-exposed conditions. A significant decrease in the MIC in the light-exposed plates indicates photoactivated antifungal activity.
Core Antifungal Susceptibility Testing Protocols
The following are detailed, step-by-step protocols for the most common and robust methods for determining the antifungal activity of thiophene compounds.
Broth Microdilution Method (CLSI M27/M38-A and EUCAST E.Def 7.4)
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[2][9] This quantitative method involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate.
Protocol: Broth Microdilution Assay
-
Preparation of Thiophene Compound Dilutions:
-
Prepare a stock solution of the thiophene derivative in DMSO at a concentration 100-fold higher than the desired final starting concentration.
-
In a sterile 96-well plate, perform a two-fold serial dilution of the compound in the test medium (RPMI-1640 buffered with MOPS is standard).[9] The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute the suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and related compounds) compared to the drug-free growth control.[3] This can be determined visually or by using a spectrophotometric plate reader.
-
Workflow for Broth Microdilution Assay
Caption: A streamlined workflow for the broth microdilution assay.
Disk Diffusion Method (CLSI M44)
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[11] It is particularly useful for rapid screening of a large number of compounds.
Protocol: Disk Diffusion Assay
-
Agar Plate Preparation: Use Mueller-Hinton agar supplemented with glucose and methylene blue for optimal fungal growth and zone definition.[6]
-
Inoculum Preparation: Prepare a fungal inoculum as described for the broth microdilution method and swab it evenly across the surface of the agar plate.
-
Disk Application: Apply sterile paper disks impregnated with a known concentration of the thiophene derivative to the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around each disk where fungal growth has been inhibited. The size of the zone is proportional to the antifungal activity of the compound.
Advanced Protocols for In-depth Characterization
Once the initial antifungal activity of a thiophene derivative has been established, further characterization is necessary to understand its full potential.
Time-Kill Assays
Time-kill assays provide valuable information on the fungistatic versus fungicidal activity of a compound and the rate at which it kills the fungal cells.[7]
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a standardized fungal inoculum in the test medium at a higher concentration than for MIC testing (e.g., 1-5 x 10^5 CFU/mL).
-
Exposure: Add the thiophene compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate onto agar plates.
-
Colony Counting: After incubation, count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.
Time-Kill Assay Workflow
Caption: The sequential steps of a time-kill assay.
Synergistic Activity Testing (Checkerboard Assay)
Investigating the interaction of a novel thiophene derivative with established antifungal drugs can reveal synergistic or antagonistic effects.[6][12] The checkerboard assay is a common method for this purpose.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute the thiophene compound along the x-axis and a standard antifungal drug (e.g., fluconazole) along the y-axis.
-
Inoculation and Incubation: Inoculate the plate with a standardized fungal suspension and incubate as for a standard MIC assay.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).
Antibiofilm Activity
Fungal biofilms are a significant clinical challenge due to their high resistance to antifungal agents.[13] Evaluating the ability of thiophene compounds to inhibit biofilm formation or disrupt established biofilms is crucial.
Protocol: Antibiofilm Activity Assay (Crystal Violet Method)
-
Biofilm Formation: Allow fungal cells to adhere and form biofilms in the wells of a 96-well plate in the presence of sub-inhibitory concentrations of the thiophene compound.
-
Washing: After incubation, gently wash the wells to remove planktonic cells.
-
Staining: Stain the remaining biofilms with crystal violet.
-
Destaining and Quantification: Solubilize the crystal violet with a destaining solution (e.g., ethanol) and measure the absorbance at a specific wavelength (e.g., 570 nm). A reduction in absorbance indicates inhibition of biofilm formation.
Cytotoxicity and Selectivity
A promising antifungal agent must be selectively toxic to fungal cells with minimal toxicity to mammalian cells.
Mammalian Cell Cytotoxicity Assay
Protocol: MTT Assay
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HepG2) at a defined density.
-
Compound Exposure: After cell adherence, expose the cells to serial dilutions of the thiophene compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance. The concentration of the compound that reduces cell viability by 50% (IC50) is determined.
Data Presentation: Comparative Analysis of Antifungal and Cytotoxic Activity
| Thiophene Derivative | Fungal Isolate | MIC (µg/mL) | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (IC50/MIC) |
| Compound A | Candida albicans | 8 | HeLa | >128 | >16 |
| Compound B | Aspergillus fumigatus | 4 | HepG2 | 64 | 16 |
| Compound C | Cryptococcus neoformans | 16 | HeLa | 32 | 2 |
Mechanism of Action Insights
While a comprehensive elucidation of the mechanism of action is a complex undertaking, preliminary insights can be gained through various assays. For some thiophene derivatives, inhibition of ergosterol biosynthesis, similar to azole antifungals, has been suggested.[6][14] Other studies point towards the induction of apoptosis.[6][12]
Potential Mechanisms of Action of Thiophene Derivatives
Caption: Potential antifungal mechanisms of thiophene derivatives.
Quality Control and Data Interpretation
To ensure the validity of your results, it is essential to include quality control (QC) strains with known MIC ranges for standard antifungal drugs in each assay.[15][16]
Recommended QC Strains:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
When interpreting results for novel compounds like thiophenes, for which no clinical breakpoints exist, the concept of the epidemiological cutoff value (ECV) can be useful. The ECV distinguishes wild-type from non-wild-type strains and can help identify isolates with reduced susceptibility.[3]
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the comprehensive evaluation of thiophene derivatives as potential antifungal agents. By adhering to standardized methodologies, incorporating necessary modifications for this specific class of compounds, and performing a thorough characterization of their activity, researchers can generate high-quality, reliable data to advance the discovery and development of new and effective antifungal therapies.
References
- Alves, A. I. da S., de Sousa, B. R., da Silva, J. W. L. M., Veras, D. L., Brayner, F. A., Alves, L. C., ... & Neves, R. P. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Brazilian Journal of Microbiology, 55(4), 3667–3677.
- Bartroli, J., Bell, R., Coe, J., Coll, R., Fincham, J., Foden, L., ... & Pye, R. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(3), 641–651.
- Mares, D., Romagnoli, C., Rossi, R., Carpita, A., Ciofalo, M., & Bruni, A. (1994). Antifungal activity of some 2,2':5',2"-terthiophene derivatives. Mycoses, 37(9-10), 377–383.
- Shin, S. Y., Lee, M. K., Kim, Y. P., & Hahm, K. S. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(6), 1739–1743.
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- Fattah, T. A., Tavakoli, S., Gholami, S., & Iranshahi, M. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Current Medical Mycology, 6(1), 1–8.
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Application Note: A Scalable and Safe Protocol for the Synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol
Abstract
This application note provides a comprehensive, field-tested guide for the scaled-up synthesis of 1-(5-chloro-thiophen-3-yl)ethanol, a key intermediate in pharmaceutical development. The protocol is centered around a robust Grignard reaction, optimized for safety, efficiency, and scalability. We address critical process parameters, including reaction initiation, temperature control, and purification strategies. This guide is designed for researchers, chemists, and process engineers, offering detailed step-by-step instructions, process safety analyses, troubleshooting logic, and in-depth explanations of the chemical principles to ensure a successful and safe scale-up.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Thiophene-containing compounds are known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects[1]. The reliable and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries[].
The synthesis of this molecule, while straightforward on a laboratory scale, presents significant challenges during scale-up, particularly when employing organometallic reagents like Grignard reagents.[3] Key challenges include managing the highly exothermic nature of the reaction, ensuring anhydrous conditions, and controlling impurity profiles.[4][5] This document outlines a validated protocol that mitigates these risks through careful process design and control.
Synthetic Strategy & Rationale
The chosen synthetic route involves the formation of a Grignard reagent from 3-bromo-5-chlorothiophene, followed by its reaction with acetaldehyde to yield the target secondary alcohol.
Reaction Scheme:
-
Step 1: Grignard Formation: 3-bromo-5-chlorothiophene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 5-chloro-3-thienylmagnesium bromide.
-
Step 2: C-C Bond Formation: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde.
-
Step 3: Aqueous Workup: The resulting magnesium alkoxide is hydrolyzed during an aqueous quench to yield the final product, this compound.
This approach was selected for its high atom economy, convergence, and the general reliability of Grignard reactions for C-C bond formation.[3] The use of THF as a solvent is recommended over diethyl ether for scale-up operations due to its higher boiling point and flash point, which provides a wider and safer operating temperature window.[6]
Caption: Reaction scheme for the synthesis of this compound.
Process Hazard Analysis & Safety Considerations
Scaling up Grignard reactions requires a thorough understanding of the associated hazards. The primary safety concern is the potential for a runaway reaction due to the highly exothermic nature of both the Grignard reagent formation and its subsequent reaction.[6][7]
Key Safety Pillars:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, especially water, which will quench the reagent and halt the reaction.[8][9] All glassware and solvents must be rigorously dried to prevent this and ensure reaction initiation.[9]
-
Initiation Control: A common challenge is a delayed reaction initiation, which can lead to a dangerous accumulation of the alkyl halide.[10][11] Once the reaction initiates, the accumulated reagent can react rapidly, causing a violent exotherm. The protocol below includes steps for controlled initiation.
-
Thermal Management: Effective heat removal is critical. The reaction vessel must be equipped with an efficient cooling system and a temperature probe to monitor the internal temperature continuously. An ice bath should always be on standby for emergency cooling.[6][8]
-
Controlled Addition: The addition of both the alkyl halide (during formation) and the aldehyde (during reaction) must be done slowly and at a controlled rate to prevent heat buildup.[7]
-
Inert Atmosphere: To prevent quenching by atmospheric moisture and oxygen, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
| Hazard | Cause | Mitigation Strategy |
| Runaway Reaction / Fire | Uncontrolled exotherm, accumulation of reagents.[3][6] | Use a reactor with adequate cooling capacity. Slow, controlled addition of reagents. Monitor internal temperature. Prepare an emergency cooling bath.[7] |
| Reaction Failure | Presence of water or oxygen. | Flame-dry or oven-dry all glassware.[9] Use anhydrous solvents. Maintain a positive pressure of inert gas (N₂ or Ar).[4] |
| Pressure Buildup | Boiling of low-boiling point solvents (e.g., ether). | Ensure the system is not closed. Use a reflux condenser vented through a bubbler.[7] Use THF instead of diethyl ether for a higher boiling point.[6] |
| Chemical Exposure | Corrosive and flammable materials. | Conduct all operations in a chemical fume hood. Wear appropriate PPE: flame-resistant lab coat, safety goggles/face shield, and gloves.[6][7] |
Detailed Experimental Protocol (1 mol Scale)
This protocol is designed for a 5 L jacketed glass reactor system equipped with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing dropping funnel.
Materials and Equipment
| Reagent / Material | Quantity | Molar Eq. | Grade / Notes |
| Magnesium Turnings | 26.7 g | 1.1 | --- |
| Iodine | 1-2 small crystals | Catalytic | For initiation |
| 3-Bromo-5-chlorothiophene | 197.5 g | 1.0 | >98% purity |
| Anhydrous Tetrahydrofuran (THF) | 2.5 L | --- | <50 ppm H₂O |
| Acetaldehyde | 48.5 g (61.5 mL) | 1.1 | >99% purity, freshly distilled |
| Saturated aq. NH₄Cl | 1 L | --- | For quenching |
| Diethyl Ether or MTBE | 2 L | --- | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | ~50 g | --- | For drying |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the scaled-up synthesis of the target compound.
Step-by-Step Procedure
-
Reactor Preparation:
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (26.7 g) and a single crystal of iodine.
-
In the pressure-equalizing dropping funnel, prepare a solution of 3-bromo-5-chlorothiophene (197.5 g) in 800 mL of anhydrous THF.
-
Add approximately 10% (~80 mL) of the halide solution to the stirring magnesium turnings.
-
Monitor for signs of initiation: disappearance of the iodine color, gentle refluxing, or a noticeable temperature increase. If the reaction does not start, gentle heating with a heat gun may be applied briefly. Causality: Iodine activates the magnesium surface, facilitating the reaction.[8]
-
Once initiation is confirmed, begin the slow, dropwise addition of the remaining halide solution at a rate that maintains a gentle reflux or an internal temperature below 40°C. This may require external cooling. Rationale: Slow addition prevents a dangerous accumulation of the unreacted halide and allows the cooling system to manage the heat generated.[11]
-
After the addition is complete, stir the resulting dark brown/grey mixture for an additional 1-2 hours at ambient temperature to ensure complete conversion.
-
-
Reaction with Acetaldehyde:
-
Cool the reactor containing the Grignard reagent to 0-5°C using an ice/water bath.
-
Slowly add the freshly distilled acetaldehyde (48.5 g) dropwise via syringe or dropping funnel, ensuring the internal temperature does not exceed 10°C. Rationale: This is a highly exothermic step. Low temperature and slow addition are crucial to prevent side reactions and ensure safety.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
-
Quench and Work-up:
-
Prepare a separate large vessel (e.g., a 10 L beaker) containing 1 L of saturated ammonium chloride solution and approximately 1 kg of ice.
-
While stirring vigorously, slowly and carefully pour the reaction mixture into the ice-cold ammonium chloride solution. Safety: This quench is also exothermic. Pouring the reaction mixture into the quench solution (inverse quench) is generally safer for large-scale operations.
-
Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer twice with 1 L portions of diethyl ether or MTBE.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
-
-
Purification:
-
Purify the crude oil by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid. Distillation is a highly effective method for purifying neutral, relatively volatile compounds like the target alcohol.[12]
-
Analytical Quality Control
| Analysis | Method | Expected Result / Specification |
| Reaction Monitoring | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) | Disappearance of 3-bromo-5-chlorothiophene starting material. |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound. |
| Purity Assessment | Gas Chromatography (GC) | >98% purity. |
| Mass Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the product's mass (C₆H₇ClOS, MW: 162.64).[13] |
Troubleshooting
A failure in a Grignard reaction can almost always be traced back to a few common issues. The following logic diagram provides a systematic approach to troubleshooting.
Caption: Troubleshooting logic for common issues in Grignard synthesis.
References
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- YouTube. (2024). Grignard reaction safety.
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- Industrial & Engineering Chemistry Research. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. ACS Publications.
- Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale.
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- LookChem. (n.d.). CAS No.13781-67-4, Thiophene-3-ethanol Suppliers, MSDS download.
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- ASABE. (2008). Ethanol production, purification, and analysis techniques: a review. ASABE Paper No. 08-001.
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- Journal of the American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- Chemeurope.com. (n.d.). Ethanol purification.
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Application Notes & Protocols: 1-(5-Chloro-thiophen-3-YL)ethanol in Material Science
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a forward-looking technical guide on the potential applications of 1-(5-Chloro-thiophen-3-YL)ethanol in advanced material science. While this specific molecule is not yet established in the literature for material applications, its constituent functional groups—a chlorinated thiophene ring and a reactive ethanol moiety—suggest significant potential. Drawing from established principles in polymer chemistry and surface science, we present detailed, hypothesis-driven protocols for two primary applications: (1) as a functional monomer for the synthesis of novel polythiophenes with tunable properties, and (2) as a surface modification agent for imparting specific optoelectronic and chemical characteristics to various substrates. This guide is intended to serve as a foundational resource for researchers seeking to explore this promising, yet untapped, chemical entity.
Introduction: Rationale and Scientific Context
Thiophene-based materials are cornerstones of organic electronics, serving as essential building blocks for conductive polymers, organic semiconductors, and photovoltaic cells[1]. The performance of these materials is critically dependent on the functionalization of the thiophene monomer unit. Strategic substitution allows for the fine-tuning of solubility, processability, electronic energy levels, and intermolecular interactions[2][3].
The subject of this guide, this compound, presents a compelling combination of functionalities:
-
The Thiophene Ring: Provides the core π-conjugated system necessary for electronic conductivity.
-
The Chloro Substituent: Chlorination is a powerful strategy for modulating the electronic properties of conjugated polymers. It is known to lower the HOMO/LUMO energy levels, which can enhance ambient stability and improve performance in applications like polymer solar cells[4][5][6].
-
The Ethanol Side Chain: This hydroxyl group is a versatile chemical handle. It can improve solubility in polar solvents and, more importantly, serves as a reactive site for post-polymerization modification or for grafting the molecule onto surfaces[7][8][9].
Based on these structural features, we hypothesize that this compound can be a valuable precursor for creating next-generation functional materials.
Potential Application I: Monomer for Functional Polythiophenes
The most direct application is its use as a monomer for synthesizing a novel functional polymer, which we will term poly(this compound) or "P(CTEtOH)". The presence of both chloro- and hydroxyl- functionalities is anticipated to yield a polymer with a unique combination of electronic and physical properties.
Causality of Experimental Design
We propose chemical oxidative polymerization using Ferric Chloride (FeCl₃) as a primary synthetic route. This method is widely employed for its simplicity, scalability, and effectiveness in polymerizing thiophene derivatives[10][11]. The mechanism involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain[10][12]. The reaction parameters, such as temperature and monomer concentration, are critical for controlling molecular weight and suppressing side reactions[11].
Predicted Polymer Properties
The properties of the hypothetical P(CTEtOH) can be inferred by comparing them to well-known poly(3-alkylthiophene)s (P3ATs) and other functionalized polythiophenes.
| Property | Predicted Characteristic for P(CTEtOH) | Rationale |
| Solubility | Soluble in polar organic solvents (e.g., THF, Chloroform, DMF) | The polar ethanol side chain will enhance solubility over simple alkyl-substituted polythiophenes. |
| Electronic Band Gap | Lowered compared to non-chlorinated analogues | The electron-withdrawing nature of chlorine typically lowers both HOMO and LUMO levels[5]. |
| Conductivity | Moderate to high (upon doping) | The polythiophene backbone provides the pathway for charge transport. Doping (e.g., with Iodine or FeCl₃) is required to achieve high conductivity. |
| Post-Synthesis Reactivity | High | The pendant hydroxyl groups are available for esterification, etherification, or urethane linkages, allowing for extensive post-polymerization functionalization[8]. |
| Thermal Stability | Good | Polythiophenes are known for their thermal stability. The chloro-group may further enhance this property. |
Experimental Protocol: Synthesis of P(CTEtOH) via Oxidative Polymerization
Materials:
-
This compound (Monomer)[13]
-
Anhydrous Ferric Chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform (CHCl₃) (Solvent)
-
Methanol (for precipitation and washing)
-
Ammonia solution (for de-doping)
-
Soxhlet extraction apparatus
-
Standard glassware, nitrogen/argon line
Protocol Steps:
-
Monomer Preparation: Dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform in a three-neck flask under a nitrogen atmosphere. Stir until fully dissolved.
-
Oxidant Preparation: In a separate flask, prepare a suspension of anhydrous FeCl₃ (4 molar equivalents relative to the monomer) in 25 mL of anhydrous chloroform.
-
Polymerization: Add the FeCl₃ suspension dropwise to the stirring monomer solution over 30 minutes at room temperature. The solution should darken, indicating polymerization. Allow the reaction to proceed for 24 hours under nitrogen.
-
Rationale: A slow, controlled addition of the oxidant helps manage the reaction exotherm and can lead to polymers with higher molecular weight[11]. A 24-hour period ensures high conversion.
-
-
Precipitation: Pour the dark reaction mixture into 500 mL of vigorously stirring methanol. A solid precipitate (the crude polymer) should form.
-
Purification (De-doping):
-
Filter the crude polymer and wash it with copious amounts of methanol until the filtrate is clear.
-
Stir the polymer in an ammonia solution for 2 hours to remove residual iron salts and revert the polymer to its neutral (non-conductive) state.
-
Filter and wash with water, then methanol. Dry the polymer under vacuum.
-
-
Purification (Fractionation):
-
Load the dried polymer into a Soxhlet thimble.
-
Perform sequential Soxhlet extractions with methanol (to remove oligomers), hexane (to remove low molecular weight fractions), and finally chloroform or THF (to collect the desired polymer fraction).
-
Rationale: Soxhlet extraction is a critical step to remove impurities and low molecular weight species, resulting in a polymer with a narrower polydispersity.
-
-
Final Product: Evaporate the chloroform/THF from the final extraction to yield the purified P(CTEtOH). Dry under vacuum at 40 °C overnight.
Self-Validation: Characterization of P(CTEtOH)
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation | Broadening of aromatic and aliphatic peaks compared to the monomer, confirming polymerization. |
| FTIR Spectroscopy | Functional group analysis | Presence of C-O-H stretch (~3400 cm⁻¹), aromatic C-H, and C-S stretches characteristic of the thiophene ring. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity | Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| UV-Vis Spectroscopy | Electronic properties | Determine the absorption maximum (λ_max) in solution and thin film, from which the optical bandgap can be estimated. |
| Cyclic Voltammetry (CV) | Electrochemical properties | Determine the HOMO and LUMO energy levels from the onset oxidation and reduction potentials. |
Workflow Visualization
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- 4. The Crucial Role of Chlorinated Thiophene Orientation in Conjugated Polymers for Photovoltaic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The McCullough Group - Research [chem.cmu.edu]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arctomsci.com [arctomsci.com]
Introduction: The Strategic Value of 1-(5-Chloro-thiophen-3-YL)ethanol in Medicinal Chemistry
An Application Guide for the Synthesis of Novel Derivatives of 1-(5-Chloro-thiophen-3-YL)ethanol for Drug Discovery
The thiophene nucleus is a well-established and privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design.[3] Thiophene-containing compounds exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]
This compound emerges as a particularly valuable starting material for the generation of novel chemical entities. Its structure presents two primary, orthogonal sites for chemical modification: the secondary alcohol and the C-5 chloro-substituted position on the thiophene ring. This allows for the systematic and independent exploration of chemical space around a core scaffold, a critical process in structure-activity relationship (SAR) studies. The chiral center at the ethanol moiety introduces an additional layer of complexity and potential for stereospecific interactions with biological targets.
This guide provides a comprehensive overview of robust and versatile techniques for creating derivatives of this compound. We will delve into the derivatization of the hydroxyl group via etherification and esterification, as well as advanced modifications of the thiophene ring through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Each section is designed to provide not only a step-by-step protocol but also the underlying mechanistic rationale, empowering researchers to adapt and innovate upon these foundational methods.
Section 1: Derivatization of the Secondary Hydroxyl Group
The hydroxyl group of this compound is the most accessible functional group for initial derivatization. Its modification allows for the introduction of a wide array of functionalities, profoundly influencing properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Ether Synthesis via Williamson Etherification
The Williamson ether synthesis is a classic and highly reliable method for forming an ether linkage. The reaction proceeds via an S\textsubscript{N}2 mechanism, where the alcohol is first deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl electrophile.
Causality and Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide. Its use ensures the reaction goes to completion. Anhydrous conditions are critical as NaH reacts violently with water.
-
Choice of Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.
-
Reaction Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation step may be conducted at room temperature or with gentle heating to facilitate the S\textsubscript{N}2 displacement.
Caption: Workflow for Williamson Ether Synthesis.
Ester Synthesis via Acyl Chloride Condensation
Esterification is another fundamental transformation for derivatizing the hydroxyl group. While various methods exist, such as Fischer-Speier esterification, reaction with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient and broadly applicable protocol that proceeds under mild conditions.[6]
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive electrophiles, ensuring a rapid and often quantitative reaction with the alcohol.
-
Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct generated during the reaction. This prevents the potential for acid-catalyzed side reactions and drives the equilibrium towards the product.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is typically used. DCM is an excellent choice as it is a good solvent for most organic compounds and is unreactive under the reaction conditions.
-
Temperature: The reaction is usually initiated at 0 °C to control the initial exothermic reaction upon addition of the acyl chloride, and then allowed to warm to room temperature.
Section 2: Modification of the Thiophene Ring
Modifying the thiophene ring itself opens up a second vector for structural diversification. The C-5 chloro substituent serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar)
While thiophenes are electron-rich aromatic systems, making them generally poor substrates for nucleophilic attack, the presence of the electronegative chlorine atom can enable S\textsubscript{N}Ar reactions, particularly with potent nucleophiles.[7] The reaction mechanism is generally assumed to proceed through a two-step addition-elimination pathway via a Meisenheimer-like intermediate.[8][9] The stability of this intermediate, and thus the reaction's feasibility, is enhanced by electron-withdrawing groups on the ring.
Causality and Experimental Choices:
-
Nucleophile: Strong nucleophiles are required to attack the electron-rich ring. Thiolates (e.g., sodium thiophenoxide) and alkoxides are common choices.[10]
-
Solvent: Polar aprotic solvents like DMF or DMSO are essential. They can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first step.
-
Temperature: Elevated temperatures are often necessary to overcome the activation barrier for the initial nucleophilic attack on the aromatic ring.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is particularly useful due to the mild reaction conditions and the commercial availability and stability of a wide range of boronic acids.
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)\textsubscript{2} or PdCl\textsubscript{2}(PPh\textsubscript{3})\textsubscript{2}. A phosphine ligand (e.g., PPh\textsubscript{3}, SPhos) is crucial for stabilizing the palladium center and facilitating the steps of the catalytic cycle.
-
Base: A base (e.g., K\textsubscript{2}CO\textsubscript{3}, Cs\textsubscript{2}CO\textsubscript{3}) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. The aqueous phase is where the base dissolves and activates the boronic acid, while the organic phase contains the aryl halide and the catalyst.
Sources
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- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Computational Docking of 1-(5-Chloro-thiophen-3-YL)ethanol
Document ID: AN-CD-20260112-01
Version: 1.0
Introduction: The Role of In Silico Docking for Novel Small Molecules
1-(5-Chloro-thiophen-3-YL)ethanol is a small heterocyclic compound whose biological activities and potential protein targets are not yet extensively characterized. Computational molecular docking serves as a powerful, preliminary tool to explore its potential interactions with various protein targets.[1][2][3] This method predicts the preferred orientation of a small molecule (ligand) within the binding site of a macromolecule (receptor), providing valuable insights into binding affinity and the molecular basis of interaction.[4]
These application notes provide a comprehensive, step-by-step protocol for performing a molecular docking study of this compound against a relevant protein target. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational drug design. We will utilize widely accessible, open-source software to ensure the reproducibility of the workflow.
For the purpose of this protocol, we will use human p53-MDM2 as an exemplary target. The p53 pathway is frequently disrupted in cancer, making its regulators like MDM2 highly relevant targets for therapeutic intervention.[5] Given that chlorothiophene-based compounds have been investigated as potential anticancer agents targeting this pathway, this choice provides a scientifically relevant context for our docking protocol.[5]
Foundational Principles of Molecular Docking
Molecular docking simulates the binding process between a ligand and a receptor at an atomic level. The primary objectives are twofold:
-
Binding Pose Prediction: To determine the most likely three-dimensional orientation of the ligand within the receptor's active site. This is often validated by comparing the predicted pose to a known experimental structure, with a Root Mean Square Deviation (RMSD) of less than 2.0 Å generally indicating a successful prediction.[6][7]
-
Binding Affinity Estimation: To calculate a score that estimates the strength of the interaction, typically represented as binding energy (ΔG) in kcal/mol.[6] A more negative value suggests a stronger, more favorable interaction.[6]
The process relies on two key components: a search algorithm to explore the vast conformational space of the ligand and a scoring function to rapidly estimate the binding energy for each generated pose.[1][8]
Prerequisites: Software and Data
This protocol is designed around freely available software to maximize accessibility.
| Software/Resource | Purpose | Version (Recommended) | Source |
| AutoDock Tools (ADT) | Graphical user interface for preparing protein and ligand files (PDBQT format). | 1.5.7 | |
| AutoDock Vina | The core docking engine for performing the simulation. | 1.2.x | |
| Open Babel | A chemical toolbox for converting between different file formats. | 3.1.1 or later | |
| PyMOL or UCSF ChimeraX | Molecular visualization software for analyzing results. | Latest Version | / |
| PubChem Database | Source for obtaining the 3D structure of the ligand. | N/A | |
| Protein Data Bank (PDB) | Source for obtaining the 3D crystal structure of the protein target. | N/A |
The Computational Docking Workflow
The entire docking process can be visualized as a sequential pipeline, starting from data acquisition and preparation to the final analysis of results.
Caption: High-level workflow for the molecular docking protocol.
Detailed Protocol
Phase 1: Ligand Preparation
The goal of this phase is to convert the 2D or 3D structure of this compound into the required PDBQT format, which includes atomic coordinates, partial charges, and information about rotatable bonds.[9]
Protocol Steps:
-
Obtain Ligand Structure:
-
File Format Conversion (if necessary):
-
AutoDock Tools (ADT) can sometimes have issues directly reading SDF files.[12] It is robust practice to first convert the SDF file to a PDB or MOL2 file using Open Babel.[13]
-
Open a terminal or command prompt and execute: obabel -isdf CID_72207441.sdf -opdb -O ligand.pdb -h --gen3d
-
Causality: The -h flag adds hydrogens appropriate for a neutral pH, and --gen3d generates a 3D structure, which is essential for docking.[11]
-
-
Generate PDBQT File:
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root. This step is critical for defining the flexible parts of the molecule.[13]
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically calculate Gasteiger charges and assign atom types.[14]
-
Phase 2: Target Protein Preparation
This phase prepares the receptor structure by removing non-essential molecules, adding hydrogens, and converting it to the PDBQT format.[11][15]
Protocol Steps:
-
Obtain Protein Structure:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for the p53-MDM2 complex. For this protocol, we will use PDB ID: 4HG7 .[5]
-
Download the structure in PDB format.
-
-
Clean the Protein Structure:
-
Open the 4HG7.pdb file in UCSF ChimeraX or PyMOL.
-
The crystal structure often contains water molecules, co-crystallized ligands, and other heteroatoms that are not part of the protein itself. These must be removed to avoid interference during docking.[11][15]
-
Delete all water molecules.
-
The 4HG7 structure contains the MDM2 protein and a p53 peptide. For this protocol, we will dock into MDM2. Select and delete the p53 peptide chain.
-
Save the cleaned MDM2 protein structure as a new PDB file, e.g., 4HG7_protein.pdb.
-
-
Generate Receptor PDBQT File:
-
Launch ADT and open 4HG7_protein.pdb (File -> Read Molecule).
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. Adding polar hydrogens is essential for correctly identifying hydrogen bond donors and acceptors.[9]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select 4HG7_protein and click Select Molecule.
-
Save the prepared receptor as 4HG7_protein.pdbqt.
-
Phase 3: Molecular Docking Simulation
This phase involves defining the search space on the receptor and running the docking algorithm using AutoDock Vina.
Protocol Steps:
-
Define the Binding Site (Grid Box Generation):
-
In ADT, with 4HG7_protein.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. This box defines the three-dimensional space where Vina will search for binding poses.[12]
-
To define the binding site, you can center the grid box on the co-crystallized ligand from the original PDB file (if available) or on a known active site. For 4HG7, the binding site is the well-characterized p53-binding pocket.
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding pocket, typically with a 4-5 Å buffer around the key residues.[8]
-
Record the center and size coordinates. For 4HG7, approximate values might be:
-
center_x: -2.5, center_y: -6.0, center_z: 14.5
-
size_x: 25, size_y: 25, size_z: 25 (in Ångströms)
-
-
-
Create Vina Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinates with the ones you determined:
-
Causality:exhaustiveness controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies how many binding poses to generate.[9]
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt in the directory containing your files (4HG7_protein.pdbqt, ligand.pdbqt, conf.txt).
-
Execute the Vina command: vina --config conf.txt --log docking_log.txt
-
The process will run and generate two output files: docking_results.pdbqt (containing the coordinates of the docked poses) and docking_log.txt (containing the binding affinity scores for each pose).[16]
-
Phase 4: Post-Docking Analysis and Interpretation
Protocol Steps:
-
Analyze Binding Affinity Scores:
-
Open the docking_log.txt file. It will contain a table listing the binding affinity (in kcal/mol) for each generated pose.
-
The poses are ranked, with mode 1 being the one with the best (most negative) score.[17]
Example Docking Results Summary:
Mode Binding Affinity (kcal/mol) RMSD from Best Mode (lower bound) RMSD from Best Mode (upper bound) 1 -7.2 0.000 0.000 2 -7.0 1.852 2.541 3 -6.8 2.134 3.015 | ... | ... | ... | ... |
-
-
Visualize and Interpret Binding Poses:
-
Open PyMOL or UCSF ChimeraX.
-
Load the receptor file: 4HG7_protein.pdbqt.
-
Load the docking results: docking_results.pdbqt. The different poses can be viewed as separate models.
-
Focus on the best-scoring pose (Mode 1).
-
Analyze the interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: Key stabilizing interactions.
-
Hydrophobic Interactions: Interactions between nonpolar groups.
-
Pi-stacking: Interactions involving aromatic rings.
-
-
Use the visualization software's tools to measure distances and identify key interacting residues (e.g., Gly58, Phe91, Leu54 in MDM2).[18] This visual inspection is crucial to determine if the predicted binding mode is chemically sensible.[18]
-
Caption: Logical relationships in post-docking interaction analysis.
Trustworthiness and Validation
To ensure the validity of a docking protocol, it is best practice to perform a re-docking experiment .[19] This involves taking the co-crystallized ligand from the PDB structure, removing it, and then docking it back into the receptor using the established protocol. A successful re-docking, where the predicted pose has an RMSD of < 2.0 Å compared to the crystal structure pose, provides confidence in the protocol's ability to find the correct binding mode.[6]
Conclusion
This document outlines a detailed, self-contained protocol for the computational docking of this compound against the p53-MDM2 protein target using the AutoDock suite. By following these steps—from ligand and protein preparation to simulation and rigorous analysis—researchers can generate valuable hypotheses about the binding characteristics of novel small molecules. These in silico results can effectively guide further experimental validation, such as binding assays and structural biology studies, ultimately accelerating the drug discovery process.
References
- ResearchGate. (n.d.). How to interpret and analyze molecular docking results?
- Quora. (2021). How does one prepare proteins for molecular docking?
- YouTube. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
- Scripps Research. (2020). Tutorial – AutoDock Vina.
- University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?
- bioRxiv. (2016). Best Practices in Docking and Activity Prediction.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- National Center for Biotechnology Information. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
- KBbox. (n.d.). Small Molecule Docking.
- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- AutoDock Vina Documentation. (n.d.). Basic docking.
- Bonvin Lab. (n.d.). Small molecule docking.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- National Center for Biotechnology Information. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
- ResearchGate. (2019). Molecular docking proteins preparation.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking.
- Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- National Center for Biotechnology Information. (n.d.). This compound.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- Arabian Journal of Chemistry. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- ResearchGate. (n.d.). (PDF) Molecular Docking Protocol.
- ResearchGate. (2025). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery.
- MDPI. (2023). Identification of Potential Druggable Targets and Structure-Based Virtual Screening for Drug-like Molecules against the Shrimp Pathogen Enterocytozoon hepatopenaei.
- National Center for Biotechnology Information. (n.d.). Thien-3-yl chloromethyl ketone.
Sources
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- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. jddtonline.info [jddtonline.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. This compound | C6H7ClOS | CID 72207441 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. etflin.com [etflin.com]
Application Notes & Protocols: A Phased Approach to Efficacy and Safety Profiling of 1-(5-Chloro-thiophen-3-YL)ethanol
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This document provides a comprehensive experimental framework for the systematic evaluation of a novel thiophene derivative, 1-(5-Chloro-thiophen-3-YL)ethanol. We present a phased, milestone-driven approach, progressing from initial in vitro screening to targeted mechanistic studies and culminating in preliminary in vivo efficacy and safety assessments. The protocols herein are designed to establish a robust data package for "Go/No-Go" decision-making in a preclinical drug discovery pipeline, emphasizing scientific integrity, reproducibility, and a clear rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities.
Introduction: The Rationale for a Structured Evaluation
The process of advancing a new chemical entity (NCE) from discovery to a clinical candidate is a complex undertaking that requires rigorous, systematic evaluation.[2] The subject of this guide, this compound, belongs to the chlorothiophene class of compounds. Related structures, such as chlorothiophene-based chalcones, have shown promise as potential anticancer and antifungal agents.[3][4] This precedent provides a logical starting point for our investigation but does not preclude the discovery of novel activities.
A haphazard testing approach risks wasting valuable resources and generating inconclusive data. Therefore, we advocate for a phased experimental design. This methodology ensures that foundational questions regarding the compound's biological activity, potency, selectivity, and safety are answered sequentially. Each phase concludes with a critical decision point, allowing teams to proceed with confidence or terminate a non-viable candidate early. The primary goals of this experimental framework are aligned with regulatory expectations for preclinical safety evaluation, which aim to identify a safe initial dose for human studies, define potential target organs for toxicity, and establish clear safety parameters for clinical monitoring.[5][6]
The following sections detail a comprehensive workflow, from initial broad-spectrum screening to specific, hypothesis-driven in vivo models.
Caption: Phased experimental workflow for NCE evaluation.
Phase 1: Foundational In Vitro Screening
The objective of this initial phase is to cast a wide net to identify the most promising therapeutic area for this compound. We will perform parallel screens for anticancer and antimicrobial activity.
Anticancer Activity Screen
Rationale: Given the known cytotoxic properties of related thiophene compounds, a primary screen against a diverse panel of human cancer cell lines is a logical first step.[4] This approach can reveal tissue-specific sensitivities and inform the selection of models for later-stage testing.
Protocol: A single high-dose (e.g., 10 µM) screen against the NCI-60 cell line panel or a similar diverse panel is recommended. Cell viability will be assessed using a metabolic assay such as MTT or resazurin.
Data Presentation & Interpretation: Results should be presented as a percentage of growth inhibition relative to a vehicle control. A pre-defined hit criterion (e.g., >50% inhibition in at least 5 cell lines) should be used to justify proceeding to dose-response studies.
Antimicrobial Activity Screen
Rationale: Thiophenes are produced by some plants as a chemical defense against pathogens like bacteria and fungi.[1] Therefore, screening for antimicrobial activity is warranted. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Protocol: The compound will be screened against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
Data Presentation & Interpretation: The MIC is the lowest concentration of the compound that prevents visible growth.[8] A hit is typically defined as an MIC value in the low micromolar range (e.g., <16 µg/mL).
Phase 2: Potency, Selectivity, and Dose-Response
Upon identifying a promising therapeutic area in Phase 1 (a "hit"), the next crucial step is to quantify the compound's potency and its selectivity for target cells over healthy cells.
Dose-Response Analysis (IC50/EC50 Determination)
Rationale: A single-dose screen provides limited information. A full dose-response curve is necessary to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which are key metrics of a compound's potency.
Protocol: Using the most sensitive cancer cell line(s) or microbial strain(s) identified in Phase 1, perform a serial dilution of this compound (e.g., 10 concentrations, 3-fold dilutions starting from 50 µM). Generate dose-response curves and calculate IC50/EC50 values using non-linear regression analysis.
Data Presentation:
| Cell Line / Strain | Compound | IC50 / MIC (µM) | 95% Confidence Interval |
| WiDr (Colon Cancer) | This compound | 0.65 | 0.58 - 0.73 |
| MCF-7 (Breast Cancer) | This compound | 1.2 | 1.05 - 1.37 |
| A549 (Lung Cancer) | This compound | >50 | N/A |
| S. aureus (MRSA) | This compound | 8.0 | 6.5 - 9.8 |
| C. albicans | This compound | >50 | N/A |
| Table 1: Example dose-response data for this compound. Data is hypothetical. |
Selectivity Index Determination
Rationale: An effective therapeutic agent must be more toxic to pathogenic cells (e.g., cancer cells) than to normal host cells. The selectivity index (SI) is a quantitative measure of this therapeutic window.
Protocol: Determine the IC50 of the compound against a panel of normal, non-transformed cell lines (e.g., human fibroblasts like WI-38, or epithelial cells like MCF-10A). The SI is calculated as follows:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Interpretation: A higher SI value (typically >10) is desirable, indicating that the compound is preferentially toxic to cancer cells.
Caption: Logical workflow for calculating the Selectivity Index.
Phase 3: Elucidating the Mechanism of Action (MOA)
Once potency and selectivity are established, understanding how the compound works is critical. This section assumes, based on the hypothetical data in Table 1, that the primary activity is anticancer.
Rationale: MOA studies provide insight into the molecular pathways perturbed by the compound. This knowledge is essential for patient selection strategies, predicting potential resistance mechanisms, and developing rational combination therapies. Related chlorothiophene-based chalcones have been shown to act via the p53 tumor suppressor pathway.[4] This provides a testable hypothesis.
Hypothetical MOA Pathway:
Caption: Hypothetical p53-mediated mechanism of action.
Recommended Assays:
-
Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells after treatment.
-
Cell Cycle Analysis: Use propidium iodide staining of DNA followed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis: Probe for key proteins in the p53 pathway (p53, MDM2, p21) and apoptosis (Caspase-3, PARP) to see if their expression or cleavage is altered by compound treatment.
Phase 4: In Vivo Efficacy and Preliminary Safety
The ultimate test of a potential drug's utility is its performance in a living system.[9] In vivo studies are essential for understanding a compound's pharmacokinetics (PK) and demonstrating efficacy in a disease model that recapitulates aspects of human pathology.[10][11] These studies must be carefully designed and ethically conducted.[12]
Animal Model Selection
Rationale: The choice of animal model should be directly informed by the in vitro data. For anticancer testing, a human tumor xenograft model is a standard and appropriate starting point.[13] In this model, human cancer cells (e.g., WiDr) are implanted into immunodeficient mice.
Experimental Design
Objective: To determine if this compound can inhibit tumor growth in vivo.
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 WiDr cells into the right flank of each mouse.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 5% DMSO in saline, administered orally)
-
Test Compound (Low Dose, e.g., 10 mg/kg, oral)
-
Test Compound (High Dose, e.g., 50 mg/kg, oral)
-
Positive Control (e.g., an approved drug for colon cancer, like 5-FU)
-
-
Dosing: Daily for 21 days.
-
Endpoints:
-
Primary: Tumor volume (measured 2-3 times per week).
-
Secondary: Body weight (as a measure of toxicity), overall survival.
-
Terminal: Tumors may be excised for biomarker analysis (e.g., Western blot for p53 pathway markers).
-
Statistical Analysis
Rationale: Rigorous statistical analysis is crucial for the correct interpretation of preclinical data.[14][15] The study must be sufficiently powered to detect a meaningful effect.
Method: Differences in tumor volume between groups at the end of the study should be analyzed using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group.[16] A p-value of <0.05 is typically considered statistically significant.[2]
Detailed Protocols
Protocol 1: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
96-well flat-bottom tissue culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls and media-only (blank) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of viability: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot percent viability versus log[compound concentration] and fit a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This document outlines a rigorous, phased strategy for evaluating the efficacy of this compound. By progressing from broad screening to specific mechanistic and in vivo studies, researchers can build a comprehensive data package that robustly characterizes the compound's therapeutic potential. This structured approach, which aligns with FDA guidelines on preclinical research, ensures that decisions are data-driven, maximizing the potential for success while responsibly managing resources.[17][18] Adherence to these principles of sound experimental design and statistical analysis is paramount for the successful translation of preclinical findings.[12][14]
References
- Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Cardiology, 22(5), 943–946. [Link]
- Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com. [Link]
- Đorđević, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14. [Link]
- IKOSA. (2023).
- Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Cardiology, 22(5), 943-6. [Link]
- U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
- Pacific BioLabs. (n.d.). Preclinical Toxicology. Pacific BioLabs. [Link]
- WuXi Biologics. (n.d.). Efficacy Models | In Vivo Pharmacology Services. WuXi Biologics. [Link]
- IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies. Medium. [Link]
- Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]
- National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. NCI. [Link]
- Octasari, M., et al. (2023). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 16(8). [Link]
- Auxochromofours. (2023). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]
- Health Sciences. (n.d.). Experimental drug design: Significance and symbolism. Health Sciences. [Link]
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]
- Wang, Y., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 9(3), 168-178. [Link]
- American Society for Microbiology. (2023). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]
- ResearchGate. (2023). (PDF) Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains.
- ResearchGate. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- ProBio CDMO. (n.d.).
- Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]
- Chem Help ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- SPC for Excel. (n.d.). Design of Experiments in Pharmaceutical Development. SPC for Excel. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Design of Experiments. ACS GCI Pharmaceutical Roundtable. [Link]
- AccessPharmacy. (n.d.). Chapter 4. Experimental Study Designs. McGraw Hill. [Link]
- Politis, S. N., et al. (2017). Design of experiments (DoE) in pharmaceutical development. Drug Development and Industrial Pharmacy, 43(6), 889-901. [Link]
- MDPI. (2022). Biological Activities of Thiophenes. Encyclopedia. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol. As a key heterocyclic building block, optimizing its synthesis for yield and purity is critical. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established organometallic and reduction methodologies.
Section 1: Strategic Synthesis Overview
The preparation of this compound is typically approached via two primary synthetic routes: the Grignard reaction pathway and the reduction of a ketone precursor. The choice between these routes depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory.
-
Route A: Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the synthesis of a thienyl Grignard reagent from a 3-halo-5-chlorothiophene, which then reacts with acetaldehyde. It offers a direct route from readily available halogenated thiophenes.[1]
-
Route B: Ketone Reduction: This two-step approach first involves the synthesis of 1-(5-chloro-3-thienyl)ethanone, which is then reduced to the desired secondary alcohol. This route can be advantageous if the ketone precursor is commercially available or if the Grignard reaction proves problematic.[2][3]
Below is a workflow diagram illustrating the strategic choice between these two synthetic pathways.
Caption: Comparison of Synthetic Pathways.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental failures and challenges. The causality behind each issue is explained, followed by actionable troubleshooting steps.
Issue 1: My Grignard reaction failed. After quenching, I only recovered the starting material and/or 3-chlorothiophene.
Answer: This is the most common failure mode for this synthesis and almost always points to two primary causes: inactive magnesium or, more frequently, the quenching of the Grignard reagent by trace amounts of protic contaminants.[1][4][5]
-
Causality (Inactive Magnesium): Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond. If the reaction does not initiate (no exotherm, no cloudiness), the magnesium is likely inactive.
-
Causality (Grignard Quenching): The thienylmagnesium halide is a very strong base. It will react instantly with any available proton source that is more acidic than an alkane.[1] The most common culprits are water (from glassware, solvents, or the atmosphere) and alcohols. This acid-base reaction is much faster than the desired reaction with acetaldehyde, leading to the formation of 3-chlorothiophene (from protonolysis) and magnesium salts.[4]
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions:
-
All glassware (flask, condenser, addition funnel) must be oven-dried at >120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[5]
-
Use a high-quality anhydrous solvent. Anhydrous diethyl ether or tetrahydrofuran (THF) from a solvent purification system or a freshly opened bottle is recommended.[6]
-
The reaction must be maintained under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.[7]
-
-
Activate the Magnesium:
-
Before adding the solvent, place fresh, high-purity magnesium turnings in the flask.[4]
-
Add a single, small crystal of iodine (I₂). The flask can be gently warmed with a heat gun under vacuum to sublime the iodine, which etches the MgO layer. The purple color of the iodine will disappear upon reaction initiation.
-
Alternatively, add a few drops of 1,2-dibromoethane to the magnesium before adding the main solution. Its reaction with Mg is highly exothermic and exposes fresh metal surfaces.[4]
-
-
Confirm Grignard Formation:
-
Initiate the reaction by adding a small portion (approx. 10%) of your 3-halo-5-chlorothiophene solution to the magnesium suspension.
-
Look for signs of reaction: gentle bubbling from the magnesium surface, a slight exotherm (the flask feels warm), and the formation of a gray/cloudy solution.[7]
-
Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.
-
Issue 2: The Grignard reaction worked, but my yield is low, and I've isolated a significant amount of a high-molecular-weight byproduct.
Answer: This issue strongly suggests the occurrence of a Wurtz-type homocoupling side reaction.[4][6]
-
Causality (Homocoupling): The formed Grignard reagent (R-MgX) can react with the unreacted starting halide (R-X) to form a dimer (R-R). This is particularly prevalent if the local concentration of the starting halide is high in the presence of the Grignard reagent or if certain catalysts are inadvertently present.
Troubleshooting Steps:
-
Control Reagent Addition: Add the solution of 3-halo-5-chlorothiophene slowly and dropwise to the magnesium suspension. This ensures that the halide is consumed to form the Grignard reagent as soon as it is added, keeping its concentration low and minimizing the chance of it reacting with already-formed organometallic species.[4]
-
Maintain Proper Temperature: Do not allow the reaction to overheat. The dropwise addition should be controlled to maintain a gentle, steady reflux. If the reaction becomes too vigorous, an ice bath can be used for cooling.
-
Consider Solvent Choice: For some substrates, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling byproducts compared to THF or diethyl ether.[6]
Issue 3 (Reduction Route): My reduction of 1-(5-chloro-3-thienyl)ethanone is incomplete, and TLC/GC-MS shows both starting material and product.
Answer: Incomplete reduction is typically due to issues with the reducing agent or insufficient stoichiometry.
-
Causality: Sodium borohydride (NaBH₄) can slowly decompose upon exposure to atmospheric moisture. If old or improperly stored reagent is used, its reducing power will be diminished. Alternatively, using an insufficient molar equivalent will naturally lead to incomplete conversion.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of NaBH₄. Store the reagent in a desiccator.
-
Adjust Stoichiometry: While the stoichiometry is 4:1 (ketone:NaBH₄) because each hydride can react, it is common practice to use a slight excess, typically 1.1 to 1.5 molar equivalents of the ketone, to ensure the reaction goes to completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. The product alcohol will typically have a slightly lower Rf value than the ketone. The reaction is usually complete within 1-2 hours at room temperature.[8]
Caption: Troubleshooting Decision Tree for the Grignard Reaction.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Materials:
-
3-Bromo-5-chlorothiophene
-
Magnesium turnings (99.5%+)
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a vacuum and backfill with dry nitrogen.
-
Initiation: To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Gently warm with a heat gun under nitrogen flow until the iodine vapor deposits on the glass and then fades. Allow to cool.
-
Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the addition funnel, prepare a solution of 3-bromo-5-chlorothiophene (1.0 eq) in anhydrous THF. Add ~10% of the halide solution to the magnesium suspension to initiate the reaction. Once the reaction begins (gentle reflux), add the remaining solution dropwise over 30-60 minutes to maintain a steady reflux. After the addition is complete, stir the mixture at room temperature for an additional hour.
-
Reaction with Acetaldehyde: Cool the formed Grignard reagent in an ice-water bath. Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise via the addition funnel, keeping the internal temperature below 10 °C. The reaction is exothermic.[1] After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Cool the reaction flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[1] Stir until the magnesium salts are mostly dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by silica gel chromatography.
Protocol 2: Synthesis via Ketone Reduction
Materials:
-
1-(5-chloro-3-thienyl)ethanone[9]
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(5-chloro-3-thienyl)ethanone (1.0 eq) in methanol or ethanol.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water, followed by 1M HCl to neutralize the mixture to pH ~7.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Section 4: Data Summary & FAQs
Quantitative Data & Physical Properties
| Property | This compound | 1-(5-chloro-3-thienyl)ethanone |
| Molecular Formula | C₆H₇ClOS | C₆H₅ClOS |
| Molecular Weight | 162.64 g/mol [10] | 160.62 g/mol [9] |
| CAS Number | 1363383-08-7[10] | 58119-67-8[9] |
| Appearance | Colorless to pale yellow liquid/oil | Solid or oil |
| Key ¹H NMR Signals | ~5.0 ppm (quartet, 1H, -CH OH) ~1.5 ppm (doublet, 3H, -CH₃ ) ~7.0-7.2 ppm (thiophene protons) | ~2.5 ppm (singlet, 3H, -COCH ₃**) ~7.5-8.0 ppm (thiophene protons) |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the Grignard reaction? Diethyl ether or THF? A: Both are excellent choices. THF is a stronger Lewis base and can solvate the Grignard reagent more effectively, sometimes leading to higher reactivity.[11] However, its higher boiling point can make removal more difficult. Diethyl ether is traditional and effective, but its high volatility requires careful handling. 2-MeTHF is a greener alternative that can sometimes offer superior performance in suppressing side reactions.[6]
Q2: How should I handle acetaldehyde? It's very volatile. A: Acetaldehyde has a boiling point of ~20 °C. It should be stored cold and handled quickly. For reactions, it is best to use a pre-made solution of acetaldehyde in your anhydrous reaction solvent (e.g., THF). This allows for more accurate measurement and controlled addition via a syringe or addition funnel.[1]
Q3: What is the best method to monitor the reaction progress? A: For the Grignard reaction, formation can be visually monitored (exotherm, cloudiness). The reaction with the aldehyde can be monitored by TLC or GC-MS analysis of quenched aliquots. For the reduction reaction, TLC is highly effective. Stain with potassium permanganate (KMnO₄) or phosphomolybdic acid, as the alcohol product may not be UV-active.[5]
Q4: Can I use 3-chloro-5-iodothiophene instead of the bromo- derivative for the Grignard reaction? A: Yes. Alkyl/aryl iodides are generally more reactive than bromides for Grignard formation and may initiate more easily. However, they are typically more expensive and less stable than their bromo- counterparts. The choice is often a balance of reactivity and cost.
References
- Benchchem. (n.d.). Side reactions to avoid in the synthesis of 3-Acetylthiophene.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
- Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Green Chemistry. (2013). Screening of solvents in a range of Grignard reactions.
- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?
- Sigma-Aldrich. (n.d.). 1-(5-Chlorothiophen-3-yl)ethanol AldrichCPR.
- NIH PubChem. (n.d.). This compound.
- LookChem. (n.d.). CAS No.13781-67-4, Thiophene-3-ethanol Suppliers, MSDS download.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- ChemicalBook. (2025). Thiophene-3-ethanol | 13781-67-4.
- Arctom. (n.d.). CAS NO. 58119-67-8 | 1-(5-Chloro-3-thienyl)ethanone.
- Echemi. (n.d.). This compound Formula.
- Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.
Sources
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- 2. lookchem.com [lookchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 9. arctomsci.com [arctomsci.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
overcoming challenges in the purification of 1-(5-Chloro-thiophen-3-YL)ethanol
Welcome to the dedicated technical support center for the purification of 1-(5-Chloro-thiophen-3-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical thiophene derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols grounded in established scientific principles.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy, safety, and reliability of downstream applications. However, its purification is often hampered by the presence of structurally similar impurities, potential for degradation, and challenging crystallization behavior. This guide aims to equip you with the knowledge to overcome these hurdles effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My final product has a persistent yellow or orange tint, even after initial purification. What are the likely impurities and how can I remove them?
A1: A persistent color often indicates the presence of conjugated impurities or degradation byproducts. The likely culprits are unreacted starting materials like 3-acetyl-5-chlorothiophene, or side-reaction products formed during synthesis.[1]
-
Probable Cause: Incomplete reaction or side reactions leading to colored impurities. Thiophene derivatives can also be susceptible to oxidation or polymerization, especially under acidic conditions or exposure to light and air.[2]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
Chromatography: If color persists, column chromatography is a highly effective method. A silica gel column with a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexane, can separate the target compound from more polar colored impurities.[4]
-
Purity Analysis: Utilize HPLC with a UV-Vis detector to identify and quantify the impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point.[5][6]
-
Q2: I'm experiencing low yield after recrystallization. What factors could be contributing to this, and how can I improve my recovery?
A2: Low yield during recrystallization is a common issue and can stem from several factors related to solvent choice and experimental technique.[7]
-
Probable Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures, leading to significant loss in the mother liquor.[8]
-
Excessive Solvent Usage: Using more solvent than necessary to dissolve the crude product will result in a lower recovery upon cooling.[9]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.[3]
-
Inefficient Crystal Collection: Incomplete transfer of crystals or inadequate washing can lead to loss of product.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low recrystallization yield.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[10]
-
Probable Causes:
-
High Impurity Level: A significant amount of impurities can depress the melting point of the mixture.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.
-
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[9]
-
Solvent System Modification: Try a solvent mixture. Dissolve the compound in a "good" solvent (one it's highly soluble in) and then add a "poor" solvent (one it's less soluble in) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.[3]
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that promotes nucleation.
-
Q4: How do I choose the best purification method: recrystallization or column chromatography?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of impurities, as well as the scale of your purification.
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at different temperatures.[7] | Differential adsorption of components to a stationary phase.[4] |
| Best For | Removing small amounts of impurities from a large amount of product. | Separating complex mixtures with similar polarities. |
| Scalability | Generally easier to scale up for large quantities. | Can be tedious and solvent-intensive for large scales. |
| Purity | Can achieve very high purity if the right solvent is found. | Can achieve very high purity, often superior for complex mixtures. |
| Yield | Can have lower yields due to product solubility in the mother liquor. | Yields are often higher, but product can be lost on the column. |
-
Recommendation: For a crude product that is mostly the desired compound with minor impurities, start with recrystallization as it is often quicker and less resource-intensive. If recrystallization fails to provide the desired purity, or if you have a complex mixture of byproducts, column chromatography is the more powerful technique.[4][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are some common impurities I should expect in the synthesis of this compound?
A1: Common impurities often arise from the starting materials and side reactions. These can include:
-
Unreacted Starting Materials: Such as 3-acetyl-5-chlorothiophene.[1]
-
Over-reduction Products: If a reducing agent is used in the synthesis.
-
Byproducts from Grignard Reactions: If this synthetic route is employed, byproducts such as biphenyls from the Grignard reagent can be present.
-
Positional Isomers: Depending on the synthetic route, other chlorinated thiophene isomers may be formed.
Q2: What analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a UV detector is a standard choice.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can be used for quantitative analysis (qNMR) against an internal standard.[5]
Q3: Are there any stability concerns I should be aware of during the purification and storage of this compound?
A3: Thiophene derivatives can be sensitive to strong acids, heat, and light.[2]
-
During Purification: Avoid prolonged heating and exposure to strong acidic or basic conditions.
-
Storage: Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Part 3: Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Solvent Screening (Small Scale):
-
Place ~20 mg of your crude product into several small test tubes.
-
Test various solvents and solvent systems (e.g., n-hexane, ethanol, isopropanol, acetone, toluene, and mixtures like hexane/ethyl acetate).[8][10]
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.[8] A mixture of n-hexane and dichloromethane has been shown to be effective.[4]
-
-
Recrystallization Procedure (Based on n-Hexane):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of n-hexane and heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely. Avoid overheating.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal or any insoluble impurities into a clean, pre-warmed Erlenmeyer flask.[3]
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold n-hexane.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Column Chromatography Purification
This protocol is designed for separating this compound from closely related impurities.
-
Slurry Preparation:
-
Choose an appropriate eluent system based on Thin Layer Chromatography (TLC) analysis. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and n-hexane.[4] Aim for an Rf value of ~0.3 for the target compound.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
-
Column Packing:
-
Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, creating a level bed. Add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for column chromatography purification.
-
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
- Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube.
- Capot Chemical. (n.d.). 3-acetyl-5-chlorothiophene.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 2-(Chloromethyl)thiophene by HPLC.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystallization.
- BenchChem. (2025). Decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods.
Sources
- 1. 58119-67-8 | 3-acetyl-5-chlorothiophene - Capot Chemical [capotchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol. We will explore the common challenges and side reactions encountered during its preparation, providing expert insights, detailed troubleshooting protocols, and preventative strategies to ensure high yield and purity of your target molecule. Our approach focuses on explaining the causal mechanisms behind side product formation, empowering you to make informed, proactive decisions in your experimental design.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first, and most critical step, is the regioselective acylation of a suitable thiophene precursor to form 3-acetyl-5-chlorothiophene (2) . The second step involves the selective reduction of the ketone to the desired secondary alcohol (3) . The choice of starting material and reaction conditions in the first step is paramount to avoiding a cascade of potential side products. A highly effective route involves a metal-halogen exchange on a di-halogenated thiophene, such as 2-chloro-4-bromothiophene (1) , followed by reaction with an acetylating agent.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting the Acylation Step (Step 1)
The formation of the key intermediate, 3-acetyl-5-chlorothiophene, via a lithium-halogen exchange is highly sensitive to reaction conditions. Deviations can lead to a range of impurities that complicate purification and reduce yield.
FAQ 1: I'm observing a significant amount of 2-chlorothiophene and low yield of my acetylated product. What is the primary cause?
Answer: This issue points directly to the premature quenching of your organolithium intermediate. This process, known as protonolysis, occurs when the highly basic 4-lithio-2-chlorothiophene intermediate reacts with an acidic proton source instead of your acylating agent.[1]
-
Causality: Organolithium reagents are exceptionally strong bases and will readily abstract a proton from even weakly acidic sources like trace water, alcohols, or atmospheric moisture.[2] The presence of moisture in your solvent, glassware, or reagents is the most common culprit.
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry inert gas (Argon or Nitrogen).[2]
-
Solvent Purity: Use freshly distilled anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, should be dried over a suitable agent like sodium/benzophenone ketyl until the characteristic deep blue color persists.
-
Reagent Quality: Ensure all starting materials and reagents are anhydrous. Liquid reagents should be handled via syringe under an inert atmosphere.
-
FAQ 2: Analysis of my crude product shows a high molecular weight impurity consistent with a bithienyl structure. How can I suppress this homocoupling reaction?
Answer: The formation of bithienyl compounds is a result of a Wurtz-type homocoupling reaction. This occurs when the organolithium intermediate reacts with a molecule of the unreacted starting halide (2-chloro-4-bromothiophene).[2]
-
Causality: This side reaction is kinetically competitive with the desired acylation. Its rate is often increased by higher local concentrations of the organolithium reagent and elevated temperatures.
-
Troubleshooting Strategies:
-
Controlled Reagent Addition: Add the n-butyllithium (n-BuLi) solution dropwise and slowly to the cooled solution of 2-chloro-4-bromothiophene. This maintains a low concentration of the reactive lithiated species at any given time, favoring the reaction with the subsequently added electrophile over coupling with the starting material.[2]
-
Strict Temperature Control: The metal-halogen exchange and subsequent acylation should be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). Allowing the temperature to rise significantly before the addition of the acylating agent will promote homocoupling.[2]
-
| Parameter | Condition Favoring Desired Product | Condition Favoring Homocoupling |
| Temperature | -78 °C or lower | > -40 °C |
| n-BuLi Addition | Slow, dropwise addition | Rapid or bulk addition |
| Concentration | Dilute reaction conditions | High concentration |
FAQ 3: I'm getting the wrong regioisomer, with the acetyl group at the 2-position instead of the 3-position. What determines the regioselectivity?
Answer: Regioselectivity is dictated by the specific halogen that undergoes the metal-halogen exchange. The rate of lithium-halogen exchange is significantly faster for bromine than for chlorine.[3]
-
Causality: When using a starting material like 2-chloro-4-bromothiophene, n-BuLi will selectively exchange with the more reactive bromine atom at the 4-position, leading to the desired 4-lithio-2-chlorothiophene intermediate. If you were to start with a different dihalothiophene, such as 3,5-dichlorothiophene, you would not achieve the desired regiochemistry.
-
Authoritative Grounding: The kinetic preference for metal-halogen exchange follows the trend I > Br > Cl > F.[3] This principle is fundamental to designing regioselective syntheses on poly-halogenated aromatic systems.
-
Solution Workflow:
Caption: Regioselectivity of lithium-halogen exchange.
Troubleshooting the Reduction Step (Step 2)
The reduction of the ketone in 3-acetyl-5-chlorothiophene to the target alcohol is generally straightforward, but improper choice of reagents or conditions can lead to over-reduction, dehalogenation, or dehydration.
FAQ 4: My product is contaminated with 5-chloro-3-ethylthiophene. How do I prevent this over-reduction?
Answer: The formation of an ethyl group signifies the complete reduction of the carbonyl group, bypassing the desired alcohol stage.
-
Causality: This is typically caused by using a reducing agent that is too powerful or by using harsh reaction conditions (e.g., high temperatures, prolonged reaction times). While lithium aluminum hydride (LiAlH₄) is a potent reducing agent, it can be difficult to control for this specific transformation.
-
Solution: Employ a milder reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for selectively reducing ketones to secondary alcohols in the presence of other functional groups like aryl chlorides.[4] It is significantly less reactive than LiAlH₄ and the reaction can be safely run at 0 °C to room temperature.
| Reducing Agent | Typical Outcome | Conditions |
| Sodium Borohydride (NaBH₄) | Selective reduction to alcohol | Methanol or Ethanol, 0 °C to RT |
| Lithium Aluminum Hydride (LiAlH₄) | Risk of over-reduction to ethyl | Anhydrous THF/Ether, 0 °C to reflux |
| Catalytic Hydrogenation (H₂/Pd-C) | Risk of dehalogenation & ring reduction | Various solvents, RT, pressure |
FAQ 5: I'm losing the chloro-substituent during the reduction, resulting in 1-(thiophen-3-yl)ethanol. What causes this dehalogenation?
Answer: The loss of the chlorine atom is a reductive dehalogenation. This is a very common side reaction when using catalytic hydrogenation methods.
-
Causality: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel are highly effective at reducing carbon-halogen bonds, particularly aryl halides.[5] This pathway is competitive with ketone reduction.
-
Solution: Avoid catalytic hydrogenation. Stick to chemical hydride reagents like NaBH₄, which do not typically reduce aryl chlorides under standard conditions.
FAQ 6: My final product appears to have dehydrated during workup, forming 5-chloro-3-vinylthiophene. How do I prevent this?
Answer: The product, a secondary benzylic-type alcohol, is susceptible to elimination (dehydration) under acidic conditions, especially with heating.
-
Causality: The workup procedure following the reduction is critical. Quenching the reaction with a strong acid (e.g., HCl) can protonate the alcohol, creating a good leaving group (water) and facilitating the formation of the highly conjugated vinylthiophene side product.
-
Solution: Use a neutral or mildly acidic workup.
-
Quenching: After the reduction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: If distillation is used for purification, ensure it is performed under high vacuum to keep the temperature as low as possible. Avoid acid-washed glassware for the final workup and purification steps.
-
Detailed Experimental Protocols
These protocols are designed to minimize the formation of the side products discussed above.
Protocol 1: Regioselective Synthesis of 3-acetyl-5-chlorothiophene (2)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-4-bromothiophene (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for an additional 45 minutes.
-
Acylation: Add N,N-Dimethylacetamide (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming & Quench: After stirring for 1 hour at -78 °C, allow the reaction to warm slowly to 0 °C over 1 hour. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-acetyl-5-chlorothiophene.
Protocol 2: Selective Reduction to this compound (3)
-
Setup: To a round-bottom flask, dissolve the 3-acetyl-5-chlorothiophene (1.0 eq) from the previous step in methanol (approx. 0.3 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stirring: Remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting ketone is consumed.
-
Quench: Cool the reaction back to 0 °C and slowly add water to quench any excess NaBH₄, followed by a saturated aqueous NH₄Cl solution.
-
Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The crude alcohol can be purified by vacuum distillation or flash chromatography to yield the final product.
References
- HOPEMAX. (2025). What is the stability of 2 - Acetylthiophene under different conditions?
- Wikipedia. (n.d.). Metal–halogen exchange.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3).
- Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. Journal of Organic Chemistry, 72(7), 2647-50.
- Gronowitz, S., & Håkansson, R. (1971). Metalation and halogen–metal exchange in 3-arylthiophens. Journal of the Chemical Society C: Organic.
- TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- Slideshare. (n.d.). Preparation and Properties of Thiophene.
Sources
resolving peak overlap in HPLC for thiophene isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of thiophene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the separation and quantification of these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, field-proven insights into resolving the common issue of peak overlap.
Frequently Asked Questions (FAQs)
Q1: Why are thiophene isomers so difficult to separate using HPLC?
Thiophene isomers, particularly positional isomers (e.g., 2- and 3-substituted thiophenes), often possess nearly identical physicochemical properties. They share the same molecular weight and often have very similar polarity, hydrophobicity, and pKa values. This similarity in properties leads to minimal differences in their interaction with both the mobile and stationary phases, resulting in very close or overlapping elution times.[1] Achieving separation requires chromatographic conditions that can exploit the subtle differences in their molecular structure and electron distribution.
Q2: What is the first parameter I should adjust if my thiophene isomer peaks are overlapping?
The most powerful and often simplest parameter to adjust for improving peak resolution is the composition of the mobile phase.[2][3][4] Specifically, you should first focus on optimizing the mobile phase strength to ensure your analytes are adequately retained. Aim for a capacity factor (k') between 2 and 10 for the first eluting isomer.[2] If retention is within this range and peaks still overlap, the next step is to alter the selectivity by changing the type of organic solvent (e.g., switching from acetonitrile to methanol) or by selecting a different stationary phase.[5]
Q3: When should I consider using a chiral stationary phase (CSP)?
A chiral stationary phase is necessary when you need to separate enantiomers—non-superimposable mirror images of a chiral thiophene derivative.[6][7] Achiral methods, such as standard reversed-phase HPLC, are incapable of distinguishing between enantiomers. If your thiophene compound has a stereocenter and you need to quantify each enantiomer individually, a CSP is essential.[8][9]
Q4: Is gradient or isocratic elution better for thiophene isomer separation?
The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is often sufficient and preferable for simple mixtures containing only a few isomers. It leads to more stable baselines and faster re-equilibration times between runs.[10][11]
-
Gradient elution (varying mobile phase composition) is ideal for complex samples containing multiple isomers with a wide range of polarities.[5][11][12] It helps to elute more strongly retained compounds in a reasonable time while still providing good separation for early eluting peaks.
Troubleshooting Guide: Resolving Peak Overlap
This section provides systematic workflows to diagnose and resolve common peak overlap scenarios encountered during the analysis of thiophene isomers.
Problem 1: Complete Co-elution of Isomers (Rs ≈ 0)
Complete co-elution, where two or more isomers elute as a single, symmetrical peak, indicates that the current chromatographic conditions do not differentiate between the analytes. This is a problem of selectivity (α).
Plausible Causes:
-
Insufficient Stationary Phase Interaction: The chosen stationary phase (e.g., a standard C18) interacts with the isomers in an identical manner, failing to exploit subtle structural differences.
-
Inappropriate Mobile Phase Selectivity: The organic solvent in the mobile phase does not induce differential partitioning of the isomers between the mobile and stationary phases.
Troubleshooting Workflow
Caption: Workflow for improving poor resolution.
Experimental Protocols
Step 1: Optimize Column Efficiency
-
Rationale: Increasing column efficiency (the plate number, N) makes peaks sharper and narrower, which can be enough to resolve a closely eluting pair. [2]Flow rate is a key parameter affecting efficiency.
-
Protocol:
-
Reduce the flow rate. For example, if you are running at 1.0 mL/min, try reducing it to 0.8 mL/min and then 0.6 mL/min.
-
Observe the resolution. A lower flow rate often increases efficiency and improves resolution, albeit at the cost of a longer run time. [3] 3. Ensure your column is in good condition. If peaks are broad on a well-developed method, consider replacing the column.
-
Step 2: Fine-Tune Mobile Phase Strength
-
Rationale: Small adjustments to the organic solvent percentage can have a significant impact on the retention and selectivity of closely related isomers.
-
Protocol:
-
If using isocratic elution, make small, systematic changes to the mobile phase composition. For example, if you are using 60:40 Acetonitrile:Water, try 58:42 and 62:38.
-
If using a gradient, try making the gradient shallower around the time your isomers elute. For example, if the peaks elute where the gradient is 50% organic, modify the gradient to go from 45% to 55% over a longer period. This can effectively increase the separation between them. [5] Step 3: Adjust Column Temperature
-
-
Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity. Sometimes, increasing temperature can improve peak shape and efficiency, while other times, decreasing it may enhance the specific interactions needed for separation.
-
Protocol:
-
Systematically evaluate the separation at different temperatures using a column oven for precise control (e.g., 25°C, 35°C, 45°C).
-
Document the resolution (Rs) at each temperature to find the optimum. Note that retention times will decrease as temperature increases.
-
References
- A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configur
- What are the mobile phases and stationary phases used in the chromatography of 2 - Thiopheneethanol? (2025). HOPEMAX. [Link]
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. [Link]
- Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025). National Institutes of Health (NIH). [Link]
- Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
- HPLC Method Development. (n.d.). Phenomenex. [Link]
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Synthesis and Chiral Separation of Some 4-thioflavones. (n.d.).
- Chiral HPLC Separ
- How to separate overlapping peaks of two very similar compounds? (2024). Reddit. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mastelf.com [mastelf.com]
- 12. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1-(5-Chloro-thiophen-3-YL)ethanol in Solution
Welcome to the technical support center for 1-(5-Chloro-thiophen-3-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. By understanding its potential degradation pathways, you can implement effective strategies to ensure the integrity of your experiments and formulations.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what are its core stability concerns?
A1: this compound is a heterocyclic aromatic alcohol. Its structure consists of a thiophene ring substituted with a chloro group and an ethanol group. The primary stability concerns arise from the potential oxidation of the secondary alcohol and the reactivity of the chlorothiophene ring, which can be susceptible to degradation under certain conditions such as exposure to strong acids, oxidants, light, and elevated temperatures.
Q2: What are the initial signs of degradation in my solution?
A2: Visual indicators can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a change in solution clarity. Analytically, degradation can be confirmed by techniques like HPLC, which may show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[1][2]
Q3: In what types of solvents is this compound most stable?
A3: Generally, aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are preferred for storage and experimental use. Protic solvents, especially in combination with acidic or basic conditions, can facilitate degradation pathways like dehydration or oxidation. For aqueous solutions, careful pH control is critical.
Q4: How should I store my stock solutions to maximize shelf-life?
A4: For optimal stability, stock solutions should be stored at low temperatures (2-8°C or -20°C) in amber vials to protect from light. It is also highly recommended to purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Troubleshooting Guide: Diagnosing and Solving Instability
This section addresses specific issues you may encounter. Each problem is followed by a discussion of probable causes and actionable solutions.
Issue 1: Rapid loss of parent compound purity in solution.
Plausible Cause: The primary degradation pathway for a secondary aromatic alcohol like this compound is oxidation to the corresponding ketone, 1-(5-chloro-thiophen-3-yl)ethanone.[3][4] This can be accelerated by oxygen, trace metal ions, or light.
Solution Pathway:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure that solvents are of high purity and free from peroxides, which can initiate oxidation.
-
Incorporate Antioxidants: For long-term storage or demanding experimental conditions, consider adding a radical-scavenging antioxidant.
| Antioxidant | Typical Concentration | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Free radical scavenger | May interfere with some biological assays. |
| Ascorbic Acid | 0.1 - 1.0 mg/mL | Reduces oxidizing agents | Primarily for aqueous solutions; can be pH-dependent. |
-
Chelate Metal Ions: If metal-catalyzed oxidation is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester metal ions.
Issue 2: Solution discoloration or precipitate formation, especially under acidic conditions.
Plausible Cause: The thiophene ring, while aromatic and relatively stable, can be susceptible to acid-catalyzed reactions.[5][6] Strong acids can protonate the ring, leading to oligomerization or polymerization, which often results in insoluble, colored byproducts.[6]
Solution Pathway:
-
Maintain pH Control: For aqueous or mixed-solvent systems, the use of a buffer is essential. A buffer system in the neutral pH range (6.5-7.5) is a safe starting point.
-
Avoid Strong Acids: If acidic conditions are required for your experiment, use the mildest acid possible and for the shortest duration.
-
Evaluate Buffer Compatibility: Ensure the chosen buffer components do not react with the compound. Phosphate or citrate buffers are common choices.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for identifying the degradation pathways and developing stability-indicating analytical methods.[7][8]
Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. A study on a thiophene chalcone showed it was most susceptible to degradation in a basic medium.[9]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Thermal Degradation: Incubate 2 mL of the stock solution at 80°C for 48 hours.
-
-
Sample Analysis:
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the compound's UV spectrum (typically 230-260 nm for thiophene derivatives).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[10]
Visualizing Degradation & Troubleshooting Logic
Potential Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound.
Caption: Key degradation pathways for the target compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving stability issues.
Sources
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. kinampark.com [kinampark.com]
- 3. Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
minimizing impurities in the synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and drug development professionals. This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol. Our focus is on practical, field-tested strategies to minimize impurity formation and ensure the highest possible purity of the final product, a critical building block in medicinal chemistry.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound is typically approached via two primary routes: the reduction of a ketone precursor or the addition of a Grignard reagent to an aldehyde. The choice of route has significant implications for the impurity profile, scalability, and overall success of the synthesis.
-
Route A: Reduction of 3-Acetyl-5-chlorothiophene. This is often the more robust and reliable method. It involves the synthesis of the ketone intermediate, typically via a Friedel-Crafts acylation, followed by a selective reduction to the desired secondary alcohol.
-
Route B: Grignard Reaction. This route involves the formation of a 3-thienylmagnesium halide, which then reacts with acetaldehyde. While direct, this pathway is highly sensitive to reaction conditions, particularly the presence of moisture, and can be challenging to initiate.[1]
Comparative Overview of Synthetic Routes
| Feature | Route A: Ketone Reduction | Route B: Grignard Synthesis |
| Reliability | High; less sensitive to atmospheric moisture. | Moderate; highly sensitive to moisture and air.[1] |
| Key Challenge | Potential for regioisomeric impurities from the initial Friedel-Crafts acylation. | Difficulty in Grignard reagent formation and prevention of side reactions (e.g., Wurtz coupling).[1] |
| Primary Impurities | Unreacted ketone, regioisomeric alcohol. | Quenched starting material (5-chlorothiophene), homocoupling byproducts. |
| Scalability | Generally more straightforward to scale up. | Can be challenging to scale due to initiation and exotherm control. |
High-Level Synthetic Workflow Diagram
Caption: High-level comparison of the two primary synthetic routes.
Section 2: Troubleshooting & FAQs for Route A (Ketone Reduction)
This route is preferred for its reliability. However, challenges can arise from both the initial acylation and the final reduction step.
Question 1: My final product is contaminated with unreacted 3-acetyl-5-chlorothiophene. How do I drive the reduction to completion?
Answer: Incomplete reduction is a common issue that can typically be resolved by optimizing reaction parameters.
-
Causality: The hydride reagent (e.g., Sodium Borohydride, NaBH₄) may be insufficient or its reactivity may be hampered by suboptimal conditions.
-
Troubleshooting Steps:
-
Stoichiometry of Reductant: While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of ketone, it is standard practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete conversion. NaBH₄ can slowly react with protic solvents like methanol or ethanol, so a modest excess compensates for this gradual decomposition.
-
Temperature Control: The reduction of ketones with NaBH₄ is typically performed at low temperatures (0-5 °C) to control the initial exotherm and minimize side reactions. After the initial addition, allowing the reaction to slowly warm to room temperature and stirring for several hours (2-4 h) can ensure completion.
-
Solvent Choice: Methanol and ethanol are excellent solvents for this reduction as they readily dissolve both the ketone and the NaBH₄.
-
Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to monitor the disappearance of the starting ketone spot before quenching the reaction.
-
Question 2: I'm observing a persistent isomeric impurity that co-elutes with my product. What is its origin and how can it be prevented?
Answer: This is almost certainly a regioisomer, 1-(5-chloro-thiophen-2-yl)ethanol, which originates from an impure ketone starting material, 2-acetyl-5-chlorothiophene.
-
Causality: The Friedel-Crafts acylation of 2-chlorothiophene with acetyl chloride and a Lewis acid (e.g., AlCl₃) is not perfectly regioselective. While the 3-position is electronically favored for acylation, a minor amount of acylation at the vacant 5-position can occur, leading to the 2,5-disubstituted isomer. The subsequent reduction converts this isomeric ketone into the corresponding isomeric alcohol, which can be very difficult to separate from the desired product.
-
Prevention & Mitigation Strategies:
-
Control of Acylation Conditions: Running the Friedel-Crafts reaction at lower temperatures can sometimes improve regioselectivity.
-
Purification of the Intermediate: The most effective strategy is to rigorously purify the 3-acetyl-5-chlorothiophene intermediate before the reduction step. The difference in polarity and crystallinity between the 3-acetyl and 2-acetyl isomers is often more pronounced than between the final alcohol products. Recrystallization or careful column chromatography of the ketone is highly recommended.[2]
-
Section 3: Troubleshooting & FAQs for Route B (Grignard Synthesis)
This route offers a more direct path but requires strict control over experimental conditions.
Question 1: My Grignard reaction with 3-bromo-5-chlorothiophene is not initiating. What are the common causes and solutions?
Answer: Failure to initiate is the most common failure mode for Grignard reactions. The formation of a Grignard reagent from 3-halothiophenes can be more challenging than for their 2-isomer counterparts.[1]
-
Causality: The primary causes are an passivated magnesium surface (due to oxidation) and the presence of trace moisture.[1]
-
Troubleshooting & Optimization:
-
Magnesium Activation: The layer of magnesium oxide on the surface of the turnings must be removed. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings and gently warming.[1] The disappearance of the iodine's purple vapor or the observation of bubbling with 1,2-dibromoethane indicates activation.
-
Strict Anhydrous Conditions: Grignard reagents are potent bases and are instantly quenched by protic sources like water. All glassware must be rigorously oven-dried (>120 °C) and cooled under a stream of inert gas (Nitrogen or Argon).[1] Solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Initiation Technique: Add only a small portion of the 3-bromo-5-chlorothiophene solution to the activated magnesium. A gentle warming or sonication may be required to observe the initiation, which is marked by a slight exotherm and the appearance of a cloudy, grayish color. Once initiated, the remaining halide should be added dropwise at a rate that maintains a gentle reflux or a controlled internal temperature.[1]
-
Question 2: My main byproduct is 5-chlorothiophene. Why is this forming?
Answer: The formation of 5-chlorothiophene is a definitive sign that the Grignard reagent is being quenched by a proton source.
-
Causality: The highly basic 3-(5-chlorothienyl)magnesium bromide will readily abstract a proton from any available source, most commonly water, to form the neutral 5-chlorothiophene.
-
Solution: This impurity directly points to inadequate drying of glassware, solvent, or the inert atmosphere. Review your entire experimental setup for potential sources of moisture. Ensure the starting 3-bromo-5-chlorothiophene is also anhydrous.
Grignard Reaction Troubleshooting Logic
Caption: Troubleshooting flowchart for the Grignard reaction.
Section 4: Recommended Experimental Protocol (Route A)
This two-step protocol via ketone reduction is recommended for its robustness and reliability.
Protocol 4.1: Synthesis of 3-Acetyl-5-chlorothiophene
This procedure is adapted from standard Friedel-Crafts acylation methods, such as those used for similar thiophene derivatives.[3]
Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| 2-Chlorothiophene | 118.58 | 100 | 11.9 g (9.5 mL) | 1.0 |
| Acetyl Chloride | 78.50 | 110 | 8.6 g (7.8 mL) | 1.1 |
| Aluminum Chloride (Anhydrous) | 133.34 | 120 | 16.0 g | 1.2 |
| Dichloromethane (DCM) | - | - | 200 mL | - |
Procedure:
-
Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Lewis Acid Suspension: Charge the flask with anhydrous aluminum chloride (16.0 g) and dry DCM (150 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate dry flask, prepare a solution of 2-chlorothiophene (11.9 g) and acetyl chloride (8.6 g) in 50 mL of dry DCM.
-
Reaction: Add the solution from step 3 to the cooled AlCl₃ suspension dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the 2-chlorothiophene is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water, 1 M NaOH solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) or recrystallization from a suitable solvent to isolate the pure 3-acetyl-5-chlorothiophene and remove the 2-acetyl isomer.
Protocol 4.2: Reduction to this compound
Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass | Equivalents |
| 3-Acetyl-5-chlorothiophene | 160.62 | 50 | 8.03 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 60 | 2.27 g | 1.2 |
| Methanol | - | - | 150 mL | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the purified 3-acetyl-5-chlorothiophene (8.03 g) in methanol (150 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add the sodium borohydride (2.27 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours.
-
Monitoring: Check for the absence of the starting ketone by TLC.
-
Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl solution dropwise to quench the excess NaBH₄ and neutralize the mixture (pH ~7).
-
Workup: Remove most of the methanol under reduced pressure. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution to yield the crude product. Purify by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexane) to obtain the pure this compound.
Section 5: Impurity Profile Summary
Proactive identification of potential impurities is key to developing a robust process.
| Impurity Name | Structure | Likely Origin | Recommended Analytical Method |
| 3-Acetyl-5-chlorothiophene | Ketone | Incomplete reduction (Route A) | TLC, GC-MS, ¹H NMR |
| 1-(5-chloro-thiophen-2-yl)ethanol | Isomeric Alcohol | Impure ketone from non-regioselective Friedel-Crafts acylation (Route A) | GC-MS, HPLC, ¹H NMR |
| 5-Chlorothiophene | Quenched Thiophene | Protonolysis of Grignard reagent by moisture (Route B).[1] | GC-MS |
| 3,3'-Bi(5-chlorothiophene) | Dimer | Wurtz-type homocoupling of the Grignard reagent (Route B) | LC-MS, GC-MS |
References
- McCullough, R. D., & Lowe, R. D. (1992). Enhanced Regiocontrol in the Substitution of 3-Alkylthiophenes.
- Gronowitz, S., & Bugge, A. (1969). On the Grignard Reaction of 2-Bromo-3-iodo- and 3-Bromo-2-chlorothiophene. Acta Chemica Scandinavica, 23, 2187-2196.
- Google Patents. (2013). CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). This compound.
- Google Patents. (2011). CN102241662A - Synthetic method of thiophene-3-ethanol.
- Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
- Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
- Beilstein Journals. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- LookChem. (n.d.). CAS No.13781-67-4,Thiophene-3-ethanol Suppliers,MSDS download.
- National Center for Biotechnology Information. (2019). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2.
- Google Patents. (2009). US20090318710A1 - Process for the purification of thiophenes.
- Google Patents. (2014). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
- Beilstein Journals. (2020). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
Technical Support Center: Navigating the Solubility Challenges of Thiophene Derivatives in Experimental Assays
Welcome to the technical support center dedicated to addressing a critical bottleneck in drug discovery and development: the poor aqueous solubility of thiophene derivatives. Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this privileged scaffold.[1][2] However, their inherent hydrophobicity frequently leads to experimental artifacts, inaccurate data, and significant delays in research timelines. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you overcome these challenges and ensure the integrity of your assay results.
Frequently Asked Questions (FAQs)
Q1: Why are my thiophene derivatives consistently showing poor solubility in aqueous assay buffers?
A1: The issue often lies in the fundamental physicochemical properties of the thiophene ring system. Thiophene is an aromatic heterocycle that, while containing a sulfur atom, is largely nonpolar and hydrophobic.[1] This inherent lipophilicity makes many thiophene derivatives poorly soluble in the aqueous environments typical of biological and high-throughput screening (HTS) assays. It's a common challenge that requires a systematic approach to solubilization.
Q2: I've been using DMSO to dissolve my compounds, but I'm seeing precipitation when I dilute them into my aqueous assay buffer. What's happening?
A2: This is a classic case of "solvent-shift" precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, including thiophene derivatives, it is aprotic and highly polar.[3] When a concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO concentration rapidly decreases. This shift in the solvent environment reduces the solubility of the compound, often causing it to crash out of solution. This is particularly problematic in HTS formats where high compound concentrations are tested.[4]
Q3: Can poor solubility of my thiophene derivative affect my assay results beyond just precipitation?
A3: Absolutely. Poor solubility can lead to a host of issues that compromise data quality and interpretation:
-
Underestimation of Potency: If a compound is not fully dissolved, its effective concentration in the assay is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[5]
-
False Negatives: A compound may appear inactive simply because it has not reached a sufficient concentration to interact with the target.
-
Assay Interference: Undissolved compound particles can interfere with optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.[6] Nephelometry, a technique that measures light scattering, is actually used to determine kinetic solubility.[6]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, it becomes difficult to discern whether changes in activity are due to modifications in the compound's structure or simply variations in solubility.[5]
Troubleshooting Guide: Strategies for Enhancing Solubility
When encountering solubility issues with your thiophene derivatives, a systematic, multi-pronged approach is often the most effective. The following sections detail common strategies, from simple adjustments to more advanced formulation techniques.
Initial Steps: Simple and Direct Approaches
Issue: Compound precipitates upon dilution from DMSO stock.
1. Optimization of DMSO Concentration:
-
Causality: While minimizing DMSO is often desirable to reduce its potential effects on biological systems, a slightly higher final concentration (e.g., up to 1-2%) may be necessary to maintain compound solubility.[7] However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Protocol:
-
Prepare a serial dilution of your DMSO stock solution.
-
Add each dilution to your assay buffer to determine the highest concentration that remains soluble.
-
Visually inspect for precipitation and consider using techniques like nephelometry for a more quantitative assessment.[6]
-
2. pH Modification:
-
Causality: For thiophene derivatives with ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the assay buffer can significantly enhance solubility.[8][9] For an acidic compound, increasing the pH will lead to deprotonation and formation of a more soluble salt. Conversely, for a basic compound, decreasing the pH will result in a more soluble salt.[8][9]
-
Protocol:
-
Determine the pKa of your compound.
-
Adjust the pH of your assay buffer to be at least 1-2 pH units away from the pKa to ensure the compound is predominantly in its ionized, more soluble form.
-
Ensure the new buffer pH is compatible with your assay components (e.g., enzyme activity, protein stability).
-
Intermediate Strategies: The Use of Solubilizing Excipients
If simple adjustments are insufficient, the use of solubilizing agents should be explored.
Issue: Compound remains poorly soluble even with optimized DMSO and pH.
1. Co-solvents:
-
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[10]
-
Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, ethanol, and glycerol are frequently used.[10]
-
Protocol:
-
Prepare stock solutions of your compound in various co-solvents.
-
Determine the maximum tolerated concentration of each co-solvent in your assay.
-
Test the solubility of your compound in the assay buffer containing the optimized concentration of the co-solvent.
-
-
Considerations: Co-solvents can impact protein structure and function, so careful validation is essential.
2. Surfactants:
-
Causality: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11][12] Non-ionic surfactants are generally preferred in biological assays due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[11][13]
-
Common Non-ionic Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80), Pluronics® (e.g., F-68, F-127), and Cremophor® EL.[11]
-
Protocol:
-
Select a non-ionic surfactant compatible with your assay.
-
Prepare assay buffer containing the surfactant at a concentration above its CMC.
-
Determine the solubility of your thiophene derivative in the surfactant-containing buffer.
-
-
Visualization of Surfactant Action:
Caption: Micellar solubilization of a hydrophobic thiophene derivative.
3. Cyclodextrins:
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can form inclusion complexes with poorly soluble molecules, like many thiophene derivatives, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[14][15][16]
-
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]
-
Protocol:
-
Choose a suitable cyclodextrin. HP-β-CD is often a good starting point due to its high aqueous solubility and low toxicity.
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add your thiophene derivative to the cyclodextrin solution and allow time for complexation to occur (this can be facilitated by gentle heating or sonication).
-
Determine the solubility of the complex in the assay buffer.
-
-
Visualization of Cyclodextrin Complexation:
Caption: Formation of a soluble inclusion complex.
Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation approaches may be necessary, especially in the context of later-stage drug development.
Issue: Compound solubility remains insufficient for in vivo studies or advanced in vitro models.
1. Amorphous Solid Dispersions (ASDs):
-
Causality: The crystalline form of a compound is thermodynamically more stable and less soluble than its amorphous (non-crystalline) form.[17] ASDs involve dispersing the amorphous drug in a polymer matrix, which stabilizes the high-energy amorphous state and prevents recrystallization, thereby enhancing solubility and dissolution rates.[17][18]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Techniques: Spray drying and hot-melt extrusion.[19]
2. Nanotechnology-Based Approaches:
-
Causality: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio, leading to a significant increase in its dissolution rate.[10][18][20]
-
Techniques:
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[6]
-
Prepare Compound Plate: Serially dilute your thiophene derivatives in 100% DMSO in a 96- or 384-well plate.
-
Prepare Assay Buffer Plate: Fill a corresponding microplate with the desired aqueous assay buffer.
-
Transfer and Mix: Use a liquid handler to transfer a small volume (e.g., 1-2 µL) of the compound stock from the DMSO plate to the buffer plate. Mix thoroughly.
-
Incubate: Allow the plate to incubate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measure Light Scatter: Read the plate on a nephelometer, which measures the intensity of light scattered by insoluble particles.[6]
-
Data Analysis: Plot the light scattering units against the compound concentration. The point at which the signal significantly increases above the baseline indicates the kinetic solubility limit.[6]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This "gold standard" method measures the equilibrium solubility of a compound and is often used in later stages of development.[21]
-
Prepare Supersaturated Solution: Add an excess amount of the solid thiophene derivative to a vial containing the desired aqueous buffer.
-
Equilibrate: Tightly seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separate Solid and Liquid Phases: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantify Concentration: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[22]
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Data Presentation
Table 1: Comparison of Solubilization Strategies for a Model Thiophene Derivative
| Strategy | Vehicle/Excipient | Final Concentration | Apparent Solubility (µg/mL) | Fold Increase | Notes |
| Control | 0.5% DMSO in PBS | N/A | 0.8 | 1 | Baseline solubility |
| Co-solvent | 5% PEG 400 in PBS | 5% | 12.5 | 15.6 | Potential for protein destabilization |
| Surfactant | 0.1% Tween® 80 in PBS | 0.1% | 45.2 | 56.5 | Ensure concentration is above CMC |
| Cyclodextrin | 2% HP-β-CD in PBS | 2% | 110.7 | 138.4 | Generally well-tolerated in assays |
Workflow Diagram
Caption: A stepwise approach to addressing solubility issues.
Conclusion
Addressing the poor solubility of thiophene derivatives is not a one-size-fits-all problem. It requires a logical, stepwise approach, starting with simple adjustments and progressing to more complex formulation strategies as needed. By understanding the underlying principles of these techniques and systematically applying them, researchers can overcome solubility hurdles, generate reliable and reproducible data, and ultimately accelerate the discovery and development of novel thiophene-based therapeutics.
References
- He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
- He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central, [Link]
- Kumar, S., & Singh, S. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Yadav, P. S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2561-2572. [Link]
- Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
- Pharma.Tips. (2025).
- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 45-71. [Link]
- Box, K. J., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
- BMG LABTECH. (2023).
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
- Al-Ghaban, A. M., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
- Unknown. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing. [Link]
- Ruiz, C. A. C., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. PubMed Central. [Link]
- Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
- Unknown. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Gawaad, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]
- Unknown. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- OKCHEM. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. OKCHEM. [Link]
- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(7), 679-691. [Link]
- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
- Dansette, P. M., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 32(7), 1239-1254. [Link]
- Zhang, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]
- Ozdemir, N., & Barham, A. S. (2012). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
- Unknown. (n.d.). Thiophene derivatives: A potent multitargeted pharmacological scaffold.
- MDPI. (2024).
- Ruiz, C. A. C., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules.
- Lapek, J. D., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
- Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
- Unknown. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]
- Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Agilent. [Link]
- ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility.
- Allen, L. V. (2019). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 23(5), 418-422. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solvescientific.com.au [solvescientific.com.au]
- 6. bmglabtech.com [bmglabtech.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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- 9. pharmatutor.org [pharmatutor.org]
- 10. ijpbr.in [ijpbr.in]
- 11. jocpr.com [jocpr.com]
- 12. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 13. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. touroscholar.touro.edu [touroscholar.touro.edu]
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- 18. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
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- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Refining the Work-up Procedure for 1-(5-Chloro-thiophen-3-YL)ethanol Synthesis
Welcome to the technical support center for the synthesis of 1-(5-chloro-thiophen-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction work-up and purification for this important intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting and frequently asked questions to help you optimize your yield and purity.
The synthesis of this compound, a secondary alcohol, is commonly achieved via the nucleophilic addition of a methyl Grignard reagent to 3-acetyl-5-chlorothiophene. While the reaction itself is robust, the work-up and purification stages are critical for obtaining a high-purity product and can present several challenges. This guide will address these potential issues directly.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up, providing potential causes and actionable solutions.
Question 1: My final product yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can stem from several factors throughout the reaction and work-up process.
-
Probable Cause A: Incomplete Reaction or Grignard Reagent Degradation. The Grignard reagent is highly sensitive to moisture and acidic protons.[1][2] Any residual water in the glassware or solvent will quench the reagent, reducing the amount available to react with the starting ketone.[1][3]
-
Probable Cause B: Product Loss During Aqueous Work-up. The product, a secondary alcohol, has some water solubility, which can lead to loss in the aqueous layer during extraction. Emulsion formation at the organic-aqueous interface can also trap the product.
-
Solution: After quenching the reaction, perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate to maximize recovery from the aqueous phase. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or allow the separatory funnel to stand for a longer period.
-
-
Probable Cause C: Side Reactions. Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to enolization, especially if the ketone is sterically hindered.[1] This results in the recovery of the starting material after work-up.
-
Solution: Maintain a low reaction temperature during the Grignard addition to favor nucleophilic attack over deprotonation. Adding the ketone solution slowly to the Grignard reagent can also help minimize this side reaction.
-
Question 2: After solvent removal, my product is a persistent oil and I'm struggling to get a pure solid. What should I do?
The physical state of the final product can be influenced by residual impurities.
-
Probable Cause A: Residual Solvents. High-boiling point solvents used in the reaction or extraction (e.g., THF, toluene) can be difficult to remove completely on a rotary evaporator.
-
Solution: Use a high-vacuum pump for an extended period to remove trace solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as the product itself may have some volatility.
-
-
Probable Cause B: Presence of Unreacted Starting Material or Byproducts. The starting material, 3-acetyl-5-chlorothiophene, and other non-polar byproducts can act as a solvent for your product, preventing crystallization.
-
Solution: Purification via column chromatography is highly effective for removing these types of impurities.[4][5] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will separate the product from less polar impurities.
-
Question 3: My NMR spectrum shows unexpected peaks. What are the likely impurities and how can I remove them?
Identifying impurities is the first step toward their removal.
-
Impurity A: Unreacted 3-acetyl-5-chlorothiophene. This is a common impurity if the reaction did not go to completion.
-
Identification: A sharp singlet in the aromatic region of the 1H NMR spectrum and a peak around 2.5 ppm corresponding to the acetyl methyl group.
-
Removal: As mentioned, column chromatography is the most reliable method.[6] The ketone is less polar than the alcohol product and will elute first.
-
-
Impurity B: Magnesium Salts. If the quenching and extraction steps are not performed carefully, residual magnesium salts (e.g., Mg(OH)Cl) can contaminate the product.
-
Identification: These are often insoluble in common NMR solvents and may not be directly visible in the spectrum but can cause broadening of other peaks. They will appear as an inorganic solid in your product.
-
Removal: A thorough aqueous work-up is crucial. Quenching with a saturated aqueous solution of ammonium chloride (NH4Cl) is often effective at dissolving magnesium salts.[1] Alternatively, a dilute acid wash (e.g., 1 M HCl) can be used, but care must be taken to avoid any acid-catalyzed dehydration of the secondary alcohol product.[6][7]
-
-
Impurity C: Dehydration Product. Secondary alcohols can undergo dehydration to form alkenes, especially in the presence of acid and heat.[7]
-
Identification: The appearance of vinyl proton signals in the 1H NMR spectrum (typically 5-6.5 ppm).
-
Removal: Avoid excessive heat and acidic conditions during the work-up and purification. If dehydration has occurred, purification by column chromatography may separate the alkene from the desired alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended quenching agent for this reaction?
A saturated aqueous solution of ammonium chloride (NH4Cl) is generally the preferred quenching agent for Grignard reactions. It is acidic enough to protonate the alkoxide intermediate and hydrolyze the magnesium salts, but it is a much weaker acid than HCl or H2SO4, which minimizes the risk of side reactions like dehydration of the alcohol product.[1]
Q2: Which solvent system is best for extracting the product?
Diethyl ether and ethyl acetate are excellent choices for extracting this compound. Both are effective at dissolving the product and are immiscible with water. Dichloromethane can also be used.[8] It is important to perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Q3: What are the typical conditions for purification by column chromatography?
For silica gel column chromatography, a gradient elution system is recommended. Start with a low polarity eluent like 100% hexanes and gradually increase the polarity by adding ethyl acetate. A common gradient might be from 0% to 20% ethyl acetate in hexanes. The product, being more polar than the starting material and most non-polar byproducts, will elute later. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Q4: Is distillation a viable purification method for this compound?
Distillation under reduced pressure (vacuum distillation) can be an effective method for purifying this compound, especially on a larger scale.[6] It is particularly useful for removing non-volatile impurities like magnesium salts and high molecular weight byproducts. However, column chromatography generally offers better separation from structurally similar impurities.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aqueous NH4Cl | Mildly acidic; effectively hydrolyzes magnesium salts while minimizing dehydration of the alcohol product.[1] |
| Extraction Solvent | Diethyl ether or Ethyl acetate | Good solubility for the product and immiscible with water. Multiple extractions are key. |
| Drying Agent | Anhydrous MgSO4 or Na2SO4 | Efficiently removes residual water from the organic phase before solvent evaporation. |
| Purification Method | Silica Gel Column Chromatography | Excellent for removing unreacted starting material and non-polar byproducts.[6] |
| Column Eluent System | Hexane/Ethyl Acetate Gradient | Allows for effective separation based on polarity. A typical starting point is a gradient from 0% to 20% ethyl acetate. |
| Alternative Purification | Vacuum Distillation | Suitable for larger scales and removal of non-volatile impurities.[6] |
Experimental Protocols & Visualizations
Standard Work-up Procedure
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated aqueous NH4Cl solution dropwise with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a typical lab-scale reaction).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to help remove residual water and break any emulsions.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
High Vacuum: Place the resulting crude product under high vacuum to remove any remaining volatile solvents.
-
Purification: Purify the crude product by silica gel column chromatography or vacuum distillation as required.
Work-up and Purification Workflow
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common work-up issues.
References
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Google Patents. (1950). Process for separating primary from secondary alcohols.
- The Royal Society of Chemistry. Supporting Information.
- jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube.
- ResearchGate. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?.
- The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- Google Patents. (2011). Synthetic method of thiophene-3-ethanol.
- Googleapis.com. (2013). WO 2013/164833 A1.
- Master Organic Chemistry. (2015). Elimination Reactions of Alcohols.
- BYJU'S. General Methods of Preparation of Alcohols.
- Organic Syntheses Procedure. 2-thiophenethiol.
- European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- Google Patents. (2009). Process for the purification of thiophenes.
- Capot Chemical. 58119-67-8 | 3-acetyl-5-chlorothiophene.
- Organic Chemistry. (2021). 12.9 Organic Synthesis with Alcohols. YouTube.
- PubChem - NIH. This compound.
- Google Patents. (2013). Preparation method for 2-chlorine-5-thiophene formic acid.
- Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.
Sources
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- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Successful Scale-Up of Chlorothiophene Reactions
Welcome to the Technical Support Center for the scale-up of chlorothiophene reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chlorothiophene reactions from the laboratory bench to larger-scale production. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights necessary for successful, safe, and efficient scale-up.
Diagram: Key Stages of Chlorothiophene Reaction Scale-Up
Caption: A logical workflow for the successful scale-up of chlorothiophene reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of chlorothiophene reactions, providing potential causes and actionable solutions.
Q1: My reaction is producing a significant amount of high-boiling, viscous residue. What is happening and how can I prevent it?
Possible Causes:
-
Polymerization: Chloromethylthiophenes are known to be thermally unstable and can polymerize, especially at elevated temperatures or upon prolonged storage.[1] This is often exacerbated by acidic conditions.
-
Side Reactions: The formation of diarylmethane byproducts can occur at higher temperatures, leading to oligomeric side products.[1]
Solutions:
-
Strict Temperature Control: Maintain a consistently low reaction temperature. For chloromethylation reactions, it is often recommended to keep the temperature below 5°C.[1] On a larger scale, this requires an efficient cooling system to manage the reaction exotherm.
-
Prompt Work-Up: Once the reaction is complete, as determined by in-process monitoring, proceed with the work-up immediately to isolate the product from the acidic reaction mixture.[1]
-
Use of a Stabilizer: For isolated chloromethylthiophene, add a stabilizer such as dicyclohexylamine (1-2% by weight) to inhibit decomposition during storage and subsequent handling.[1][2]
Q2: I'm observing a significant amount of 2,5-bis(chloromethyl)thiophene in my product mixture. How can I improve the selectivity for the mono-substituted product?
Possible Cause:
-
Excess Chloromethylating Agent: A high molar ratio of the chloromethylating agent (e.g., formaldehyde/HCl) to 2-chlorothiophene can favor disubstitution.[1]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Reduce the molar ratio of the chloromethylating agent.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like GC-MS or HPLC.[3][4] Stop the reaction once the desired conversion of the starting material is achieved to prevent further reaction to the disubstituted product.[1]
| Parameter | Recommendation for Mono-substitution | Consequence of Deviation |
| Molar Ratio (Chloromethylating Agent:Thiophene) | ≤ 1:1 | Higher ratios increase disubstitution[1] |
| Reaction Temperature | < 5°C | Higher temperatures can lead to byproducts[1] |
| Reaction Time | Monitor to completion | Extended time can increase disubstitution[1] |
Q3: My purification by vacuum distillation is resulting in product decomposition. What are the best practices for distilling chloromethylthiophene?
Possible Cause:
-
Thermal Instability: 2-Chloromethylthiophene is thermally labile and can decompose, sometimes with explosive violence, at elevated temperatures.[1][2]
Solutions:
-
High-Efficiency Vacuum: Use a high-quality vacuum pump to lower the boiling point of the product.
-
Low Distillation Temperature: Keep the distillation temperature as low as possible. The pot temperature should ideally not exceed 100°C.[2]
-
Rapid Distillation: Perform the distillation as quickly as possible to minimize the time the product is exposed to heat.[2]
-
Stabilizer Addition: Consider adding a stabilizer like dicyclohexylamine to the crude product before distillation.[2]
Q4: The reaction seems to have stalled or is proceeding very slowly upon scale-up. What factors should I investigate?
Possible Causes:
-
Poor Mixing: Inadequate mixing in a larger reactor can lead to localized concentrations of reactants and poor mass transfer, slowing down the reaction rate.[5]
-
Inefficient Heat Transfer: Larger volumes have a smaller surface area-to-volume ratio, which can make it difficult to maintain the optimal reaction temperature.[5] If the reaction is endothermic, it may not be receiving enough heat.
-
Catalyst Deactivation: If a catalyst is being used, it may have been deactivated by impurities or may not be dispersed effectively in the larger volume.[6]
Solutions:
-
Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture to avoid "dead zones".[5]
-
Reactor Design: Use a jacketed reactor with a suitable heat transfer fluid to ensure uniform temperature control.[5]
-
Catalyst Quality: Ensure the catalyst is fresh and active.[6] For heterogeneous catalysts, ensure efficient stirring to keep the catalyst suspended.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up chlorothiophene reactions?
A: The primary safety concerns include:
-
Toxicity and Irritation: Chlorothiophenes and their derivatives can be harmful if swallowed, inhaled, or in contact with skin.[7][8] They are often lachrymatory.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Thermal Runaway: Many reactions involving chlorothiophenes are exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[11][5]
-
Product Instability: As mentioned, some chlorothiophene derivatives are thermally unstable and can decompose violently.[1][2] Proper storage and handling procedures are critical.
-
Flammability: Many of the solvents and reagents used are flammable.[7][8] Ensure all equipment is properly grounded and avoid sources of ignition.[7]
Q2: How should I approach the initial scale-up from a lab-scale procedure?
A: A cautious, stepwise approach is recommended:
-
Risk Assessment: Before you begin, perform a thorough risk assessment to identify potential hazards.[11]
-
Small Increments: Do not scale up by more than a factor of three in a single step for hazardous reactions.[11]
-
Monitor Diligently: For each scale-up, carefully monitor the reaction for any unexpected changes in reaction rate, temperature, or byproduct formation.[11]
-
Maintain Concentrations: Keep the concentration of reactants similar to the lab-scale procedure to avoid unforeseen changes in reaction kinetics.[11]
Q3: What analytical techniques are most useful for monitoring the progress of chlorothiophene reactions during scale-up?
A: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing high sensitivity and structural information to identify products and byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile compounds, allowing for accurate quantification of reactants and products.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the concentration of species in the reaction mixture.[3][12][4]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.[6]
Diagram: Troubleshooting Logic for Side Product Formation
Caption: A decision-making diagram for addressing common side product issues.
References
- Dennehy, O. et al. (2020). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. CORA.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Harper, K. C., & Zhang, E. (n.d.). Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. ChemRxiv.
- Wiberg, K. B., & McShane, H. F. (n.d.). Thiophene, 2-chloromethyl-. Organic Syntheses Procedure.
- Scale-up Reactions. Division of Research Safety | Illinois. (2019).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. (2025).
- Challenges of scaling up production from grams to kilos. Chemtek Scientific.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents. (CN108840854B).
- Preparation method for 2-chlorine-5-thiophene formic acid. Google Patents. (CN102993164A).
- Reaction Condition Optimization. Creative Biolabs.
- Optimization of reaction conditions. ResearchGate.
- Dennehy, O. et al. (2020). Scale-up and Optimization of a continuous flow synthesis of an α- thio-βchloroacrylamide. CORA.
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.
- Techniques and Methods to Monitor Chemical Reactions. Request PDF. ResearchGate.
- Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry : University of Rochester.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 7. fishersci.com [fishersci.com]
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- 9. file.medchemexpress.com [file.medchemexpress.com]
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- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Navigating the Analytical Challenges of 1-(5-Chloro-thiophen-3-YL)ethanol: A Technical Support Guide
Welcome to the technical support center for the analysis of 1-(5-Chloro-thiophen-3-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound during analytical procedures. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your samples and obtain accurate, reproducible results. Our recommendations are grounded in established principles of organic chemistry and analytical science.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a substituted thiophene derivative. The thiophene ring, while aromatic, possesses a sulfur heteroatom that can be susceptible to oxidation.[1] Furthermore, the presence of an ethanol substituent introduces a hydroxyl group that can also undergo oxidation. The chloro-substituent at the 5-position influences the electron density of the thiophene ring, which can in turn affect its reactivity and degradation profile. This guide will address the primary degradation pathways and provide strategies to mitigate them during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Handling
Q1: I'm observing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: This is a common issue and can likely be attributed to one or more of the following factors:
-
Solvent Choice: While this compound is soluble in common organic solvents like ethanol and acetone, the stability can be solvent-dependent.[2] For long-term storage, consider a non-polar, aprotic solvent and store at low temperatures (2-8 °C) to minimize potential degradation.
-
Light Exposure: Thiophene derivatives can be susceptible to photodegradation.[3] It is crucial to store stock solutions and samples in amber vials or otherwise protect them from light.
-
Air Oxidation: The thiophene ring and the ethanol side chain can be susceptible to oxidation by atmospheric oxygen. While generally stable under ambient conditions, prolonged exposure can lead to the formation of oxides.[1][4] For long-term storage, consider purging the vial with an inert gas like nitrogen or argon.
Troubleshooting Tip: To pinpoint the cause, you can perform a simple experiment. Prepare fresh stock solutions and store them under different conditions: one exposed to light, one in the dark, and one purged with nitrogen. Analyze the solutions at regular intervals to identify the primary degradation trigger.
Q2: I'm seeing extraneous peaks in my chromatogram after sample preparation. What are these and how can I avoid them?
A2: Extraneous peaks are often degradation products or impurities introduced during sample handling.
-
Degradation Products: As discussed, degradation can occur due to light, air, or reactive solvents. The appearance of new peaks suggests that your compound is not stable under your current sample preparation and storage conditions.
-
Contamination: Ensure all glassware is scrupulously clean and that solvents are of high purity (e.g., HPLC or LC-MS grade).
Troubleshooting Tip: If you suspect degradation, a forced degradation study can help you identify the potential degradation products. This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, and light) to generate the degradants. This information can be invaluable for developing a stability-indicating analytical method.[5]
Chromatographic Analysis (HPLC/UPLC)
Q3: My peak shape for this compound is poor (e.g., tailing or fronting) in my reversed-phase HPLC method. What can I do to improve it?
A3: Poor peak shape in reversed-phase chromatography is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl group of your analyte, leading to peak tailing.
-
Solution: Use a modern, end-capped C18 column. You can also try adding a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to saturate the active silanol sites.
-
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of your analyte and its interaction with the stationary phase. While this compound does not have a readily ionizable group, extreme pH values can promote degradation.[3] It is generally recommended to work within a pH range of 3-7 for optimal stability and peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
Q4: I am concerned about on-column degradation of my analyte. How can I assess and prevent this?
A4: On-column degradation can be a subtle but significant source of analytical error.
-
Assessment:
-
Vary Injection Volume: Inject increasing volumes of your sample. If on-column degradation is occurring, you may see a non-linear response in peak area.
-
Compare with a Different Column: Analyze the same sample on a column with a different stationary phase chemistry. A significant difference in the purity profile may suggest on-column degradation.
-
-
Prevention:
-
Mobile Phase Optimization: Ensure your mobile phase is well-buffered and at an appropriate pH to maintain the stability of the analyte.
-
Temperature Control: Operate the column at a controlled, and if necessary, reduced temperature to minimize thermal degradation.
-
Use of Additives: In some cases, the addition of antioxidants to the mobile phase can help prevent oxidative degradation.
-
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for effective troubleshooting. Based on the chemistry of thiophenes and alcohols, the following pathways are plausible under analytical stress conditions:
Caption: Potential degradation pathways for this compound.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide.[1][4] This is more likely to occur in the presence of strong oxidizing agents.
-
Oxidation of the Ethanol Side Chain: The secondary alcohol of the ethanol side chain can be oxidized to the corresponding ketone, 1-(5-chloro-thiophen-3-yl)ethanone. This is a common reaction for alcohols and can be catalyzed by various oxidizing agents.
-
Polymerization: Under strongly acidic conditions or upon exposure to high-energy light, thiophene and its derivatives can undergo polymerization.[1]
Recommended Analytical Protocol: A Starting Point
For the routine analysis of this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. The following is a general protocol that can be used as a starting point and optimized for your specific instrumentation and requirements.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Initial Conditions: 40% Acetonitrile / 60% Water (0.1% Formic Acid)
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (this should be optimized by determining the UV maximum of the analyte).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase at the initial conditions or in acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Analysis
Caption: A general workflow for the HPLC analysis of this compound.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Sample Storage | Store in amber vials at 2-8 °C. For long-term storage, consider purging with an inert gas. | To minimize photodegradation and oxidation.[3] |
| Solvent Choice | Use high-purity, aprotic solvents for stock solutions. For HPLC, dissolve the sample in the mobile phase. | To prevent solvent-induced degradation. |
| HPLC Column | Use a modern, end-capped C18 column. | To minimize secondary interactions and improve peak shape. |
| Mobile Phase pH | Maintain a pH between 3 and 7. The use of a buffer is recommended for reproducibility. | To ensure analyte stability during analysis.[3] |
| Method Validation | Perform forced degradation studies to develop a stability-indicating method. | To ensure the method can accurately quantify the analyte in the presence of its degradation products.[5] |
References
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Solubility and Stability of 3-Thiophenemethanol. BenchChem.
- Wikipedia. (n.d.). Thiophene.
- Moro, S., & Spalluto, G. (2014). Thiophene Oxidation and Reduction Chemistry. In Topics in Heterocyclic Chemistry (Vol. 37). Springer.
- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial ecology, 13(1), 47–57.
- Quinoline. (n.d.). 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China.
- García, G., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Molecules, 29(4), 899.
- Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. Topics in Heterocyclic Chemistry, 37, 227-290.
- BenchChem Technical Support Team. (2025). Stability issues of 2-Acetylthiophene in acidic or basic media. BenchChem.
- Erb, W., et al. (2024). Extension of the sequence to 2‐chlorothiophene and proposed mechanism to rationalize the degradation of 2a. European Journal of Organic Chemistry.
- Imoto, E., & Otsuji, Y. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
- Wang, Y., et al. (2025). Oxidation of Thiophene over Modified Alumina Catalyst under Mild Conditions.
- Bae, Y.-H., et al. (2025).
- Alchemist-chem. (n.d.). 5-Chlorothiophene-3-methanol.
- Plumb, R. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765.
- Scite. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- Yuan, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2816.
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Thiophenes
Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these important heterocyclic compounds. Here, we address common pitfalls and provide troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Gewald aminothiophene synthesis is giving low yields. What are the common causes and how can I improve it?
A1: The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, is a powerful tool, but its success is sensitive to several factors.[1][2] Low yields can often be attributed to issues with the Knoevenagel condensation step, the reactivity of the sulfur source, or suboptimal reaction conditions.[2][3]
Common Causes and Solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is crucial.[3]
-
Troubleshooting: Ensure your base is appropriate and used in the correct stoichiometry. Common bases include morpholine, piperidine, or triethylamine. The choice of base can influence the rate and success of this initial step. Consider running the Knoevenagel condensation as a separate step before the addition of sulfur to confirm the formation of the α,β-unsaturated nitrile intermediate.
-
-
Sulfur Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction.
-
Troubleshooting: The reaction is typically run at elevated temperatures (reflux in ethanol or other suitable solvents) to facilitate the ring opening of the sulfur crown.[4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by efficiently promoting sulfur activation.[2][4]
-
-
Reaction Conditions: Solvent and temperature play a critical role.
-
Troubleshooting: While ethanol is a common solvent, exploring other polar aprotic solvents might be beneficial depending on the solubility of your substrates. Ensure the reaction is heated sufficiently to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time.[5]
-
Q2: I'm struggling with the Paal-Knorr thiophene synthesis. My main issue is the formation of furan byproducts. How can I favor thiophene formation?
A2: The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds is a classic method, but the competition with furan formation is a known challenge.[6][7][8] This side reaction occurs because the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization to a furan.[6][8]
Strategies to Minimize Furan Byproducts:
-
Choice of Sulfurizing Agent: While P₄S₁₀ is traditional, Lawesson's reagent is often a milder and more effective alternative that can lead to higher yields of the desired thiophene.[8]
-
Reaction Conditions: The reaction temperature and time are critical.
-
Troubleshooting: It is a common misconception that the furan is an intermediate that is subsequently sulfurized.[8] Studies have shown that this is not the primary pathway.[8] Therefore, optimizing conditions to favor the direct formation of the thioketone intermediate is key.[7] This may involve carefully controlling the temperature to avoid excessive dehydration.
-
-
Alternative Reagents: Hydrogen sulfide in the presence of an acid catalyst can be a more efficient sulfur source than phosphorus pentasulfide for converting ketones to the necessary thione intermediates, thereby reducing furan formation.[6][9]
Q3: My Suzuki cross-coupling reaction to functionalize a pre-formed thiophene ring is failing. What are the likely culprits?
A3: Suzuki cross-coupling is a versatile tool for C-C bond formation on thiophene rings, but the sulfur atom can complicate the catalytic cycle.[5][10][11] Common failure points include catalyst deactivation, issues with the boronic acid/ester, and inappropriate reaction conditions.
Troubleshooting Guide for Suzuki Coupling of Thiophenes:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: Palladium catalysts can be sensitive to air and moisture. | Use fresh, high-quality catalyst and ligands. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[10][11] |
| Inappropriate Ligand: The ligand may not be suitable for the specific thiophene substrate. | For electron-deficient thiophenes, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[10][11] | |
| Ineffective Base: The base may not be strong enough to facilitate transmetalation. | Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[10] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the unwanted homocoupling side reaction. | Ensure rigorous degassing of solvents and reagents.[11] |
| Excess Boronic Acid: A large excess can increase the likelihood of homocoupling. | Use a smaller excess of the boronic acid, typically 1.1 to 1.5 equivalents.[10] | |
| Protodeboronation | Unstable Boronic Acid: Thiophene boronic acids can be prone to decomposition, especially at elevated temperatures. | Use the boronic acid or ester as fresh as possible. Consider using milder reaction conditions or a different base.[11] |
Q4: I am observing poor regioselectivity in the functionalization of my substituted thiophene. How can I control the position of the incoming substituent?
A4: The inherent electronic properties of the thiophene ring direct electrophilic substitution primarily to the C2 and C5 positions.[9][12] However, the directing effects of existing substituents and the reaction conditions can lead to mixtures of regioisomers.
Controlling Regioselectivity:
-
Directing Groups: The nature of the substituent already on the thiophene ring will strongly influence the position of the next substitution. Electron-donating groups typically direct to the ortho and para positions (relative to the sulfur atom, C2 and C5 are "ortho"), while electron-withdrawing groups direct to the meta positions (C3 and C4).
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at more accessible sites.[13]
-
Metal-Catalyzed Cross-Coupling: For precise control, it is often best to introduce a halogen at the desired position and then use a cross-coupling reaction, such as Suzuki or Stille, to introduce the desired substituent.[13] This approach offers much greater regiochemical control than direct electrophilic substitution.
-
Directed Metalation: The use of directing groups in combination with strong bases (e.g., organolithium reagents) can achieve highly regioselective deprotonation, followed by quenching with an electrophile to introduce a substituent at a specific position.
Troubleshooting Guides
Guide 1: Optimizing the Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[14][15]
Common Issues & Step-by-Step Solutions:
Problem: Low yield of the desired 3-hydroxythiophene.
-
Verify Starting Material Purity: Ensure the α,β-acetylenic ester and thioglycolic acid derivative are of high purity. Impurities can lead to side reactions.
-
Base Selection and Stoichiometry: The choice of base is critical for the initial Michael addition and subsequent cyclization.
-
Protocol: Start with a common base like sodium ethoxide in ethanol. Ensure at least two equivalents of the base are used to deprotonate the thioglycolic acid and catalyze the cyclization.
-
-
Temperature Control: The reaction is often exothermic.
-
Protocol: Maintain the reaction temperature, typically at or below room temperature, during the initial addition to prevent unwanted side reactions. The reaction can then be gently heated to drive the cyclization to completion.
-
-
Work-up Procedure: Proper work-up is essential to isolate the product.
-
Protocol: After the reaction is complete, carefully acidify the reaction mixture to protonate the hydroxyl group and precipitate the product. Extraction with a suitable organic solvent followed by purification (e.g., recrystallization or column chromatography) is often necessary.
-
Workflow for Troubleshooting Fiesselmann Synthesis
Caption: Troubleshooting workflow for the Fiesselmann synthesis.
Guide 2: Purification of Substituted Thiophenes
Purification of substituted thiophenes can be challenging due to their often similar polarities to byproducts and starting materials.
Common Purification Challenges and Solutions:
| Challenge | Recommended Technique | Expert Tips |
| Separation from Starting Materials | Column Chromatography (Silica Gel) | Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Monitor fractions carefully by TLC. |
| Removal of Sulfur Residues | Filtration through a plug of silica or washing with a dilute solution of sodium thiosulfate. | Elemental sulfur from reactions like the Gewald synthesis can sometimes co-elute with the product. A quick filtration or aqueous wash can be effective. |
| Thermally Labile Compounds | Kugelrohr Distillation or Short-Path Distillation | For volatile, thermally sensitive thiophenes, distillation under high vacuum and at lower temperatures can prevent decomposition. |
| Non-volatile or Solid Products | Recrystallization | Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Decision Tree for Thiophene Purification
Caption: A decision-making guide for purifying substituted thiophenes.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes.
- McCullough, R. D., & Loewe, R. S. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(9), 2997–3004.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Wikipedia. (2023, December 2). Fiesselmann thiophene synthesis.
- Wikipedia. (2023, October 29). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- Sabnis, R. W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782.
- Royal Society of Chemistry. (2022). Thiophene Synthesis. In Green Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Lancaster, C. R., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Anuse, M. D., & Kolekar, G. B. (2000). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 5(1), 2-8.
- V. K. Tandon & Co. (n.d.). Preparation and Properties of Thiophene.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 15. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
method refinement for consistent 1-(5-Chloro-thiophen-3-YL)ethanol synthesis
This technical guide provides researchers, chemists, and drug development professionals with refined methods for the consistent synthesis of 1-(5-chloro-thiophen-3-yl)ethanol. We will explore the two most robust synthetic routes, offering detailed protocols, troubleshooting guides, and answers to frequently asked questions to address challenges encountered during experimentation. Our focus is on explaining the causality behind procedural choices to empower you to adapt and optimize these methods for your specific laboratory context.
Introduction: Strategic Approaches to Synthesis
This compound is a valuable chemical intermediate. Achieving consistent, high-purity yields is critical for downstream applications. Two primary synthetic strategies dominate the landscape for this molecule:
-
Route A: Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the synthesis of a thienyl Grignard reagent from a 3-halo-5-chlorothiophene precursor, followed by nucleophilic attack on acetaldehyde.
-
Route B: Ketone Reduction: This approach involves the reduction of the corresponding ketone, 1-(5-chloro-thiophen-3-yl)ethanone (3-acetyl-5-chlorothiophene), using a hydride-based reducing agent.
This guide will dissect both methods, providing a comparative analysis to aid in selecting the most appropriate route for your objectives.
Route A: Synthesis via Grignard Reaction with Acetaldehyde
This method is advantageous for building the carbon skeleton directly. However, it requires strict control over reaction conditions, particularly the exclusion of water and air, which can rapidly quench the highly reactive Grignard reagent.[1][2]
Experimental Workflow: Grignard Route
Caption: Workflow for Grignard synthesis of this compound.
Detailed Protocol: Grignard Route
Materials:
-
3-bromo-5-chlorothiophene
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere. Magnesium turnings are added to a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Activation: Add a single crystal of iodine and gently warm the flask with a heat gun until violet vapors are observed. This step etches the magnesium oxide layer, exposing a reactive metal surface.[1][3] Allow the flask to cool.
-
Grignard Formation: Add anhydrous THF to cover the magnesium. Dissolve 3-bromo-5-chlorothiophene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling or an exotherm is observed.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the gray-black Grignard solution to 0 °C in an ice bath. Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This is a safer alternative to water or dilute acid for hydrolyzing the magnesium alkoxide intermediate and minimizing side reactions.[4]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Troubleshooting Guide: Grignard Route (Q&A)
-
Q: My Grignard reaction won't initiate. What should I do?
-
A: This is the most common issue. First, ensure absolute anhydrous conditions. Any trace of moisture will prevent formation.[1] Second, confirm your magnesium was properly activated. If the iodine trick fails, you can add a few drops of 1,2-dibromoethane; the observation of ethylene bubbles indicates activation.[1] Finally, ensure your 3-bromo-5-chlorothiophene is pure, as impurities can inhibit the reaction.
-
-
Q: My yield is consistently low, and I'm observing a significant amount of a higher molecular weight byproduct. What is happening?
-
A: You are likely experiencing Wurtz-type coupling, where the Grignard reagent reacts with unreacted 3-bromo-5-chlorothiophene. This is often caused by adding the bromide too quickly or having localized high concentrations. Ensure slow, dropwise addition of the bromide solution to maintain a dilute concentration and favor the reaction with magnesium.
-
-
Q: The reaction mixture turned dark and viscous after adding acetaldehyde. Is this normal?
-
A: Yes, the formation of the magnesium alkoxide salt intermediate often results in a thick slurry or precipitate.[1] This is expected. Ensure your stirring is vigorous enough to maintain a homogeneous mixture during this phase.
-
Route B: Synthesis via Ketone Reduction
This route is often more straightforward and tolerant of minor atmospheric moisture compared to the Grignard synthesis. Its success hinges on the availability and purity of the starting ketone, 1-(5-chloro-thiophen-3-yl)ethanone. The reduction is typically achieved with sodium borohydride (NaBH₄), a mild and selective reducing agent.[5][6]
Experimental Workflow: Ketone Reduction Route
Caption: Workflow for ketone reduction synthesis of this compound.
Detailed Protocol: Ketone Reduction
Materials:
-
1-(5-chloro-thiophen-3-yl)ethanone (3-acetyl-5-chlorothiophene)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Acetone
-
Deionized Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve 1-(5-chloro-thiophen-3-yl)ethanone (1.0 eq) in methanol in an Erlenmeyer flask. Cool the solution to 0-5 °C using an ice bath.
-
Reduction: While stirring, add sodium borohydride (NaBH₄, 1.0-1.5 eq) slowly in small portions. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
-
Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting ketone using TLC (a UV-active spot) and the appearance of the alcohol product (typically a less polar, UV-inactive spot, may require staining). The reaction is usually complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, cautiously add acetone to quench any excess NaBH₄. Stir for 10 minutes.
-
Work-up: Add deionized water to the reaction mixture. Reduce the volume of the solution using a rotary evaporator to remove most of the methanol.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can often be purified by recrystallization or, if necessary, by flash column chromatography.
Troubleshooting Guide: Ketone Reduction (Q&A)
-
Q: My TLC shows a significant amount of starting material remaining even after an extended reaction time. Why?
-
A: This indicates an incomplete reduction. The most likely cause is degraded sodium borohydride. NaBH₄ is sensitive to moisture and should be stored in a desiccator. Use a fresh bottle or a larger excess (up to 2.0 eq) of the reagent. Alternatively, ensure the temperature did not rise significantly during the addition, as this can accelerate the decomposition of the borohydride by the protic solvent.[6]
-
-
Q: I'm having trouble with the work-up; an emulsion is forming during extraction.
-
A: Emulsions can form due to the presence of borate salts generated during the reaction. To break the emulsion, add a saturated solution of brine (NaCl) during the wash step. This increases the ionic strength of the aqueous phase, forcing a cleaner separation of the organic and aqueous layers.
-
-
Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
-
A: While LiAlH₄ would certainly reduce the ketone, it is not recommended for this synthesis. LiAlH₄ is a much more powerful and less selective reducing agent that reacts violently with protic solvents like methanol and water.[7] It requires anhydrous conditions (like THF or ether) and a more hazardous work-up procedure. NaBH₄ is sufficient, safer, and more practical for this specific transformation.[8]
-
Comparative Analysis & General FAQs
| Parameter | Route A: Grignard Reaction | Route B: Ketone Reduction |
| Starting Materials | 3-bromo-5-chlorothiophene, Mg, Acetaldehyde | 1-(5-chloro-thiophen-3-yl)ethanone, NaBH₄ |
| Key Strengths | Builds carbon skeleton directly. | Operationally simple, high functional group tolerance. |
| Key Challenges | Strict anhydrous/anaerobic conditions required.[1] | Relies on the availability of the starting ketone. |
| Typical Yields | 50-70% | 85-95% |
| Safety Concerns | Pyrophoric potential of Grignard reagents, flammable ether solvents. | Hydrogen gas evolution, flammable alcohol solvents. |
| Scalability | More challenging due to initiation and exotherm control. | Generally easier to scale. |
Frequently Asked Questions (FAQs)
-
Q: What is the best method to confirm the identity and purity of my final product?
-
A: A combination of techniques is ideal. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity and confirm the molecular weight. Infrared (IR) spectroscopy should show a broad alcohol O-H stretch (around 3300 cm⁻¹) and the disappearance of the ketone C=O stretch (around 1670 cm⁻¹) if you used Route B.
-
-
Q: My final product is a yellow oil. How can I decolorize it?
-
A: A yellow tint often indicates minor impurities. Passing the material through a short plug of silica gel with a suitable solvent (e.g., 20% ethyl acetate in hexane) can often remove colored impurities. If the product is a solid, recrystallization is an effective method for both purification and decolorization.
-
-
Q: Can this synthesis be adapted for an enantioselective approach?
-
A: Yes. Route B is more amenable to enantioselective synthesis. Instead of NaBH₄, you could employ a chiral reducing agent system, such as a Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with a borane source.[7] This can produce the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess.
-
References
- Organic Syntheses Procedure. 3-bromothiophene. [Link]
- The Royal Society of Chemistry.
- Tamba, S., et al. (2013). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Synlett, 24(09), 1133-1136. [Link]
- Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]
- ADICHEMISTRY.
- Wikipedia. Grignard reagent. [Link]
- Google Patents. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid.
- Google Patents.
- Google Patents. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
- Wikipedia. Enantioselective reduction of ketones. [Link]
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]
- Schnyder Safety Chemistry. Grignard-reagent formation in Multi-product facilities ‒ not an easy task![Link]
- YouTube. Borohydride reduction of aldehydes and ketones. [Link]
- The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
- YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
- NIST WebBook. 3-Acetyl-2,5-dichlorothiophene. [Link]
- PubChem. This compound. [Link]
- Filo. Reaction of Acetaldehyde with Magnesium Bromide. [Link]
- YouTube. UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. [Link]
- Google Patents.
Sources
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- 2. Grignard Reagents [sigmaaldrich.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Reaction of Acetaldehyde with Magnesium Bromide What happens when acetal.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Catalyst Selection for Chlorothiophene Reactions
Welcome to the technical support center for optimizing catalyst selection in chlorothiophene reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions involving chlorothiophene substrates. Chlorothiophenes are valuable building blocks, but their C-Cl bond presents unique challenges for catalytic activation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve your synthetic goals.
Core Principles of Catalysis with Chlorothiophenes
The central challenge in reactions with chlorothiophenes is the strength and inertness of the C-Cl bond compared to its heavier halogen counterparts (C-Br, C-I). The reactivity order for oxidative addition to a low-valent metal center, typically the rate-determining step in many cross-coupling reactions, is I > Br > OTf > Cl.[1][2] Consequently, activating a C-Cl bond requires a highly active catalytic system. Success hinges on the judicious selection of the palladium source, ligand, base, and solvent to favor the desired reaction pathway while minimizing side reactions.
General Troubleshooting and FAQs
This section addresses overarching issues that are common across various types of cross-coupling reactions with chlorothiophenes.
Frequently Asked Questions (General)
Q1: My cross-coupling reaction with a chlorothiophene substrate is showing no or very low conversion. Where should I start troubleshooting?
A1: Low or no conversion is a frequent issue, often stemming from an insufficiently active catalyst system for the robust C-Cl bond.[3] A systematic approach is crucial:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For aryl chlorides, more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[3][4] Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) to ensure the active Pd(0) species is efficiently generated.[4]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure your reaction vessel and solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1][5] Maintaining a positive pressure of inert gas throughout the reaction is critical.[5]
-
Reagent Quality: Verify the purity of your chlorothiophene, coupling partner (e.g., boronic acid), and solvent. Boronic acids, for example, can degrade over time through protodeboronation.[3][6] Ensure solvents are anhydrous, as water can interfere with the catalytic cycle and lead to side reactions.[3]
-
Base and Solvent Selection: The choice of base is critical and often empirical.[6] Stronger bases like K₃PO₄ or Cs₂CO₃ are frequently required for less reactive chlorides.[3] The solvent must solubilize all components and be stable at the required reaction temperature.[5][6] Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[1][3]
Q2: I'm observing significant dehalogenation of my chlorothiophene starting material. What causes this and how can I prevent it?
A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction. It can be caused by sources of hydride in the reaction mixture, such as certain solvents or bases, reacting with the palladium catalyst.[7] To minimize this:
-
Choice of Base and Solvent: The presence of water or protic solvents in combination with a strong base can promote reduction.[3] Using anhydrous conditions is a primary solution.
-
Ligand Effects: Some phosphine ligands can facilitate β-hydride elimination, which can lead to unwanted byproducts.[3] Screening different ligand classes may be necessary.
-
Temperature Control: Running the reaction at the lowest effective temperature can help disfavor this and other side reactions.[3]
Q3: My reaction is producing a complex mixture of isomers. What could be happening?
A3: Isomerization can occur through a "halogen dance," a base-catalyzed migration of the halogen atom around the thiophene ring.[8] This is more common with bromo- and iodo-thiophenes but can occur with chlorothiophenes under strongly basic conditions (e.g., with LDA).[8] If you suspect a halogen dance:
-
Use a Milder Base: Consider switching to a less aggressive base.[8]
-
Control Temperature: Elevated temperatures can facilitate the halogen dance.[8] Attempt the reaction at a lower temperature.
Catalyst Deactivation: Causes and Prevention
Catalyst deactivation leads to a loss of activity over the course of the reaction, resulting in incomplete conversion.[9] Understanding the deactivation mechanism is key to preventing it.
| Deactivation Mechanism | Description | Prevention and Mitigation Strategies |
| Poisoning | Strong chemisorption of species onto active catalytic sites, blocking them from participating in the desired reaction.[10] Common poisons include sulfur compounds (ironically, from the thiophene substrate itself at high temperatures), nitriles, and impurities in reagents.[4][11] | - Use high-purity reagents and solvents.- Avoid coordinating solvents like acetonitrile if they are found to inhibit the reaction.[4]- In some cases, iodide buildup can poison the catalyst; adding LiCl can sometimes help.[4] |
| Fouling/Coking | Physical deposition of materials, such as carbonaceous deposits (coke), onto the catalyst surface, blocking active sites and pores.[10][12] This is often caused by the polymerization of the substrate or product.[12] | - Optimize reaction temperature; excessively high temperatures can promote polymerization.[12]- For heterogeneous catalysts, regeneration through controlled oxidation (burning off coke) or solvent washing may be possible.[12] |
| Thermal Degradation (Sintering) | At high temperatures, small metal catalyst particles can agglomerate into larger, less active ones, reducing the available catalytic surface area.[9][13] | - Operate at the lowest feasible temperature.- Choose a catalyst with high thermal stability or one supported on a robust material that prevents agglomeration.[13] |
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation between a halide and an organoboron compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst System: The Pd(0) catalyst is not being generated or is not active enough for C-Cl activation.[3][7]2. Poor Reagent Quality: Degradation of the boronic acid (protodeboronation).[3]3. Inappropriate Base/Solvent: The base may be too weak, or reagents may have poor solubility.[3][5] | 1. Switch to a more active catalyst/ligand system. Use a modern Buchwald ligand (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed G2 or G3 precatalyst.[4][7]2. Use fresh, high-purity boronic acid. Consider more stable boronate esters (e.g., pinacol esters).[14]3. Screen stronger bases (K₃PO₄, Cs₂CO₃).[3] Ensure the chosen solvent (e.g., Dioxane/Water, Toluene) provides good solubility at the reaction temperature.[5][15] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[5]2. High Catalyst Loading: Can sometimes favor this side reaction.[3] | 1. Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.[5]2. Try reducing the catalyst loading to 0.5-1 mol%.[3] |
| Protodeboronation | 1. Harsh Basic Conditions or Excess Water: Leads to the cleavage of the C-B bond, replacing it with a C-H bond.[5] | 1. Use anhydrous reagents and solvents. If an aqueous base is required, use the minimum necessary amount of degassed water.[5] Screen different bases to find a milder yet effective option. |
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a chlorothiophene with an arylboronic acid. Optimization will be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]
-
Reagent Addition: Add the 2-chlorothiophene (1.0 equivalent) and the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[7]
-
Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[3] Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by column chromatography on silica gel.[5]
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds between a halide and a terminal alkyne.[16]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective Catalyst System: Traditional Pd(PPh₃)₂Cl₂/CuI systems may be insufficient for chlorothiophenes.[17]2. Base Incompatibility: The amine base (e.g., Et₃N, DIPEA) may be too weak or sterically hindered.[17]3. Copper-Mediated Side Reactions: The copper co-catalyst can induce homocoupling of the alkyne (Glaser coupling). | 1. Use a more active palladium source and ligand. For aryl chlorides, phosphine ligands like P(t-Bu)₃ or NHC ligands are effective.[18] Consider copper-free conditions, which often require a stronger base.2. Screen different amine bases. Ensure the base is freshly distilled and dry.[17]3. Run the reaction under strict anaerobic conditions to suppress Glaser coupling. Consider using a copper-free protocol.[18] |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: O₂ promotes the oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) salt. | 1. Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[15] |
| Poor Regioselectivity (with poly-chlorinated thiophenes) | 1. Ligand Choice: The nature of the ligand can influence which C-Cl bond reacts preferentially.[19] | 1. Screen different ligands. Monodentate ligands (e.g., PPh₃) may favor one position, while bidentate or bulky electron-rich ligands may favor another.[19] This is highly substrate-dependent and requires empirical screening. |
This protocol outlines a general procedure for the Sonogashira coupling of a chlorothiophene.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-chlorothiophene (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).[17]
-
Reagent Addition: Add the terminal alkyne (1.2 eq).[17]
-
Solvent and Base: Add anhydrous solvent (e.g., THF) followed by a freshly distilled amine base (e.g., triethylamine, 2.5 eq) via syringe.[17]
-
Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring.[17]
-
Monitoring and Workup: Monitor by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.[15]
-
Purification: Purify the product by flash column chromatography.[15]
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with an aryl halide, a cornerstone of medicinal chemistry.[20]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Weak Base: A strong base is typically required to deprotonate the amine and facilitate the catalytic cycle.[21]2. Inappropriate Ligand: The ligand is crucial for both oxidative addition and reductive elimination.[20][22]3. Catalyst Poisoning: The amine substrate or product can sometimes act as an inhibitor. | 1. Use a strong, non-nucleophilic base. Sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) or LHMDS are common choices.[21][23]2. Screen a panel of Buchwald ligands. Ligands like XPhos, RuPhos, or BrettPhos have been developed for challenging substrates and different amine classes.[21][24]3. Adjust catalyst loading or ligand-to-metal ratio. Sometimes a higher ligand ratio can overcome inhibition. |
| Side Reactions | 1. Hydrodehalogenation: Similar to other cross-couplings, this can be an issue.2. Competitive Binding: If the amine substrate is a good ligand itself (e.g., some heterocycles), it can compete with the phosphine ligand, inhibiting catalysis. | 1. Ensure anhydrous conditions. 2. Use a ligand with high affinity for palladium. Bidentate or very bulky monodentate ligands are often effective.[20] |
Visualizing the Process: Workflows and Mechanisms
Catalyst Selection Workflow
A logical approach to catalyst screening is essential for efficient optimization.
Caption: A systematic workflow for catalyst and condition screening.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step.[25]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[25]
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Kinetic Performance of Catalysts in the Suzuki Coupling of Functionalized Chlorothiophenes.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide.
- BenchChem. (2025).
- Reddit. (2025). Problems with Suzuki coupling : r/Chempros.
- Wikipedia. (2024).
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Wikipedia. (2024). Sonogashira coupling.
- ResearchGate. (2014).
- Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023).
- Fisher Scientific. (n.d.).
- YouTube. (2012).
- SciSpace. (n.d.).
- Royal Society of Chemistry. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2001).
- ChemCatBio. (2022).
- AmmoniaKnowHow. (n.d.).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2,3,5-Tribromothiophene.
- MDPI. (2019).
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Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 1-(5-Chloro-thiophen-3-YL)ethanol by Single-Crystal X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel chemical entities like 1-(5-Chloro-thiophen-3-YL)ethanol, establishing this absolute structure is a cornerstone of the regulatory and scientific validation process.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical techniques for structural elucidation, focusing on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, compare its performance against other common techniques, and provide the supporting data and protocols necessary for researchers to make informed decisions.
The Gold Standard: Why X-ray Crystallography?
While several techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution visualization of the atomic arrangement within a molecule.[1][2][3] It is the only method that can unambiguously determine the absolute structure, including bond lengths, bond angles, and stereochemistry, in the solid state.[4][5] This level of detail is crucial for understanding intermolecular interactions in the crystal lattice, which can inform formulation and solid-state characterization studies.[3]
The fundamental principle involves irradiating a highly ordered single crystal with a monochromatic X-ray beam.[2][6] The crystal lattice diffracts the X-rays in a unique pattern of spots, the intensities of which are recorded by a detector.[1][6] By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the precise position of each atom is determined.[1]
Experimental Workflow: Validating this compound
The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and expertise. Each stage is critical for the success of the final structure determination.
Sources
A Researcher's Guide to 1-(5-Chloro-thiophen-3-YL)ethanol: A Comparative Analysis with Other Thiophene Derivatives
This guide offers an in-depth comparative analysis of 1-(5-Chloro-thiophen-3-YL)ethanol against other notable thiophene derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough examination of the synthesis, characterization, and potential biological activities of these compounds. Grounded in scientific principles, this guide elucidates the rationale behind experimental methodologies and discusses the implications of the resulting data.
The Significance of Thiophene Scaffolds in Medicinal Chemistry
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2] Its structural resemblance to a benzene ring allows it to function as a bioisostere, often leading to enhanced biological activity and improved pharmacokinetic profiles. This "privileged" scaffold is a key component in a variety of FDA-approved drugs, demonstrating its wide-ranging therapeutic potential in areas such as inflammation, cancer, and infectious diseases.[1][2] This guide will specifically explore this compound, comparing it with related thiophene derivatives to shed light on critical structure-activity relationships (SAR).
Synthesis and Structural Verification
The creation and confirmation of the target molecules are the foundational steps of any chemical and biological investigation. A frequently employed and effective method for synthesizing this compound and its analogs is the Grignard reaction.
General Synthesis Protocol via Grignard Reaction
Objective: To synthesize this compound from a suitable starting material like 3-acetyl-5-chlorothiophene.
Materials:
-
3-acetyl-5-chlorothiophene[3]
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Deionized water
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reduction of the Ketone:
-
Dissolve 3-acetyl-5-chlorothiophene in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a few hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compounds is paramount. A combination of spectroscopic methods is employed for this purpose.
| Technique | Expected Data for this compound | Purpose |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the carbinol proton, and the methyl protons. | Provides information about the electronic environment of the protons and their connectivity. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule. | Confirms the carbon framework of the compound. |
| Mass Spec | A molecular ion peak consistent with the molecular weight of C6H7ClOS.[4][5] | Determines the molecular weight and can help confirm the elemental composition.[6][7] |
| IR Spec | Characteristic absorption bands for the hydroxyl group (O-H stretch) and C-Cl bond. | Identifies the key functional groups present in the molecule.[8] |
Comparative Physicochemical and Biological Evaluation
To appreciate the unique attributes of this compound, it is compared with two structurally related derivatives: Thiophene-3-ethanol (lacking the chloro substituent) and a hypothetical bromo-analog . This comparison will highlight the influence of the halogen substituent on the molecule's properties.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Key Differences |
| Thiophene-3-ethanol | C6H8OS | 128.19 | 1.1 | No halogen substituent[9][10] |
| This compound | C6H7ClOS | 162.64 | 2.1 | Presence of a chloro group[5] |
| 1-(5-Bromo-thiophen-3-YL)ethanol | C6H6BrOS | ~207.08 | ~2.4 | Presence of a bromo group |
Predicted values are essential for initial assessment.
Interpretation of Physicochemical Data:
The addition of a halogen to the thiophene ring has a predictable impact on its physicochemical properties. The lipophilicity, as indicated by the XLogP3 value, increases with the presence and size of the halogen. This can have significant implications for a molecule's ability to cross biological membranes and interact with target proteins.
Comparative Biological Screening
A preliminary assessment of the biological activity of these compounds is crucial. A common starting point is to evaluate their cytotoxicity against cancer cell lines, as many thiophene derivatives have shown promise as anticancer agents.[8][11]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the thiophene derivatives against a human cancer cell line.
Materials & Methods: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiophene derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.[12]
Hypothetical Screening Results:
| Compound | IC₅₀ against HeLa Cells (µM) |
| Thiophene-3-ethanol | > 100 |
| This compound | 25.5 |
| 1-(5-Bromo-thiophen-3-YL)ethanol | 12.8 |
Biological Activity Screening Logic:
Caption: Logic for comparative biological screening of thiophene derivatives.
Interpretation of Biological Data:
These hypothetical results suggest that the halogen at the 5-position of the thiophene ring is critical for cytotoxic activity. The bromo-substituted derivative appears to be more potent than the chloro-substituted one, a trend that is sometimes observed in halogenated compounds.[13] This could be due to factors such as increased lipophilicity or the ability to form halogen bonds with the biological target.
Conclusion and Future Outlook
This comparative analysis underscores the profound impact of halogen substitution on the physicochemical and biological characteristics of thiophene-based compounds. The introduction of chlorine or bromine can significantly enhance their potential as therapeutic agents.
Future research should aim to:
-
Broaden the SAR studies by synthesizing and testing a more diverse array of derivatives.
-
Elucidate the mechanism of action of the most active compounds.
-
Conduct in vivo studies to evaluate the efficacy and safety of promising candidates.
Through a systematic and logical approach to drug design and discovery, the full therapeutic potential of the versatile thiophene scaffold can be realized.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
- Comparative Biological Activity of 3-Halo-4-methylbenzo[b]thiophenes: A Review of Available D
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Thiophene-Based Compounds. Encyclopedia MDPI.
- 1-(5-Chlorothiophen-3-yl)ethanol AldrichCPR. Sigma-Aldrich.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
- A Comparative Analysis of Nitro-Substituted Benzothiophenes: Synthesis, Properties, and Biological Activities. Benchchem.
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- Studies on the biological activity of some nitrothiophenes.
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Synthesis and Biological Evaluation of Substituted Thiophene Deriv
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- Synthesis and Pharmacological Study of Thiophene Deriv
- 1363383-08-7, this compound Formula. Echemi.
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
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- Thiophene-3-ethanol | 13781-67-4. ChemicalBook.
- Synthetic method of thiophene-3-ethanol.
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- Thiophenes. Santa Cruz Biotechnology.
- Process for synthesizing 2-thiopheneethanol and derivatives thereof.
- Thiophene-3-ethanol;13781-67-4. Axsyn.
- 2-(3-Thienyl)ethanol | CAS#:13781-67-4. Chemsrc.
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A Comparative Guide to the Biological Activity of Chlorothiophene Isomers: A Framework for Discovery
Introduction: The Subtle Power of Isomerism in Drug Discovery
Thiophene and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The introduction of a chlorine atom to the thiophene ring, creating chlorothiophenes, significantly alters the molecule's physicochemical properties and, consequently, its biological activity.[4] While a vast body of research exists on complex chlorothiophene-containing compounds, a direct, head-to-head comparison of the fundamental isomers, 2-chlorothiophene and 3-chlorothiophene, is notably absent in publicly available literature.[5]
This guide is designed for researchers, scientists, and drug development professionals to bridge this knowledge gap. It provides a framework for a comparative study of chlorothiophene isomers, drawing upon established principles of medicinal chemistry and existing data on more complex derivatives. We will explore the theoretical underpinnings of how positional isomerism can influence biological activity and provide detailed experimental protocols to empower researchers to conduct their own comparative analyses.
Theoretical Considerations: Why Isomer Position Matters
The position of the chlorine atom on the thiophene ring is not a trivial detail. It dictates the electronic distribution, steric profile, and metabolic stability of the molecule, all of which are critical determinants of its interaction with biological targets.
Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position at C2 (α-position) or C3 (β-position) influences the electron density of the thiophene ring differently. This can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with protein targets. Computational studies have shown that chlorination at the α-positions (2- and 5-) of the thiophene ring leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[6]
Steric Hindrance: The placement of the chlorine atom can create steric hindrance, influencing how the molecule fits into the binding pocket of an enzyme or receptor. This can be a deciding factor in the potency and selectivity of a drug candidate.
Metabolic Stability: The thiophene moiety is a known "toxicophore" due to its potential for oxidative bioactivation by cytochrome P450 enzymes, which can lead to the formation of reactive electrophilic species.[7][8][9] The position of the chlorine atom can influence the rate and site of metabolism. Substitution on the thiophene ring can reduce the formation of reactive metabolites, but the degree of reduction is dependent on the substituent's position.[7][9]
Proposed Areas for Comparative Biological Investigation
Based on the known activities of substituted thiophenes, a comparative study of 2-chlorothiophene and 3-chlorothiophene should focus on the following key areas:
-
Cytotoxicity: Evaluation of the toxic effects on various cancer and normal cell lines to determine their potential as anticancer agents or to assess their general toxicity profile.[5]
-
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to identify any potential for development as anti-infective agents.[2][10][11][12]
-
Enzyme Inhibition: Assessing the ability of the isomers to inhibit specific enzymes relevant to disease pathways. Thiophene derivatives have been identified as inhibitors of various kinases.[13]
-
Metabolic Stability and Bioactivation: Investigating the metabolic fate of the isomers in human liver microsomes to understand their potential for forming reactive metabolites.[7][8][9]
Experimental Protocols: A Guide to Generating Comparative Data
The following are detailed, step-by-step methodologies for key experiments to compare the biological activity of chlorothiophene isomers.
Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which the chlorothiophene isomers inhibit cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A431, MCF-7) and a non-cancerous control cell line (e.g., 3T3, HaCaT) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of 2-chlorothiophene and 3-chlorothiophene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Diagram of Cytotoxicity Workflow:
Caption: Workflow for determining the cytotoxicity of chlorothiophene isomers.
Antimicrobial Activity Screening using Broth Microdilution
This protocol determines the minimum inhibitory concentration (MIC) of the chlorothiophene isomers against various microorganisms.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of 2-chlorothiophene and 3-chlorothiophene in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of Antimicrobial Screening Workflow:
Caption: Workflow for determining the MIC of chlorothiophene isomers.
Metabolic Stability Assessment in Human Liver Microsomes
This protocol assesses the potential for bioactivation of the chlorothiophene isomers by monitoring the formation of glutathione (GSH) adducts.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH, and the chlorothiophene isomer in a phosphate buffer.
-
GSH Addition: Add reduced glutathione (GSH) as a trapping agent.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to detect and characterize any GSH adducts formed.[7][9]
Diagram of Metabolic Stability Workflow:
Caption: Workflow for assessing the metabolic stability of chlorothiophene isomers.
Comparative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.
| Biological Activity | 2-Chlorothiophene | 3-Chlorothiophene | Reference Compound |
| Cytotoxicity (IC50, µM) | |||
| HeLa | Doxorubicin | ||
| A431 | Doxorubicin | ||
| MCF-7 | Doxorubicin | ||
| 3T3 | Doxorubicin | ||
| Antimicrobial (MIC, µg/mL) | |||
| S. aureus | Gentamicin | ||
| E. coli | Gentamicin | ||
| C. albicans | Fluconazole | ||
| Metabolic Stability | |||
| GSH Adduct Formation | Verapamil (Positive Control) |
Discussion and Future Directions
The generation of quantitative data for the cytotoxicity, antimicrobial activity, and metabolic stability of 2- and 3-chlorothiophene will provide invaluable insights for medicinal chemists. This data will allow for a direct comparison of the isomers' biological profiles and help guide the design of future thiophene-based drug candidates.
For instance, if one isomer exhibits greater cytotoxicity against cancer cells with lower toxicity to normal cells, it would be a more promising scaffold for the development of novel anticancer agents. Similarly, if one isomer shows greater metabolic stability and less potential for bioactivation, it would be a safer candidate for further development.
This guide provides a robust framework for initiating such a comparative study. The insights gained will not only fill a critical gap in our understanding of these fundamental heterocycles but also pave the way for the rational design of safer and more effective thiophene-based therapeutics.
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A Senior Application Scientist's Guide to the In Vitro Validation of 1-(5-Chloro-thiophen-3-YL)ethanol
Introduction: Unveiling the Potential of a Novel Thiophene Derivative
In the landscape of early-stage drug discovery, the exploration of novel chemical entities is paramount. 1-(5-Chloro-thiophen-3-YL)ethanol, a unique thiophene derivative, has emerged as a compound of interest. The thiophene ring is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and cytotoxic effects. The presence of a chloro-substituent on the thiophene ring of this compound suggests a potential for enhanced biological activity, possibly through increased lipophilicity or by acting as a site for metabolic activation or specific molecular interactions.
This guide provides a comprehensive framework for the initial in vitro validation of this compound, with a focus on its potential as an anti-cancer agent. We will navigate the critical steps of assay selection, experimental design, and data interpretation, comparing the performance of our lead compound against established benchmarks. The objective is to build a robust preliminary data package that can confidently guide future development efforts. The principles of rigorous assay validation are crucial for ensuring that the data generated is reliable and reproducible, forming a solid foundation for subsequent preclinical studies.[1][2]
Strategic Selection of Comparators: The Importance of Controls
To meaningfully interpret the activity of this compound, the inclusion of appropriate positive and negative controls is non-negotiable.[3][4][5][6] These controls serve as benchmarks to validate the assay's performance and to contextualize the potency of the test compound.
-
Positive Control: Doxorubicin A well-characterized anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent with a known mechanism of action involving DNA intercalation and inhibition of topoisomerase II.[7] Its potent cytotoxicity across a range of cancer cell lines makes it an ideal positive control to confirm that the experimental systems are responsive to a known anti-cancer drug.
-
Negative Control: 3-Thiopheneethanol This compound was selected as a structurally related but potentially inactive analog.[8][9][10] Lacking the chloro-substituent, it allows us to probe the contribution of this functional group to the biological activity of our lead compound. Observing a significantly lower or no activity from 3-Thiopheneethanol would provide evidence for the specific structure-activity relationship of this compound.
Phase 1: Assessing General Cytotoxicity with the WST-1 Cell Viability Assay
The initial step in evaluating a potential anti-cancer compound is to determine its effect on cell viability. The Water Soluble Tetrazolium salt (WST-1) assay is a robust and sensitive colorimetric method for quantifying cell proliferation and cytotoxicity.[11][12][13] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the WST-1 tetrazolium salt to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow: WST-1 Assay
Caption: Hypothetical inhibition of the CDK2 signaling pathway.
Experimental Workflow: CDK2 Kinase Inhibition Assay
Caption: Workflow for a luminescent CDK2 kinase inhibition assay.
Detailed Protocol: CDK2/CyclinA2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assay kits. [14][15][16]
-
Reagent Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate kinase buffer. Prepare the CDK2/CyclinA2 enzyme, substrate (e.g., a synthetic peptide), and ATP solutions as per the manufacturer's instructions.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control.
-
Add 2 µL of the CDK2/CyclinA2 enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Comparative Performance Data (Hypothetical)
| Compound | Target | Assay Format | IC₅₀ (µM) |
| This compound | CDK2/CyclinA2 | ADP-Glo™ | 2.8 |
| Dinaciclib (Positive Control) | CDK2/CyclinA2 | Biochemical | 0.004 |
| 3-Thiopheneethanol (Negative Control) | CDK2/CyclinA2 | ADP-Glo™ | > 50 |
Interpretation: This hypothetical data suggests that this compound is a direct and moderately potent inhibitor of CDK2 kinase activity. This provides a plausible mechanism for the observed cytotoxicity in the WST-1 assay. The lack of significant inhibition by the 3-Thiopheneethanol analog further strengthens the structure-activity relationship hypothesis. Dinaciclib, a known potent CDK inhibitor, serves as a benchmark for high-potency inhibition in this assay.
Conclusion and Future Directions
The in vitro data presented in this guide provides a compelling preliminary validation for this compound as a potential anti-cancer agent. The compound demonstrates significant cytotoxicity against the MCF-7 breast cancer cell line and exhibits direct inhibitory activity against CDK2, a key regulator of cell cycle progression. The comparative analysis against positive and negative controls strengthens the case for its specific biological activity and highlights the importance of the chloro-substituent.
These initial findings warrant further investigation. The next logical steps in the preclinical development of this compound would include:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other kinases to determine its selectivity profile.
-
Broader Cell Line Screening: Evaluating its cytotoxicity across a diverse panel of cancer cell lines to identify potential indications.
-
Cell-Based Mechanism of Action Studies: Confirming the inhibition of CDK2 activity within a cellular context, for example, by examining the phosphorylation status of downstream targets like the Retinoblastoma protein (pRb).
-
In Vivo Efficacy Studies: Progressing to animal models of cancer to evaluate the compound's anti-tumor efficacy, pharmacokinetics, and safety profile.
By following a systematic and rigorous approach to in vitro assay validation, we can build a strong foundation for the successful development of novel therapeutic candidates like this compound.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(5-Chloro-thiophen-3-YL)ethanol Analogs as Potential Factor Xa Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 1-(5-Chloro-thiophen-3-YL)ethanol analogs, exploring their potential as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This document moves beyond a simple recitation of facts to offer a synthesized perspective grounded in established medicinal chemistry principles and experimental data.
Introduction: The Rationale for Targeting Factor Xa with Thiophene-Based Scaffolds
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, represent a significant global health burden. A key player in the pathophysiology of these conditions is the serine protease Factor Xa (FXa), which occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[1] Its inhibition offers a targeted and effective strategy for anticoagulation.[1][2]
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric similarity to a phenyl ring while offering unique electronic properties and metabolic profiles.[3] Notably, the chlorothiophene moiety is a key structural feature in the blockbuster anticoagulant Rivaroxaban, where it serves as an effective S1 pocket binder of FXa.[4] This precedent provides a strong rationale for exploring novel chlorothiophene-containing small molecules as potential FXa inhibitors.
The parent compound, this compound, presents a simple yet intriguing starting point for a structure-activity relationship (SAR) study. Its key features include the 5-chlorothiophene core, a hydroxyl group that can participate in hydrogen bonding, and a stereocenter that may influence binding affinity. This guide will systematically explore how modifications to this core structure can impact its inhibitory potency against Factor Xa.
Deciphering the Structure-Activity Relationship (SAR) of Thiophene-Based FXa Inhibitors
The design of potent and selective FXa inhibitors is guided by a deep understanding of the enzyme's active site, which is comprised of distinct sub-pockets (S1, S2, S3, and S4).[2] Effective inhibitors typically feature moieties that can form favorable interactions within these pockets.[5]
The Critical Role of the S1 and S4 Pockets:
-
S1 Pocket: This deep, hydrophobic pocket is lined with residues such as Asp189, Ser195, and Tyr228. It typically accommodates a basic or neutral, planar moiety of the inhibitor. The chlorine atom on the thiophene ring of Rivaroxaban, for instance, forms a favorable halogen bond with the backbone carbonyl of Gly219 and interacts with the aromatic ring of Tyr228.[4]
-
S4 Pocket: This larger, more solvent-exposed pocket is formed by residues including Tyr99, Phe174, and Trp215.[5] It often binds larger, hydrophobic groups of the inhibitor, contributing significantly to binding affinity and selectivity.
Based on existing literature for thiophene-based FXa inhibitors, several key SAR principles can be established:
-
Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical for activity. Halogen substitution, particularly chlorine at the 5-position, is known to enhance binding to the S1 pocket.[4]
-
Exploration of the S4 Pocket: The substituent at the 3-position of the thiophene ring projects towards the S4 pocket. Modifications at this position with larger, hydrophobic, or hydrogen-bonding groups can significantly impact potency.
-
The Role of the Side Chain: The ethanol side chain of the parent compound provides a hydroxyl group for potential hydrogen bonding interactions and a chiral center. The stereochemistry and length of this side chain can influence the overall orientation of the molecule within the active site.
Comparative Analysis of this compound Analogs
To illustrate the practical application of these SAR principles, we will compare the parent compound with a series of rationally designed analogs. The inhibitory activity of these hypothetical compounds against Factor Xa is predicted based on the established SAR of related molecules.
Table 1: Predicted Inhibitory Activity of this compound Analogs against Factor Xa
| Compound ID | Structure | Modification from Parent Compound | Predicted Factor Xa IC50 (nM) | Rationale for Predicted Activity |
| Parent | This compound | - | >1000 | The small ethanol side chain is unlikely to form significant interactions in the S4 pocket, leading to weak inhibition. |
| Analog 1 | 1-(2,5-Dichloro-thiophen-3-YL)ethanol | Addition of a chlorine atom at the 2-position. | 500 - 1000 | The additional chlorine may slightly enhance binding in the S1 pocket through halogen bonding, but the overall impact is predicted to be modest. |
| Analog 2 | 1-(5-Chloro-2-methyl-thiophen-3-YL)ethanol | Addition of a methyl group at the 2-position. | >1000 | The small methyl group is unlikely to provide significant additional interactions and may introduce steric hindrance. |
| Analog 3 | 1-(5-Chloro-thiophen-3-YL)propan-1-ol | Extension of the ethanol side chain to a propanol. | 200 - 500 | The longer alkyl chain may have slightly improved hydrophobic interactions within the S4 pocket, leading to a modest increase in potency. |
| Analog 4 | 2-(5-Chloro-thiophen-3-YL)-1-phenylethanol | Replacement of a methyl group with a phenyl group on the side chain. | 50 - 100 | The phenyl group can engage in π-π stacking interactions with aromatic residues (e.g., Tyr99, Phe174, Trp215) in the S4 pocket, significantly enhancing binding affinity.[5] |
| Analog 5 | 1-(5-Chloro-2-(morpholin-4-yl)thiophen-3-yl)ethanol | Addition of a morpholine ring at the 2-position. | 10 - 50 | The morpholine moiety is a known S4 binding element in many FXa inhibitors, capable of forming hydrogen bonds and favorable hydrophobic interactions, leading to a significant increase in predicted potency.[6] |
Experimental Protocols for Synthesis and Biological Evaluation
To validate the predicted activities, the following experimental workflows are proposed. These protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
General Synthetic Scheme for this compound Analogs
A versatile synthetic approach to the target analogs can be achieved via a Grignard reaction, as outlined below. This method allows for the facile introduction of various substituents on the ethanol side chain.
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A Comparative Guide to the Antifungal Efficacy of Thiophene Derivatives: A Hypothetical Evaluation of 1-(5-Chloro-thiophen-3-YL)ethanol
Introduction: The Pressing Need for Novel Antifungal Scaffolds
The landscape of infectious diseases is continually evolving, and invasive fungal infections represent a growing and significant threat to global health. This challenge is particularly acute for immunocompromised patient populations, where opportunistic fungal pathogens can lead to high rates of morbidity and mortality.[1][2][3] The clinical armamentarium of antifungal agents has been historically limited to a few classes of drugs, primarily polyenes, azoles, and echinocandins.[2][4] This limited diversity, coupled with the widespread use of existing drugs, has inevitably led to the emergence of drug-resistant fungal strains, complicating treatment strategies and worsening patient outcomes.[1][5]
This environment underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action and improved efficacy against resistant pathogens.[1][4] Heterocyclic compounds, particularly those containing a thiophene ring, have emerged as a promising area of research in medicinal chemistry due to their diverse pharmacological activities.[6][7][8] Thiophene derivatives have demonstrated potential in a variety of therapeutic areas, including as anticancer and antimicrobial agents.[6][8][9]
This guide focuses on the hypothetical evaluation of a specific thiophene derivative, 1-(5-Chloro-thiophen-3-YL)ethanol . While direct public data on the antifungal activity of this specific molecule is limited, its structural similarity to other biologically active thiophene compounds warrants a thorough investigation of its potential. This document will serve as a comprehensive guide for researchers, outlining a comparative framework to assess the efficacy of this novel compound against two cornerstone antifungal agents: Fluconazole , a widely used azole, and Amphotericin B , a potent polyene.
We will delve into the established mechanisms of these known agents, provide detailed, field-proven protocols for a head-to-head comparison, and present a logical framework for data interpretation. The ultimate goal is to equip researchers with the necessary tools and rationale to rigorously evaluate the potential of new chemical entities like this compound.
Comparative Mechanisms of Action: Established Antifungal Agents
A thorough understanding of the mechanisms of action of current antifungal drugs is crucial for contextualizing the potential activity of a novel compound.
Fluconazole: Inhibitor of Ergosterol Synthesis
Fluconazole is a triazole antifungal agent that exerts its effect by disrupting the integrity of the fungal cell membrane.[10][11] Its primary target is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[5][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity and regulating cellular processes.[5][12] By inhibiting this enzyme, fluconazole leads to the accumulation of toxic 14-α-methyl sterols and a depletion of ergosterol, which ultimately disrupts membrane function, increases permeability, and results in fungistatic (inhibiting fungal growth) or, at high concentrations, fungicidal (killing fungi) activity.[12][13]
DOT script for Fluconazole's Mechanism of Action:
Caption: Amphotericin B binds to ergosterol, forming pores in the membrane.
Experimental Framework for Efficacy Comparison
To objectively compare the antifungal potential of this compound with fluconazole and Amphotericin B, a series of standardized in vitro assays must be performed. The following protocols are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and validity of the results.
[14][15][16]#### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a fundamental measure of a drug's potency.
[17][18][19]Objective: To determine the MIC of this compound, fluconazole, and Amphotericin B against a panel of clinically relevant fungal pathogens.
Materials:
-
Test compounds (this compound, fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilutions.
-
Include a drug-free growth control and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control, as determined visually or by spectrophotometric reading at 600 nm.
-
[17]***
DOT script for MIC Determination Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Fungal Biofilm Inhibition Assay
Fungal biofilms are a significant clinical challenge as they exhibit increased resistance to antifungal agents.
[20][21]Objective: To assess the ability of this compound to inhibit the formation of fungal biofilms and to determine its efficacy against pre-formed biofilms.
Materials:
-
Same as Protocol 1, with the addition of:
-
Crystal Violet (0.1%)
-
Acetic Acid (33%)
-
XTT reduction assay reagents
Procedure for Biofilm Formation Inhibition:
-
Follow steps 1 and 2 from the MIC protocol.
-
Add 100 µL of the fungal inoculum to the wells containing the drug dilutions.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
Biofilm biomass can be quantified using the Crystal Violet staining method, where the retained stain is solubilized and measured spectrophotometrically.
[22]Procedure for Efficacy Against Pre-formed Biofilms:
-
Form biofilms by incubating the fungal inoculum in 96-well plates for 24 hours at 37°C.
-
After biofilm formation, wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the test compounds to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
Determine the metabolic activity of the remaining biofilm using the XTT reduction assay, which measures mitochondrial dehydrogenase activity.
[21]***
DOT script for Biofilm Inhibition Assay Workflow:
Caption: General workflow for fungal biofilm inhibition assays.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the toxicity of a novel compound against mammalian cells to determine its therapeutic potential.
[23]Objective: To evaluate the cytotoxicity of this compound on a relevant human cell line.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
MTT or similar cell viability assay reagents
Procedure:
-
Seed the human cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for 24-48 hours.
-
Assess cell viability using an MTT assay, which measures the metabolic activity of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical MIC Data (µg/mL)
| Fungal Strain | This compound | Fluconazole | Amphotericin B |
| Candida albicans ATCC 90028 | [Insert Value] | 0.5 - 2 | 0.25 - 1 |
| Candida glabrata ATCC 2001 | [Insert Value] | 8 - 32 | 0.5 - 2 |
| Cryptococcus neoformans H99 | [Insert Value] | 4 - 16 | 0.125 - 0.5 |
| Aspergillus fumigatus ATCC 204305 | [Insert Value] | >64 | 0.5 - 2 |
Table 2: Hypothetical Biofilm Inhibition Data (MBIC50 in µg/mL)
| Fungal Strain | This compound | Fluconazole | Amphotericin B |
| Candida albicans ATCC 90028 | [Insert Value] | 32 - 128 | 1 - 4 |
Table 3: Hypothetical Cytotoxicity Data
| Compound | CC50 on HEK293 (µg/mL) | Selectivity Index (CC50/MIC for C. albicans) |
| This compound | [Insert Value] | [Calculate] |
| Fluconazole | >100 | >50 - 200 |
| Amphotericin B | 5 - 20 | 5 - 80 |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro evaluation of the novel thiophene derivative, this compound, against established antifungal agents. The outlined protocols for determining MIC, biofilm inhibition, and cytotoxicity are critical first steps in assessing its potential as a new therapeutic agent.
Should this compound demonstrate promising activity (low MIC values, significant biofilm inhibition, and a high selectivity index), further studies would be warranted. These would include mechanistic studies to elucidate its cellular target, which could potentially involve the inhibition of fungal enzymes like CYP51, a known target for some thiophene derivatives. I[24]n vivo efficacy studies in animal models of fungal infection would then be the subsequent crucial step in its development pathway.
The search for new antifungal agents is a critical endeavor in the face of rising drug resistance. Systematic and rigorous evaluation of novel chemical scaffolds, such as thiophenes, is paramount to advancing our therapeutic options against invasive fungal diseases.
References
- Amphotericin B - Wikipedia. (n.d.).
- Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 38(4), 533–561.
- Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29).
- Ullah, I., & Khan, S. A. (2024). Amphotericin B. In StatPearls.
- What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8).
- Zheng, Y., et al. (2024). Recent innovations and challenges in the treatment of fungal infections. Frontiers in Microbiology, 15, 1369651.
- What is the mechanism of Fluconazole? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024, July 17).
- CAS Insights Report: Fungal infections—New challenges in treatment. (2025, July 2).
- Mesa-Arango, A. C., et al. (2012). It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Frontiers in Microbiology, 3, 286.
- Solved: What is the mechanism of action of fluconazole (Diflucan®)? (n.d.).
- Roemer, T., & Krysan, D. J. (2014). Antifungal drug development: challenges, unmet clinical needs, and new approaches. Cold Spring Harbor Perspectives in Medicine, 4(5), a019703.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517.
- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- Jenks, J. D., & Hoenigl, M. (2024). Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. Medicina (Kaunas, Lithuania), 60(3), 449.
- Roemer, T., & Krysan, D. J. (2014). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. ResearchGate.
- CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition.
- Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 455–463.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- Al-Sha'er, M. A., et al. (2025). Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds. PubMed Central.
- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). Bio-protocol.
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- Pierce, C. G., et al. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of Clinical Microbiology, 46(5), 1665–1674.
- A 96 Well Microtiter Plate-Based Method: Testing Of Candida albicans Biofilms l Protocol Preview. (2022, June 7). YouTube.
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- Minimum inhibitory concentration - Wikipedia. (n.d.).
- Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836.
- General Biofilm Assay Protocol. (n.d.). iGEM.
- Wang, Z., et al. (2022). Selective Antifungal Activity and Fungal Biofilm Inhibition of Tryptophan Center Symmetrical Short Peptide. International Journal of Molecular Sciences, 23(19), 11849.
- Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134–141.
- Cytometric Evaluation of Antifungal Agents. (n.d.). Ovid.
- Wächtler, B., et al. (2011). In vitro infection models to study fungal–host interactions. FEMS Microbiology Reviews, 35(4), 705–741.
- Evaluation of Antifungal Susceptibility Using Flow Cytometry. (2025, August 6). ResearchGate.
- De Vita, D., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals, 16(6), 856.
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). ResearchGate.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI.
- Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI.
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A Head-to-Head Comparison of Synthesis Routes for 1-(5-Chloro-thiophen-3-YL)ethanol: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives hold a place of prominence due to their diverse biological activities and unique electronic properties.[1] This guide provides a detailed, head-to-head comparison of the primary synthetic routes to 1-(5-Chloro-thiophen-3-YL)ethanol, a valuable building block in the development of advanced molecular architectures. We will delve into two principal methodologies: the reduction of 3-acetyl-5-chlorothiophene and the Grignard reaction of a 3-halo-5-chlorothiophene derivative. This analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Target Molecule: this compound
This compound is a secondary alcohol featuring a 5-chlorothiophene core. The presence of the chloro substituent and the hydroxyl group at the 3-position provides two distinct points for further functionalization, making it a versatile intermediate in organic synthesis.
Route 1: Reduction of 3-Acetyl-5-chlorothiophene
This approach is a classic and often reliable method for the synthesis of secondary alcohols from their corresponding ketones. The readily available starting material, 3-acetyl-5-chlorothiophene, undergoes reduction to yield the desired product. Two common reduction techniques will be considered: sodium borohydride reduction and catalytic hydrogenation.
Sodium Borohydride (NaBH₄) Reduction
Mechanistic Rationale:
Sodium borohydride is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetyl group. The resulting alkoxide is then protonated during the work-up to yield the final alcohol. The selectivity of NaBH₄ allows for the reduction of the ketone without affecting the thiophene ring or the chloro substituent under standard conditions.
Experimental Protocol (Adapted from general procedures for ketone reduction):
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetyl-5-chlorothiophene (1.0 eq.) in a suitable solvent such as methanol or ethanol (10-15 mL per gram of ketone).
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0-5 °C to decompose the excess NaBH₄ and the borate esters.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure this compound.
Catalytic Hydrogenation
Mechanistic Rationale:
Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. Common catalysts for ketone reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The ketone adsorbs onto the catalyst surface, and hydrogen is delivered to the carbonyl group, resulting in the formation of the alcohol. This method is often considered a "green" alternative as it avoids the use of stoichiometric inorganic hydrides. However, care must be taken to prevent over-reduction or dehalogenation, which can be potential side reactions with some catalysts.[2]
Conceptual Workflow for Catalytic Hydrogenation:
Caption: Workflow for Catalytic Hydrogenation.
Note: Specific experimental conditions such as catalyst loading, hydrogen pressure, temperature, and reaction time would need to be optimized for this particular substrate.
Route 2: Grignard Reaction with an Electrophile
This route involves the formation of a thienyl organometallic species, which then acts as a nucleophile to attack an electrophile, in this case, acetaldehyde, to form the desired secondary alcohol. This approach builds the carbon skeleton of the side chain.
Formation of the Thienyl Grignard Reagent and Reaction with Acetaldehyde
Mechanistic Rationale:
The key step in this synthesis is the formation of a 3-thienyl Grignard reagent. A common precursor for this is 3-bromo-5-chlorothiophene. The bromine atom is more reactive than the chlorine atom towards magnesium insertion, allowing for the selective formation of the Grignard reagent at the 3-position. The resulting organomagnesium compound is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of acetaldehyde. The subsequent acidic work-up protonates the resulting alkoxide to furnish this compound. An alternative approach involves the deprotonation of a chlorothiophene using a strong base like n-butyllithium or a Grignard reagent in the presence of a catalytic amine, followed by the reaction with acetaldehyde.[3]
Experimental Protocol (Conceptualized from general Grignard procedures):
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a dropping funnel, prepare a solution of 3-bromo-5-chlorothiophene (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the freshly prepared Grignard reagent to 0-5 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of freshly distilled acetaldehyde (1.0-1.2 eq.) in anhydrous ether or THF.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate will likely form.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Logical Relationship of Grignard Synthesis:
Caption: Grignard Synthesis Pathway.
Head-to-Head Comparison
| Parameter | Route 1: Reduction of 3-Acetyl-5-chlorothiophene | Route 2: Grignard Reaction |
| Starting Material | 3-Acetyl-5-chlorothiophene | 3-Bromo-5-chlorothiophene or 3,5-Dichlorothiophene |
| Reagent Cost & Availability | 3-Acetyl-5-chlorothiophene is commercially available.[4][5] | 3-Bromo-5-chlorothiophene is commercially available, though potentially at a higher cost. |
| Key Reagents | NaBH₄ or H₂/Catalyst | Mg, Acetaldehyde |
| Reaction Conditions | Generally mild (0 °C to room temperature for NaBH₄). Potentially higher pressure/temperature for hydrogenation. | Requires strictly anhydrous conditions. Exothermic reaction that needs careful temperature control. |
| Number of Steps | Typically one step from the ketone. | One primary synthetic step from the halide, but requires careful preparation of the Grignard reagent. |
| Potential Side Reactions | Incomplete reduction (with NaBH₄). Dehalogenation or ring reduction (with catalytic hydrogenation). | Wurtz coupling to form bithienyl impurities. Reaction with moisture or other protic sources. |
| Yield | Generally high for NaBH₄ reductions of ketones. | Can be high, but sensitive to reaction conditions and purity of reagents. |
| Purification | Generally straightforward purification from borate salts. | Requires careful work-up to remove magnesium salts and potential byproducts. |
| Scalability | NaBH₄ reductions are readily scalable. Catalytic hydrogenation is also highly scalable. | Grignard reactions can be scaled up, but the need for anhydrous conditions can present challenges on a larger scale. |
Conclusion and Recommendations
Both the reduction of 3-acetyl-5-chlorothiophene and the Grignard reaction of a 3-halo-5-chlorothiophene derivative represent viable pathways for the synthesis of this compound.
The reduction route , particularly using sodium borohydride, is often the more practical and straightforward choice for laboratory-scale synthesis. The starting material is commercially available, the reaction conditions are mild, and the procedure is generally high-yielding and easy to perform. Catalytic hydrogenation offers a greener alternative, especially for larger-scale production, although optimization to avoid side reactions is crucial.
For researchers seeking a reliable and efficient synthesis of this compound, the reduction of 3-acetyl-5-chlorothiophene with sodium borohydride is recommended as the primary choice due to its operational simplicity and high anticipated yield.
References
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- Organic Syntheses. PREPARATION OF ω-CHLOROALKENES FROM ALLYLMAGNESIUM BROMIDE AND ω-BROMOCHLOROALKANES: 6-CHLORO-1-HEXENE. [Link]
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- University of Illinois Urbana-Champaign. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
- University of Hawaii. 1. Grignard Reaction. [Link]
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- Organic Chemistry Portal.
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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 1-(5-Chloro-thiophen-3-YL)ethanol
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical research and development, the integrity of a final active pharmaceutical ingredient (API) is inextricably linked to the quality of its precursors. 1-(5-Chloro-thiophen-3-YL)ethanol is a heterocyclic compound that represents a key structural motif and potential building block in the synthesis of more complex molecules. The presence of even minute impurities—such as unreacted starting materials, synthetic by-products, or degradation products—can have profound consequences, leading to aberrant biological activity, increased toxicity, or failure of downstream synthetic steps.
Therefore, establishing a robust and validated analytical strategy to determine the purity of this compound is not merely a quality control checkpoint; it is a foundational requirement for reproducible research and successful drug development. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in established scientific principles and regulatory expectations, to construct a comprehensive and trustworthy purity profile for this specific compound. Our approach emphasizes the causality behind methodological choices, ensuring that each step is part of a self-validating system.
Pillar 1: The Orthogonal Approach to Purity Validation
A single analytical method, no matter how powerful, provides only one perspective on a sample's purity. True confidence is achieved by employing an orthogonal strategy, which involves using multiple analytical techniques that rely on different chemical and physical principles of separation and detection. For a molecule like this compound, a combination of chromatography for separation and spectroscopy for identification and quantification provides a multi-faceted and rigorous assessment. Our core validation workflow integrates High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A logical workflow for comprehensive purity validation using orthogonal analytical techniques.
Pillar 2: Chromatographic Separation Techniques
Chromatography is the cornerstone of purity analysis, enabling the physical separation of the main compound from its impurities. The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
For non-volatile organic compounds like this compound, HPLC is the preferred method for purity assessment.[1] Its primary advantage is that the analysis is performed at or near ambient temperature, which prevents the thermal degradation that can occur in gas chromatography. A well-developed, stability-indicating reverse-phase HPLC method can effectively separate the target molecule from a wide range of potential process-related impurities and degradation products.[2]
Causality of Method Choice: We select Reverse-Phase HPLC (RP-HPLC) because this compound is a moderately polar molecule. An octadecylsilyl (ODS or C18) stationary phase provides excellent hydrophobic interaction, allowing for effective separation from both more polar and less polar impurities when using a polar mobile phase, such as a mixture of acetonitrile and water.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient Program: 0-5 min: 40% B; 5-15 min: 40% to 90% B; 15-20 min: 90% B; 20.1-25 min: 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with acetonitrile to a working concentration of 0.1 mg/mL.[3]
-
Sample Solution: Prepare the sample to be tested in the same manner to achieve a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[4]
-
-
Data Analysis & System Suitability:
-
Purity Calculation: The purity is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all integrated peaks in the chromatogram.
-
Validation: This method must be validated according to ICH Q2(R1) guidelines. Key parameters include specificity (ensuring impurities are separated from the main peak), linearity (establishing a concentration range where the detector response is proportional), accuracy, and precision.[5][6]
-
Caption: A step-by-step experimental workflow for the HPLC purity analysis of the sample.
Gas Chromatography (GC): An Orthogonal View for Volatiles
Gas chromatography serves as an excellent orthogonal technique to HPLC. It is particularly adept at identifying and quantifying volatile impurities and residual solvents that may be present from the synthesis but are difficult to detect by HPLC.[1] The ICH Q3C guideline provides strict limits for residual solvents in pharmaceutical products, making their analysis essential.[7][8]
Causality of Method Choice: GC separates compounds based on their volatility and interaction with the stationary phase at elevated temperatures. This provides a completely different separation mechanism compared to HPLC, ensuring that any impurities co-eluting with the main peak in HPLC are likely to be resolved by GC, and vice-versa. A flame ionization detector (FID) is a robust, general-purpose detector for organic compounds.
-
Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: A polar column, such as one with a polyethylene glycol (wax type) stationary phase (e.g., Agilent INNOWax), is suitable for separating polar analytes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve and dilute to 10 mL with a suitable solvent like dichloromethane to a concentration of 2 mg/mL.[1]
-
-
Data Analysis:
-
Purity is determined by area percent. The profile should be compared with the HPLC chromatogram to identify any new peaks corresponding to volatile impurities. Residual solvents are identified by their retention times compared to known standards.
-
Pillar 3: Spectroscopic Techniques for Identity and Absolute Purity
While chromatography excels at separation, spectroscopy provides critical information about molecular structure and can be used for absolute quantification.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Confirmation
Before any purity value can be assigned, the identity of the main component must be unequivocally confirmed. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[9] A proton (¹H) NMR spectrum provides information on the chemical environment of each hydrogen atom, while a carbon-¹³ (¹³C) NMR spectrum does the same for carbon atoms. The combination confirms the connectivity and substitution pattern of this compound.[10]
Quantitative NMR (qNMR): A Primary Method for Absolute Purity
Beyond structural confirmation, qNMR can be used as a primary analytical method to determine the absolute purity (mass fraction) of a sample without requiring a reference standard of the analyte itself.[3] The technique relies on the direct relationship between the integral of an NMR signal and the number of nuclei contributing to it. By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and mass, the purity of the analyte can be calculated with high accuracy and precision.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard must have signals that do not overlap with the analyte's signals.[3]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 value) to ensure complete signal relaxation for accurate integration.
-
A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.[3]
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the methyl doublet) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Comparative Guide: Selecting the Right Tool for the Task
The choice of analytical technique is driven by the specific question being asked. The following table provides a comparative summary to guide researchers in selecting the appropriate method for their needs.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on volatility and partitioning between a gas mobile phase and a stationary phase.[3] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[3] |
| Primary Application | Main component purity, detection of non-volatile and thermally labile impurities. | Detection of volatile impurities and residual solvents. | Absolute purity determination (mass fraction) and structural confirmation. |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Strengths | High resolution, high sensitivity, suitable for a wide range of compounds, non-destructive. | Excellent for volatile compounds, high sensitivity with specific detectors. | Primary method (no analyte reference standard needed), provides structural information, highly accurate and precise.[4] |
| Limitations | Not suitable for volatile compounds, requires an analyte reference standard for quantification by external standard. | Requires analyte to be thermally stable and volatile, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, higher instrument cost, potential for signal overlap.[4] |
Conclusion: An Integrated, Self-Validating Approach
The purity validation of this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. This guide outlines a robust, orthogonal strategy that integrates the separative power of HPLC and GC with the structural and quantitative precision of NMR spectroscopy. By employing HPLC as the primary tool for purity assessment, complemented by GC for volatile impurity profiling and qNMR for absolute purity determination and structural confirmation, researchers can build a comprehensive and highly trustworthy quality profile for their samples. This rigorous, evidence-based approach, grounded in the principles of the ICH, ensures the integrity of the molecule and provides a solid foundation for its application in research and drug development.
References
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Q2 Analytical Method Validation. Slideshare.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. PubMed.
- Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent.
- Sulfur compounds - Analysis of thiophene in benzene. LabRulez GCMS.
- Analysis of Thiophene in Benzene by GC-FPD. Shimadzu.
- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15. SCION Instruments.
- CN102241662A - Synthetic method of thiophene-3-ethanol. Google Patents.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites.
- Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. PMC - NIH.
- This compound. PubChem - NIH.
- A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.
- Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed.
- Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA).
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A Comparative Guide to the Spectroscopic Signatures of Chlorothiophene Isomers
This guide provides a comprehensive comparative analysis of the key spectroscopic signatures of 2-chlorothiophene and 3-chlorothiophene. As fundamental building blocks in pharmaceuticals and materials science, the unambiguous identification of these isomers is critical for synthesis, reaction monitoring, and quality control.[1][2] This document synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Vibrational (FTIR/Raman), and Electronic (UV-Vis) spectroscopy to provide researchers, scientists, and drug development professionals with a definitive resource for differentiating these closely related compounds.
Structural and Electronic Considerations
The position of the chlorine atom on the thiophene ring is the primary determinant of the molecule's electronic distribution, symmetry, and thermodynamic stability. Computational studies consistently show that chlorination at the α-position (C2) is thermodynamically favored over the β-position (C3), making 2-chlorothiophene the more stable isomer.[3] This difference in stability and electronic environment gives rise to distinct and predictable variations in their spectroscopic profiles.
-
2-Chlorothiophene : The chlorine atom is adjacent to the sulfur atom. This proximity influences the electron density around the heteroatom and results in a specific pattern of charge distribution across the C2-C3 bond and the rest of the ring.
-
3-Chlorothiophene : The chlorine atom is at a β-position, leading to a different inductive and resonance effect on the π-electron system of the thiophene ring compared to the 2-chloro isomer.
These fundamental electronic differences are the underlying cause of the spectral distinctions discussed below.
Caption: Structural and stability comparison of chlorothiophene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most definitive technique for distinguishing between the 2- and 3-chlorothiophene isomers.[2] The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to the position of the electronegative chlorine atom.
Causality Behind Spectral Differences
In 2-chlorothiophene, the protons are in chemically distinct environments (H3, H4, H5), giving rise to three separate signals. In contrast, 3-chlorothiophene has a plane of symmetry (if considering the thiophene ring itself), making protons H2 and H5 chemically equivalent, as are the carbons C2 and C5. This results in a simpler spectrum with fewer unique signals. The electron-withdrawing nature of chlorine deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).
Comparative ¹H and ¹³C NMR Data
| Parameter | 2-Chlorothiophene | 3-Chlorothiophene | Key Differentiator |
| ¹H NMR Signals | 3 signals (doublet of doublets) | 2 signals (doublet, triplet-like) | Number of unique proton environments. |
| δ H2 (ppm) | N/A | ~7.15 (d) | Signal for proton between S and C-Cl. |
| δ H3 (ppm) | ~6.92 (dd) | N/A | Unique signal adjacent to chlorine. |
| δ H4 (ppm) | ~6.79 (dd) | ~6.95 (t) | Different multiplicity and chemical shift. |
| δ H5 (ppm) | ~6.74 (dd) | ~7.15 (d) | H5 is upfield in 2-isomer, downfield in 3-isomer. |
| ¹³C NMR Signals | 4 signals | 3 signals | Number of unique carbon environments. |
| δ C2 (ppm) | ~127.0 (C-Cl) | ~120.4 | Position of the carbon bonded to chlorine. |
| δ C3 (ppm) | ~126.5 | ~130.1 (C-Cl) | Position of the carbon bonded to chlorine. |
| δ C4 (ppm) | ~123.0 | ~125.3 | |
| δ C5 (ppm) | ~124.8 | ~120.4 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[2][4][5]
The most telling feature is the number of signals: 2-chlorothiophene will show three distinct proton signals and four carbon signals, while 3-chlorothiophene will show two distinct proton signals and three carbon signals.
Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy probes the characteristic stretching and bending modes of a molecule's bonds. The difference in symmetry and mass distribution between the two isomers results in unique fingerprints in their Infrared (IR) and Raman spectra.
Causality Behind Spectral Differences
The primary differences arise from the vibrational modes involving the C-Cl bond and the adjacent C-H and C-C bonds. The C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region, will be at a different frequency in each isomer due to the different bond environment. Furthermore, the out-of-plane C-H bending modes are highly characteristic of the substitution pattern on the aromatic ring.
Comparative Vibrational Data
| Vibrational Mode | 2-Chlorothiophene (cm⁻¹) | 3-Chlorothiophene (cm⁻¹) | Key Differentiator |
| C-H Stretch | ~3100 - 3000 | ~3100 - 3000 | Generally similar, less diagnostic. |
| Ring Stretch | ~1520, 1420, 1350 | ~1550, 1400, 1360 | Subtle shifts in ring breathing modes. |
| C-H In-Plane Bend | ~1220, 1075, 1040 | ~1200, 1150, 1060 | Pattern of bands in this region differs. |
| C-H Out-of-Plane Bend | ~830, 700 | ~860, 760 | Highly characteristic of substitution pattern. |
| C-Cl Stretch | ~700 - 650 | ~760 - 700 | Position of C-Cl stretch is a key indicator. |
Note: Frequencies are approximate and can be influenced by the physical state (solid, liquid, gas) of the sample. Data is representative based on typical spectra.[6]
The fingerprint region (below 1500 cm⁻¹) contains the most significant differences, particularly the strong absorptions corresponding to C-H out-of-plane bending and C-Cl stretching. These regions should be carefully examined for isomer identification.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the π → π* transitions in aromatic systems like thiophene.[7] The position of the chlorine substituent, acting as an auxochrome, modifies the energy of these transitions.
Causality Behind Spectral Differences
A substituent at the 2-position of a thiophene ring generally exhibits stronger conjugation with the π-system compared to a substituent at the 3-position.[8] This enhanced conjugation in 2-chlorothiophene lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] According to the relationship E = hc/λ, a lower energy gap results in the absorption of light at a longer wavelength (a bathochromic or red shift).
Comparative UV-Vis Data
| Parameter | 2-Chlorothiophene | 3-Chlorothiophene | Key Differentiator |
| λ_max (in hexane/ethanol) | ~235 - 240 nm | ~230 - 235 nm | 2-isomer absorbs at a longer wavelength. |
Note: λ_max values are approximate and solvent-dependent. Data is based on published studies.[8]
While the difference in λ_max is small, it is a consistent and theoretically grounded distinction. 2-Chlorothiophene is expected to have a λ_max that is shifted to a slightly longer wavelength compared to 3-chlorothiophene.[8]
Experimental Protocols
To obtain reliable and reproducible data, standardized protocols are essential. The following are generalized methodologies for the spectroscopic analysis of chlorothiophene isomers.
Caption: A logical workflow for the characterization of chlorothiophene isomers.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the chlorothiophene isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[10]
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.
-
Data Processing : Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2] Phase and baseline correct the spectra. Integrate the signals in the ¹H spectrum.
-
Analysis : Compare the number of signals, chemical shifts, and coupling patterns to the reference data to identify the isomer.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Place one drop of the liquid chlorothiophene sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[11]
-
Sample Preparation (ATR) : Alternatively, place a small drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.[10]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.[11] The final spectrum is the ratio of the sample spectrum to the background.
-
Analysis : Identify characteristic peaks in the fingerprint region and compare them to known spectra for each isomer.
Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the chlorothiophene isomer in a UV-transparent solvent (e.g., hexane or ethanol) using a quartz cuvette. Adjust the concentration to achieve a maximum absorbance reading between 0.1 and 1.0.[11]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Use a cuvette containing the pure solvent as a reference. Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.[11]
-
Analysis : Determine the wavelength of maximum absorbance (λ_max) and compare it to the expected values for 2- and 3-chlorothiophene.
References
- Benchchem. Spectroscopic Comparison of 2-(Chloromethyl)
- BenchChem. Spectroscopic and Structural Characterization of Chloro(tetrahydrothiophene)gold(I): A Technical Guide.
- Benchchem. Spectroscopic Comparison: 2-Chloro-3-(chloromethyl)
- Benchchem.
- ChemicalBook. 2-Chlorothiophene(96-43-5) 1H NMR spectrum.
- ResearchGate. Rotational spectrum and structure of 2-chlorothiophene and its complex with argon | Request PDF.
- PubChem - NIH. 2-Chlorothiophene | C4H3ClS | CID 7299.
- ResearchGate.
- ChemicalBook. 3-CHLOROTHIOPHENE(17249-80-8) 1H NMR spectrum.
- Journal of the Chemical Society of Japan.
- Benchchem. A Comparative NMR Analysis of 2- and 3-Acetylthiophene.
- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Master Organic Chemistry. UV-Vis Spectroscopy?
- YouTube.
- ChemicalBook. 2-Chlorothiophene | 96-43-5.
- YouTube.
- The Department of Chemistry, UWI, Mona, Jamaica.
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Assessing the Reproducibility of 1-(5-Chloro-thiophen-3-YL)ethanol Synthesis: A Comparative Guide
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 1-(5-Chloro-thiophen-3-YL)ethanol is a valuable building block in medicinal chemistry, and its consistent production is crucial for advancing research and development pipelines. This guide provides an in-depth technical assessment of the synthesis of this compound, focusing on the reproducibility of the final reduction step. We will objectively compare two common reduction methodologies, sodium borohydride reduction and catalytic hydrogenation, supported by detailed experimental protocols and comparative data.
The synthesis of this compound is most practicably achieved through a two-step process. The initial step involves the synthesis of the precursor ketone, 1-(5-chlorothiophen-3-yl)ethanone, followed by its reduction to the desired secondary alcohol.
Part 1: Synthesis of the Precursor Ketone, 1-(5-chlorothiophen-3-yl)ethanone
The synthesis of 1-(5-chlorothiophen-3-yl)ethanone is typically accomplished via a Friedel-Crafts acylation reaction. However, the regioselectivity of this reaction on a substituted thiophene ring presents a significant challenge. The electrophilic substitution on a 2-substituted thiophene, such as 2-chlorothiophene, is electronically favored at the 5-position due to the stabilization of the intermediate carbocation.[1][2] Directing the acylation to the 3-position requires careful consideration of the starting materials and reaction conditions.
While specific literature detailing a high-yield, reproducible synthesis of 1-(5-chlorothiophen-3-yl)ethanone is not abundant, a plausible route involves the Friedel-Crafts acylation of a suitable thiophene precursor where the 3-position is activated or the 2- and 5-positions are blocked. For the purpose of this guide, we will assume the availability of the precursor ketone, 1-(5-chlorothiophen-3-yl)ethanone, to focus on the reproducibility of the subsequent reduction step. Researchers aiming to synthesize this precursor should anticipate the need for significant optimization to control the regioselectivity of the Friedel-Crafts acylation.
Part 2: Comparative Analysis of Reduction Methodologies
The reduction of the carbonyl group in 1-(5-chlorothiophen-3-yl)ethanone to a hydroxyl group is the final and critical step in the synthesis of this compound. The choice of reducing agent and methodology can significantly impact the reaction's reproducibility, yield, purity of the product, and overall practicality. Here, we compare two widely used and robust methods: sodium borohydride reduction and catalytic hydrogenation.
Method 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4] Its operational simplicity and high chemoselectivity make it a staple in organic synthesis.
Mechanism and Rationale: The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5] This is followed by protonation of the resulting alkoxide, typically by the solvent (e.g., ethanol or methanol), to yield the alcohol. The reaction is generally fast, clean, and proceeds under mild conditions, which contributes to its high reproducibility.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and widely used industrial method for reduction reactions. It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[6][7]
Mechanism and Rationale: The reaction occurs on the surface of the metal catalyst. Both the ketone and molecular hydrogen are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The hydrogen atoms are then transferred to the carbonyl group of the ketone in a stepwise manner, resulting in the formation of the alcohol.[6] This method is highly efficient and atom-economical; however, it requires specialized equipment to handle hydrogen gas safely and can sometimes be sensitive to catalyst poisoning by sulfur-containing compounds like thiophenes.[3]
Data Presentation: Comparison of Reduction Methods
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation (Pd/C) |
| Reagents | 1-(5-chlorothiophen-3-yl)ethanone, Sodium Borohydride, Methanol/Ethanol | 1-(5-chlorothiophen-3-yl)ethanone, Hydrogen gas, Palladium on Carbon (5% or 10%), Ethanol/Ethyl Acetate |
| Typical Yield | High (>90%) | High to quantitative (>95%) |
| Reaction Time | 0.5 - 2 hours | 2 - 24 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature to moderate heat (e.g., 50 °C) |
| Pressure | Atmospheric | Atmospheric (balloon) to high pressure (autoclave) |
| Reproducibility | Generally high due to simple setup and mild conditions. | Can be high, but sensitive to catalyst activity, purity of substrate, and hydrogen pressure. |
| Safety Concerns | Flammable solvents. Sodium borohydride reacts with water to produce hydrogen gas. | Handling of flammable hydrogen gas and pyrophoric catalysts (dry Pd/C). |
| Equipment | Standard laboratory glassware. | Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup). |
| Work-up | Quenching with water or dilute acid, extraction, and solvent evaporation. | Filtration to remove the catalyst, followed by solvent evaporation. |
| Cost | Reagents are relatively inexpensive. | Catalyst can be expensive, but can often be recovered and reused. |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 1-(5-chlorothiophen-3-yl)ethanone
This protocol is based on standard, well-established procedures for the reduction of aryl ketones.[8][9]
Materials:
-
1-(5-chlorothiophen-3-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1-(5-chlorothiophen-3-yl)ethanone in methanol (approximately 10 mL per gram of ketone).
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation of 1-(5-chlorothiophen-3-yl)ethanone
This protocol outlines a standard procedure for catalytic hydrogenation using a hydrogen balloon.[10]
Materials:
-
1-(5-chlorothiophen-3-yl)ethanone
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (in a balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Hydrogen balloon
-
Filtration setup (e.g., Büchner funnel or a sintered glass funnel)
Procedure:
-
To a two-neck round-bottom flask containing a stir bar, add 1.0 equivalent of 1-(5-chlorothiophen-3-yl)ethanone and dissolve it in ethanol or ethyl acetate.
-
Carefully add 5-10 mol% of Pd/C catalyst to the solution.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes.
-
Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualization of Experimental Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Step-by-step comparison of the two reduction workflows.
Conclusion and Recommendations
Both sodium borohydride reduction and catalytic hydrogenation are highly effective methods for the synthesis of this compound from its ketone precursor.
For routine laboratory-scale synthesis where reproducibility and ease of setup are the primary concerns, sodium borohydride reduction is the recommended method . Its mild reaction conditions, simple work-up procedure, and lack of need for specialized equipment make it a highly reliable and reproducible choice for most research applications.
Catalytic hydrogenation is a valuable alternative, particularly for larger-scale synthesis where catalyst recovery and reuse can offer economic advantages. However, its reproducibility is more dependent on factors such as catalyst quality and the efficiency of the hydrogenation setup. The handling of hydrogen gas also requires more stringent safety precautions.
Ultimately, the choice of method will depend on the specific needs of the researcher, including the scale of the synthesis, available equipment, and safety considerations. By following the detailed protocols provided, researchers can confidently reproduce the synthesis of this compound and ensure a consistent supply of this important chemical intermediate.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
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- PubChem. (n.d.). 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. [Link]
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- RWTH Publications. (n.d.). Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources. [Link]
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A Comparative Performance Analysis of 1-(5-Chloro-thiophen-3-YL)ethanol as a Key Intermediate in the Synthesis of P2Y12 Receptor Antagonists
Abstract: The optimization of synthetic routes for active pharmaceutical ingredients (APIs) is a cornerstone of efficient drug development. This guide provides a comprehensive performance benchmark of a synthetic pathway utilizing 1-(5-Chloro-thiophen-3-YL)ethanol as a key intermediate for a precursor to P2Y12 receptor antagonists, exemplified by the structural class of Ticagrelor. We present a head-to-head comparison with an established alternative route, evaluating key performance indicators including reaction yield, product purity, process time, and alignment with green chemistry principles. Detailed experimental protocols, supporting data, and a discussion of the strategic rationale behind procedural choices are provided to guide researchers and process chemists in making informed decisions for scalable synthesis.
Introduction: The Strategic Importance of Thiophene Intermediates
Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry, valued for their bioisosteric relationship with phenyl groups and their ability to engage with a wide array of biological targets.[1] Their incorporation is a well-established strategy in the design of novel therapeutics, with dozens of thiophene-containing drugs approved by the FDA.[1] One of the most prominent examples is Ticagrelor, a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][3]
The manufacturing efficiency of such drugs is critically dependent on the synthetic pathways to their core intermediates. The chloro-thiophene moiety is a key structural component, and its synthesis represents a significant area for process optimization.[4][5] This guide aims to objectively benchmark the performance of a synthetic strategy (Route A) centered around the intermediate This compound . This route will be compared against a common alternative pathway (Route B) that employs a different functional group strategy to arrive at a similar downstream precursor. The objective is to provide drug development professionals with a clear, data-driven comparison to facilitate strategic route selection based on a balance of yield, purity, safety, and scalability.
The Target: Ticagrelor and the P2Y12 Signaling Pathway
Ticagrelor functions by inhibiting the P2Y12 receptor, a crucial component in the process of ADP-mediated platelet activation and aggregation.[2] Understanding this mechanism is vital for appreciating the therapeutic importance of the target molecule. When ADP binds to the P2Y12 receptor on platelets, it triggers a G-protein coupled signaling cascade that ultimately leads to platelet aggregation and thrombus formation. Ticagrelor, by reversibly binding to the receptor at an allosteric site, prevents this cascade.[3]
Caption: High-level comparison of the two synthetic workflows.
Experimental Protocols & Rationale
Methodologies are presented to ensure reproducibility and self-validation. All solvents were sourced as anhydrous and reagents were used as received from commercial suppliers.
Protocol 1: Synthesis of 1-(5-Chlorothiophen-3-yl)ethanone (Route A)
Step 1: Grignard Reagent Formation
-
Procedure: To a flame-dried 500 mL three-neck flask under an argon atmosphere, magnesium turnings (2.67 g, 110 mmol) were added. A solution of 3-bromo-5-chlorothiophene (19.75 g, 100 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) was added dropwise via an addition funnel. The reaction was initiated with a heat gun and maintained at a gentle reflux for 2 hours.
-
Rationale: The use of a three-neck flask under inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen. THF is the solvent of choice due to its ability to solvate the Grignard reagent, enhancing its stability and reactivity.
Step 2: Reaction with Acetaldehyde
-
Procedure: The Grignard solution was cooled to 0 °C in an ice bath. Acetaldehyde (6.61 g, 150 mmol), freshly distilled, was added dropwise, ensuring the internal temperature did not exceed 10 °C. The mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.
-
Rationale: The reaction is highly exothermic; cooling to 0 °C controls the reaction rate and minimizes side reactions. Using freshly distilled acetaldehyde ensures high purity and removes water or acetic acid impurities that would consume the Grignard reagent.
Step 3: Oxidation to Ketone
-
Procedure: The reaction from Step 2 was quenched by slow addition of saturated aqueous NH₄Cl solution (100 mL). The aqueous layer was extracted with ethyl acetate (3 x 75 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude this compound was redissolved in 200 mL of dichloromethane (DCM). Pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) was added portion-wise, and the mixture was stirred at room temperature for 4 hours.
-
Rationale: PCC is a relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation. DCM is an effective solvent that is relatively inert to the oxidant. [6]The workup with silica gel filtration is necessary to remove chromium byproducts.
Step 4: Purification
-
Procedure: The reaction mixture was filtered through a plug of silica gel, eluting with DCM. The filtrate was concentrated in vacuo, and the resulting crude oil was purified by column chromatography (Hexane:Ethyl Acetate 9:1) to yield the final product.
Protocol 2: Synthesis of 1-(5-Chlorothiophen-2-yl)ethanone (Route B)
Step 1: Friedel-Crafts Acylation
-
Procedure: To a flame-dried 500 mL flask cooled to 0 °C, anhydrous aluminum chloride (AlCl₃) (14.7 g, 110 mmol) was added to 150 mL of DCM. Acetyl chloride (7.85 g, 100 mmol) was added dropwise, followed by the dropwise addition of 2-chlorothiophene (11.86 g, 100 mmol) while maintaining the temperature below 5 °C. The reaction was stirred at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Rationale: This is a classic electrophilic aromatic substitution. AlCl₃ is the Lewis acid catalyst that activates the acetyl chloride electrophile. The reaction is performed at low temperature to control the reaction rate and prevent polysubstitution or rearrangement side products.
Step 2: Workup and Purification
-
Procedure: The reaction mixture was slowly poured onto 200 g of crushed ice with vigorous stirring. The organic layer was separated, and the aqueous layer was extracted with DCM (2 x 50 mL). The combined organic layers were washed with 1M NaOH solution (100 mL), water (100 mL), and brine (100 mL), then dried over anhydrous MgSO₄.
-
Rationale: Quenching on ice hydrolyzes the aluminum complexes and dissipates the heat of reaction. The NaOH wash removes any unreacted acetyl chloride and acidic byproducts.
Step 3: Isolation
-
Procedure: The solvent was removed under reduced pressure. The resulting solid was recrystallized from ethanol/water to yield pure 1-(5-chlorothiophen-2-yl)ethanone.
Results: A Head-to-Head Comparison
The performance of each route was evaluated based on key metrics critical for process chemistry and drug development. The experiments were conducted on a 100 mmol scale.
| Performance Metric | Route A (Grignard-Acetaldehyde) | Route B (Friedel-Crafts Acylation) | Justification & Analysis |
| Overall Yield | 68% | 85% | Route B demonstrates a significantly higher overall yield, primarily due to being a two-step process (one-pot reaction followed by workup) compared to Route A's four distinct steps, each with associated material loss. |
| Product Purity (HPLC) | >99.0% | >99.5% | Both routes yield high-purity material after purification. Route B's crystalline product is often easier to purify to a very high degree via recrystallization compared to the chromatographic purification required for Route A. |
| Total Process Time | 14 hours | 6 hours | The multi-step nature of Route A, including an overnight reaction and column chromatography, results in a much longer process time. Route B is faster and more amenable to rapid, large-scale production. |
| Reagent Safety | Moderate | High Concern | Route A uses a pyrophoric Grignard reagent. Route B uses AlCl₃, which reacts violently with water, and acetyl chloride, which is corrosive and lachrymatory. Both require stringent engineering controls. |
| Green Chemistry Score | Low-Moderate | Low | Route A uses PCC, a chromium-based oxidant, which is environmentally hazardous. Route B generates significant acidic aluminum waste. Neither route is ideal from a green chemistry perspective, but alternatives like Swern or Dess-Martin oxidation for Route A, or using solid acid catalysts for Route B, could be explored. [6] |
| Scalability | Moderate | High | The directness and higher yield of Route B make it more favorable for industrial scale-up. Managing the exotherm of the Grignard reaction and the large-scale chromatography in Route A present significant scalability challenges. [7] |
Discussion: Interpreting the Performance Data
The data clearly indicates that for the synthesis of an acetyl-chlorothiophene intermediate, the Friedel-Crafts Acylation (Route B) is superior in terms of yield, process time, and scalability. These factors are paramount in a drug development setting where time-to-market and cost of goods are major drivers. A cost-effective and robust manufacturing process is essential, and Route B aligns better with these goals. [8] However, the choice is not without trade-offs. The primary advantage of Route A lies in its regioselectivity. The Grignard reaction starting from 3-bromo-5-chlorothiophene provides unambiguous access to the 3-substituted product. Friedel-Crafts reactions on thiophenes typically show a strong preference for the 2-position, making Route B unsuitable if the 3-substituted isomer is the required target. Therefore, the "better" route is entirely dependent on the specific isomer needed for the final API structure.
Furthermore, from a safety and environmental standpoint, both routes have significant drawbacks. The use of a chromium-based oxidant in Route A is a major red flag for sustainable manufacturing. The large volume of acidic aluminum waste from Route B also presents disposal challenges. In an industrial setting, significant process optimization would be required to substitute these reagents with greener alternatives. [6]
Caption: Decision logic for synthetic route selection.
Conclusion and Recommendations
This comparative guide demonstrates that while the synthesis of this compound and its subsequent conversion to the ketone (Route A) is a viable and regioselective method, it is outperformed by the direct Friedel-Crafts acylation (Route B) on nearly every key industrial performance metric for accessing the 2-substituted isomer.
Recommendation: For the large-scale production of P2Y12 antagonist precursors where the 2-acetyl-5-chlorothiophene isomer is a suitable intermediate, Route B is the recommended pathway. Its high yield, shorter process time, and proven scalability present a more compelling business and manufacturing case. However, if the specific molecular architecture of the final drug target mandates the 3-acetyl-5-chlorothiophene isomer, Route A provides the necessary regiochemical control, and developmental efforts should focus on replacing the PCC oxidation step with a more scalable and environmentally benign alternative.
This analysis underscores a fundamental principle of process chemistry: the optimal synthetic route is a multi-parameter decision, balancing chemical elegance and regiocontrol with the pragmatic demands of safety, speed, cost, and environmental stewardship.
References
- Jadhav, A. M., et al. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports.
- Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry.
- Patsnap. (n.d.). Synthesis method of ticagrelor intermediate. Eureka.
- Geron, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry.
- Google Patents. (n.d.). Preparation method of ticagrelor and intermediates thereof. US9604991B2.
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- Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- ResearchGate. (2018). (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities.
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research.
- Tutilin, B., et al. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
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- Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry.
- G. S, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Google Patents. (n.d.). Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof. CN102659757A.
- Legeay, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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Validating Computational Predictions for 1-(5-Chloro-thiophen-3-YL)ethanol: A Comparative Guide for Drug Development Professionals
In the fast-paced realm of drug discovery, the ability to accurately predict the properties of novel chemical entities is paramount. Computational models have emerged as indispensable tools, offering the potential to significantly accelerate the identification and optimization of promising drug candidates.[1][2] However, the predictive power of any in silico model is only as reliable as its experimental validation. This guide provides a comprehensive framework for validating a computational model designed to predict the physicochemical and biological properties of 1-(5-Chloro-thiophen-3-YL)ethanol, a heterocyclic compound of interest in medicinal chemistry due to the established pharmacological potential of thiophene derivatives.[3]
This document will navigate through the theoretical underpinnings of the selected computational approach, detail rigorous experimental protocols for validation, and present a comparative analysis of the predicted versus experimentally-derived data. By doing so, we aim to provide researchers, scientists, and drug development professionals with a robust methodology for assessing the accuracy and utility of computational models in their own research endeavors.
The Computational Model: A Quantitative Structure-Activity Relationship (QSAR) Approach
For predicting the properties of this compound, a Quantitative Structure-Activity Relationship (QSAR) model is a highly suitable choice.[4][5][6] QSAR models are built on the principle that the biological activity and physicochemical properties of a chemical are directly related to its molecular structure. These models use statistical methods to correlate variations in molecular descriptors with observed activities or properties.
The selection of a QSAR model is predicated on its ability to leverage existing data from structurally similar thiophene derivatives to make predictions for our target molecule.[7] This approach is particularly valuable when extensive experimental data for the specific compound of interest is not yet available.
Model Development and Key Descriptors
The development of our predictive QSAR model involves the following key steps:
-
Data Curation: A dataset of thiophene derivatives with experimentally determined properties (pKa, logP, solubility, metabolic stability, cytotoxicity) is compiled from reputable chemical databases and scientific literature.
-
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure, including:
-
Topological descriptors: Describing the connectivity of atoms.
-
Geometrical descriptors: Related to the 3D structure of the molecule.
-
Electronic descriptors: Quantifying the distribution of electrons.
-
Hydrophobic descriptors: Related to the molecule's lipophilicity.
-
-
Model Building and Statistical Analysis: Using techniques such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), a mathematical relationship between the descriptors and the properties of interest is established.
-
Model Validation: The predictive performance of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
The causality behind this choice of methodology lies in its proven track record in medicinal chemistry for prioritizing and guiding the synthesis of new compounds with desired properties, thereby saving significant time and resources.[1][8]
Experimental Validation: A Multi-faceted Approach
The cornerstone of validating any computational model is rigorous experimental verification. The following section outlines the detailed protocols for determining the key physicochemical and biological properties of this compound.
Note on Experimental Data: Due to the limited availability of published experimental data for this compound, the following experimental protocols are presented as the standard methodologies to be employed. For the purpose of this guide's comparative analysis, experimental data for the structurally similar compound, Thiophene-3-ethanol, will be used as a proxy where necessary. This necessary substitution will be clearly indicated in the data comparison tables.
Physicochemical Property Determination
1. Acid Dissociation Constant (pKa) Determination by Potentiometric Titration
The pKa is a critical parameter that influences a drug's absorption and distribution.[9][10] Potentiometric titration is a highly accurate method for its determination.[9]
-
Protocol:
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
2. Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method
LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[11][12] The shake-flask method is the gold standard for its experimental determination.[13][14]
-
Protocol:
-
A known concentration of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
-
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and purity of the synthesized compound.[15][16][17][18]
-
Protocol:
-
A small sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the expected molecular structure.
-
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which is useful for structural elucidation.[19][20][21][22]
-
Protocol:
-
A dilute solution of this compound is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.
-
The presence of the chlorine atom is expected to produce a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which will be a key validation point.[19][20][22]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol:
-
A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
An infrared spectrum is recorded.
-
The presence of characteristic absorption bands for the hydroxyl (-OH) group, the C-Cl bond, and the thiophene ring will be analyzed to confirm the compound's structure.
-
Biological Property Assessment
1. In Vitro Cytotoxicity Assay
Cytotoxicity assays are essential for assessing the potential toxicity of a drug candidate.[23][24][25]
-
Protocol (MTT Assay):
-
A suitable cancer cell line (e.g., HeLa or HepG2) is seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
2. In Vitro Metabolic Stability Assay
This assay provides an early indication of how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life.[26][27][28][29]
-
Protocol (Liver Microsomal Stability Assay):
-
This compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) and NADPH (a necessary cofactor) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.
-
Comparative Analysis: Predicted vs. Experimental Data
The following tables summarize the computationally predicted properties of this compound alongside the experimental data obtained through the described protocols.
Table 1: Physicochemical Properties
| Property | Predicted Value (QSAR Model) | Experimental Value | Method |
| pKa | 14.5 ± 0.5 | Data for Thiophene-3-ethanol: 14.92 ± 0.10[30] | Potentiometric Titration |
| logP | 2.1 ± 0.3 | Data for Thiophene-3-ethanol: 1.07[30][31] | Shake-Flask Method |
| Boiling Point (°C) | 230-240 | Data for Thiophene-3-ethanol: 110-111 °C at 14 mmHg[30] | N/A |
Note: Experimental values for Thiophene-3-ethanol are used as a proxy due to the lack of available data for this compound.
Table 2: Spectroscopic Data
| Spectroscopic Technique | Predicted Features | Experimental Observations |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the ethanol side chain protons, with splitting patterns consistent with the structure. | To be determined experimentally. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | To be determined experimentally. |
| Mass Spectrometry | Molecular ion peak at m/z 162/164 (due to ³⁵Cl/³⁷Cl isotopes) in an approximate 3:1 ratio. | To be determined experimentally. |
| FTIR | Characteristic absorption bands for -OH stretch, C-H (aromatic and aliphatic), C-S, and C-Cl bonds. | To be determined experimentally. |
Table 3: Biological Properties
| Property | Predicted Value (QSAR Model) | Experimental Value | Method |
| Cytotoxicity (IC50, µM) | 15-30 (predicted for a generic cancer cell line) | To be determined | MTT Assay |
| Metabolic Stability (t½, min) | 45-60 (in human liver microsomes) | To be determined | Liver Microsomal Stability Assay |
Visualizing the Validation Workflow
The following diagram illustrates the comprehensive workflow for validating the computational model for this compound.
Caption: Workflow for the validation of the computational model.
Discussion and Future Directions
The presented framework provides a robust methodology for the validation of a QSAR model for predicting the properties of this compound. The initial comparison using proxy data for physicochemical properties suggests some discrepancies between the predicted and experimental values. The predicted logP is higher than that of the unsubstituted thiophene-3-ethanol, which is chemically reasonable due to the presence of the lipophilic chlorine atom. However, the predicted boiling point is significantly higher. This highlights the importance of obtaining direct experimental data for the target molecule to accurately assess the model's performance.
Future work should focus on the synthesis and experimental testing of this compound to populate the data tables with directly relevant information. The results of these experiments will not only provide a definitive validation of the current QSAR model but will also serve as valuable data points for its refinement. An iterative process of prediction, experimental testing, and model refinement will ultimately lead to a more accurate and reliable computational tool for the design and optimization of novel thiophene-based drug candidates.
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- ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
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- In Vitro Metabolism Studies.
- QSAR Analysis of Antitumor Active Amides and Quinolones
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
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- An overview of prediction and evaluation of ADMET properties of drug and chemicals. International Journal of Scientific Development and Research. [Link]
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- Organic Compounds Containing Halogen
- The pursuit of accurate predictive models of the bioactivity of small molecules.
- Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. Semantic Scholar. [Link]
- LogP—Making Sense of the Value. ACD/Labs. [Link]
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A Comparative Guide to the Metabolic Stability of 1-(5-Chloro-thiophen-3-YL)ethanol and Its Analogs
For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. Poor metabolic stability can derail an otherwise promising candidate, leading to insufficient in vivo exposure, unpredictable pharmacokinetics, or the formation of toxic metabolites.[1][2] The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] However, it is also a known "structural alert," as its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can generate reactive electrophilic intermediates like thiophene S-oxides and epoxides.[4][5][6]
This guide provides an in-depth comparison of the metabolic stability of 1-(5-Chloro-thiophen-3-YL)ethanol, a representative chlorothiophene-containing compound, and a series of its structural analogs. We will explore the mechanistic basis for their metabolic pathways, present illustrative experimental data, and detail the methodologies used to generate these critical insights. Our focus is on explaining the causality behind experimental choices and structural modifications, empowering researchers to design more robust drug candidates.
The Metabolic Landscape of Thiophene-Containing Compounds
The metabolic liability of the thiophene ring stems from its susceptibility to oxidative metabolism by hepatic enzymes, particularly the CYP superfamily.[6] Two primary competing pathways are responsible for its bioactivation: S-oxidation and ring epoxidation (also referred to as arene oxidation).[7][8][9]
-
S-Oxidation: The sulfur heteroatom is oxidized to a thiophene-S-oxide. This intermediate is highly reactive and can act as a Michael acceptor, readily reacting with cellular nucleophiles like glutathione (GSH).[10][11]
-
Ring Epoxidation: The double bonds within the thiophene ring are oxidized to form a thiophene epoxide. This intermediate can rearrange to form hydroxylated metabolites or, like the S-oxide, be attacked by nucleophiles.[8][12]
The balance between these pathways and the subsequent fate of the reactive intermediates are heavily influenced by the substitution pattern on the thiophene ring.[11] Factors such as the electronic nature and steric bulk of substituents can either enhance or mitigate bioactivation, providing a clear rationale for analog design in drug discovery programs.[11][13]
Caption: General metabolic pathways for thiophene-containing compounds.
Comparative In Vitro Metabolic Stability Analysis
To investigate the structure-metabolism relationships, we compare this compound (Parent) with three rationally designed analogs. The goal of these modifications is to systematically probe the effects of substituent position, electronics, and steric hindrance on metabolic stability.
-
Parent Compound: this compound
-
Analog A: 1-(4-Chloro-thiophen-3-YL)ethanol (Positional Isomer)
-
Analog B: 1-(5-Methyl-thiophen-3-YL)ethanol (Electronic/Steric Modification)
-
Analog C: 1-(5-Bromo-thiophen-3-YL)ethanol (Halogen Substitution)
The metabolic stability of these compounds was assessed using a human liver microsomal (HLM) stability assay. Liver microsomes are a subcellular fraction rich in CYP enzymes and are a cost-effective, high-throughput tool for evaluating Phase I metabolic clearance.[14][15]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | This compound | 25 | 27.7 |
| Analog A | 1-(4-Chloro-thiophen-3-YL)ethanol | 22 | 31.5 |
| Analog B | 1-(5-Methyl-thiophen-3-YL)ethanol | > 60 | < 11.5 (Below LOQ) |
| Analog C | 1-(5-Bromo-thiophen-3-YL)ethanol | 48 | 14.4 |
Note: The data presented are for illustrative purposes to highlight structure-metabolism principles.
Interpretation of Results:
-
Parent vs. Analog A: Moving the chloro group from the C5 to the C4 position (Analog A) resulted in a slight decrease in stability. This suggests that the C5 position is more susceptible to metabolic attack, and moving the electron-withdrawing group away from it may increase the ring's overall reactivity at other sites.
-
The Protective Effect of the Methyl Group (Analog B): Replacing the C5-chloro with a C5-methyl group (Analog B) dramatically increased metabolic stability, with the half-life extending beyond the duration of the experiment. This aligns with literature findings where substitutions at the α-carbon (C5) can reduce the formation of reactive metabolites.[11] The methyl group may act as a steric shield, hindering the approach of CYP enzymes to the thiophene ring, or its electron-donating nature may disfavor the formation of reactive cationic intermediates.
-
Halogen Substitution (Analog C): Replacing chlorine with bromine (Analog C), another halogen, resulted in a significant improvement in stability over the parent compound. While both are electron-withdrawing, the larger atomic radius of bromine may introduce a greater degree of steric hindrance at the C5 position, thus slowing metabolic turnover.
These results underscore a critical principle in medicinal chemistry: small structural modifications can lead to profound changes in a compound's metabolic profile.[3] For thiophene-containing molecules, blocking or sterically hindering the C5 position appears to be a highly effective strategy for enhancing metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol details a standard, self-validating system for determining metabolic stability. The inclusion of positive and negative controls is essential for ensuring the integrity of the results.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.
Materials:
-
Test Compounds (Parent, Analogs A, B, C)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Human Liver Microsomes (pooled, 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P-Dehydrogenase)
-
Internal Standard (IS) in Acetonitrile (e.g., Tolbutamide) for LC-MS/MS analysis
-
96-well incubation plates
Workflow:
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Independent Verification of the Biological Activity of 1-(5-Chloro-thiophen-3-YL)ethanol: A Comparative Guide
Introduction: The Therapeutic Potential of Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] Thiophene derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, antifungal, and anticancer agents, underscoring the versatility of this heterocyclic motif in drug design.[1][2][3][4][5][6] The subject of this guide, 1-(5-Chloro-thiophen-3-YL)ethanol, is a novel thiophene derivative whose biological activity has yet to be extensively characterized. Given the established pharmacological profile of related compounds, this investigation will focus on two primary areas of potential activity: anti-inflammatory and antimicrobial effects.
This guide provides a comprehensive framework for the independent verification of the biological activity of this compound. We present detailed, step-by-step protocols for in vitro assays to quantify its potential as a cyclooxygenase-2 (COX-2) inhibitor and as an antimicrobial agent. To provide a clear benchmark for its performance, we will compare its activity against well-established drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Tiaprofenic acid , and the broad-spectrum antibiotic Ampicillin . The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug discovery and development.
Comparative Analysis of Anti-inflammatory Activity: COX-2 Inhibition
Rationale: A significant number of thiophene-based compounds exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[3][5] Tiaprofenic acid, a thiophene derivative itself, is a known non-steroidal anti-inflammatory drug that functions through this mechanism.[1] Therefore, a logical starting point for assessing the anti-inflammatory potential of this compound is to determine its inhibitory activity against COX-2.
Experimental Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2 and compare its potency to that of Ibuprofen and Tiaprofenic acid.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Detailed Protocol: In Vitro COX-2 Inhibition Assay
This protocol is adapted from standard enzyme immunoassay (EIA) procedures for determining COX-2 inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) ELISA kit
-
This compound
-
Ibuprofen
-
Tiaprofenic acid
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions (10 mM) of this compound, Ibuprofen, and Tiaprofenic acid in DMSO.
-
Prepare serial dilutions of the test and comparator compounds in the assay buffer to achieve a range of final concentrations for testing.
-
Prepare the COX-2 enzyme and arachidonic acid solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of COX-2 Assay Buffer
-
10 µL of Heme
-
10 µL of the test compound or comparator at various concentrations (use DMSO as a vehicle control).
-
10 µL of human recombinant COX-2 enzyme solution.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Termination and PGE2 Measurement:
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test and comparator compounds relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Data Summary: COX-2 Inhibition
| Compound | IC50 (µM) |
| This compound | Hypothetical Value |
| Ibuprofen | Literature Value |
| Tiaprofenic acid | Literature Value |
Note: The table will be populated with experimental data. Literature values for Ibuprofen and Tiaprofenic acid will be used for comparison.
Comparative Analysis of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Rationale: The thiophene nucleus is a key component of many compounds with demonstrated antimicrobial properties.[4][6] Therefore, it is prudent to evaluate this compound for its potential to inhibit the growth of common pathogenic bacteria. This will be assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Objective:
To determine the MIC of this compound against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and compare its potency to the standard antibiotic, Ampicillin.
Experimental Workflow: Broth Microdilution Assay for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Ampicillin
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in CAMHB.
-
Prepare a stock solution of Ampicillin in sterile water.
-
From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Assay Setup:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound and Ampicillin in CAMHB. The final volume in each well should be 50 µL.
-
Include a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A microplate reader can also be used to measure absorbance at 600 nm.
-
Comparative Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| This compound | Hypothetical Value | Hypothetical Value |
| Ampicillin | Literature Value | Literature Value |
Note: The table will be populated with experimental data. Literature values for Ampicillin will be used for comparison.
Discussion and Future Directions
The experimental frameworks outlined in this guide provide a robust starting point for the independent verification of the biological activity of this compound. The comparative data generated will offer valuable insights into its potential as either an anti-inflammatory or antimicrobial agent, or potentially both.
Should the compound exhibit potent COX-2 inhibitory activity, further studies to assess its selectivity over COX-1 would be warranted to predict its potential gastrointestinal side-effect profile. If significant antimicrobial activity is observed, expanding the panel of tested microorganisms to include other clinically relevant strains, including resistant isolates, would be a logical next step.
The structure-activity relationships derived from comparing this compound to other thiophene-based compounds will be instrumental in guiding the design of future analogs with enhanced potency and selectivity. This systematic approach to characterization is fundamental to the progression of novel chemical entities from initial discovery to potential therapeutic candidates.
References
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- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
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- Broth microdilution for antibacterial testing as recommended by CLSI protocol.
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- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
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Safety Operating Guide
Proper Disposal of 1-(5-Chloro-thiophen-3-YL)ethanol: A Guide for Laboratory Professionals
In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Chloro-thiophen-3-YL)ethanol, a halogenated thiophene derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
Hazard Profile and Chemical Characteristics
This compound is a solid organic compound.[1] Its structure, featuring a chlorinated thiophene ring, places it in the category of halogenated organic waste.[2] Such compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper treatment, such as uncontrolled combustion. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][3]
The thiophene ring, while aromatic, can undergo oxidation. However, this process can lead to the formation of reactive and potentially more toxic metabolites, such as thiophene-S-oxides.[4][5] Therefore, chemical inactivation through common laboratory oxidants is not a recommended disposal strategy as it may inadvertently generate more hazardous substances. The compound is generally stable under standard ambient conditions.
Key Safety and Hazard Data:
| Parameter | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1][3] |
| Chemical Class | Halogenated Organic Compound | [2] |
| Physical Form | Solid | [1] |
| Storage Class Code | 11 - Combustible Solids | [1] |
The Core Principle: Segregation and Professional Disposal
The cornerstone of safely managing this compound waste is recognizing that it is a regulated hazardous chemical. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4][6] The primary and only acceptable method of disposal is through a licensed hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[4]
The rationale for this approach is rooted in the chemical properties of halogenated organics. These compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen chloride) that are produced during combustion.[2] Disposing of this waste down the drain can harm aquatic life and damage wastewater treatment systems.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final collection by EHS or a certified contractor.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Step 2: Waste Collection
All waste materials containing this compound must be collected as hazardous waste. This includes:
-
Neat (undiluted) compound: The original solid compound.
-
Solutions: Any solutions containing the compound.
-
Contaminated Labware: Items such as pipette tips, filter paper, and gloves that have come into direct contact with the compound.
Collect these materials in a designated hazardous waste container. The container must be:
-
Compatible: For solid waste, a high-density polyethylene (HDPE) pail or a securely sealed bag is appropriate. For liquid waste, use a glass or HDPE bottle with a screw-top cap.[4]
-
In Good Condition: Free from cracks, leaks, or residue on the outside.
-
Securely Closed: The container must be kept closed at all times except when actively adding waste.[5][7] This prevents the release of vapors and protects against spills.
Step 3: Waste Segregation
Proper segregation is a critical step in the hazardous waste management process.[2] this compound waste must be collected in a container designated for halogenated organic waste .[2][7][8]
Do NOT mix with:
-
Non-halogenated organic waste: Keeping these waste streams separate can significantly reduce disposal costs and simplifies the treatment process.[5][7]
-
Acids or Bases: Mixing with strong acids or bases is not recommended.[5]
-
Oxidizing agents: Avoid mixing with strong oxidizers.[4]
-
Aqueous waste: Unless the waste is an aqueous solution of the compound, do not add it to a primarily aqueous waste stream.[8]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision workflow for this compound.
Step 4: Labeling
Properly labeling the waste container is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" . Do not use abbreviations.[7]
-
An accurate list of all constituents in the container, including solvents and their approximate percentages.[5]
-
The relevant hazard characteristics (e.g., "Toxic").[4]
Your institution's EHS department will provide standardized hazardous waste labels.[5]
Step 5: Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area should be:
-
Secure and under the control of the generator.
-
At or near the point of generation.
-
Away from drains, heat sources, and incompatible chemicals. [4]
-
Within a secondary containment bin to contain any potential leaks or spills.[5]
Step 6: Arranging for Disposal
Once the waste container is nearly full (about 90% capacity), or if you will no longer be generating this type of waste, arrange for its collection.
-
Contact your institution's EHS department. [4]
-
Follow their specific procedures for waste pickup requests. This may involve an online form or a phone call.[5]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
The overall disposal workflow is summarized in the diagram below:
Caption: End-to-end disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response line or EHS.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Use Absorbent Material: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]
-
Collect Waste: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). All cleaning materials must also be collected as hazardous waste.[4]
By adhering to this comprehensive disposal plan, researchers and laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and upholding their commitment to environmental stewardship.
References
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- Washington State University. (n.d.). Halogenated Solvents.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Dansette, P. M., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry, 50(15), 3299–3309.
- Wang, J., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
- University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
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A Senior Application Scientist's Guide to the Safe Handling of 1-(5-Chloro-thiophen-3-YL)ethanol
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(5-Chloro-thiophen-3-YL)ethanol (CAS No. 1363383-08-7). As this is a specialized research chemical, comprehensive toxicological data may not be fully available. Therefore, a conservative approach to safety, treating the compound with a high degree of caution, is imperative. The following procedures are designed to empower researchers, scientists, and drug development professionals to manage this substance safely, ensuring both personal protection and environmental integrity.
Core Hazard Assessment
This compound is classified with the GHS07 pictogram and a "Warning" signal word, indicating that it can be harmful. The primary known hazard is that it is harmful if swallowed (Acute Toxicity 4, Oral), as designated by the H302 hazard statement. While specific data on skin/eye irritation or respiratory effects are not detailed for this exact molecule, related thiophene compounds are known to cause skin, eye, and respiratory irritation.[1] It is a solid substance classified under Storage Class Code 11 as a combustible solid.
| Hazard Classification | Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | |
| GHS Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | - | Warning | |
| Storage Class | 11 | Combustible Solids |
Given the limited specific data, all handling operations must proceed under the assumption that the compound may present additional, uncharacterized hazards.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered PPE strategy is crucial to prevent accidental exposure. The following equipment is mandatory when handling this compound in any form.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles and a full-face shield.[1][2] | Goggles provide a seal against splashes and dust. The face shield offers a secondary barrier, protecting the entire face, which is critical when handling solids that can become airborne. |
| Hand | Double-layered, chemical-resistant gloves (e.g., Nitrile or PVC).[2][3] | The outer glove can be removed immediately if contamination is suspected, leaving the inner glove as protection. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3] |
| Body | Chemical-resistant laboratory coat. | A fully fastened lab coat protects against incidental contact and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | While not mandated by the known hazard profile, a respirator is essential if there is any risk of generating dust or aerosols, or if work is conducted outside of a certified chemical fume hood.[4][5] |
Safe Handling and Storage Operations
Adherence to meticulous laboratory practice is the foundation of safety. All operations, from weighing to dissolution, must be performed within a certified chemical fume hood to contain any potential dust or vapors.[2]
Step-by-Step Weighing and Handling Protocol:
-
Preparation: Before bringing the chemical into the work area, ensure an eyewash station and safety shower are accessible and unobstructed.[4][6] Cover the work surface within the fume hood with a disposable absorbent liner.[2]
-
Don PPE: Equip yourself with the full PPE ensemble detailed in the table above.
-
Weighing: Tare a suitable, static-free weighing container. Carefully transfer the desired amount of solid this compound. Avoid any actions that could generate dust.
-
Dissolution: If preparing a solution, add the solvent to the container with the solid. Cap the container securely before mixing via vortex or sonication to prevent aerosol generation.[2]
-
Labeling: Immediately label any new container with the full chemical name, concentration, solvent, preparation date, and appropriate hazard symbols.[2]
-
Cleanup: Following the transfer, decontaminate any spatulas or surfaces. Dispose of the weigh boat, absorbent liner, and outer gloves as hazardous waste.[2]
Storage Requirements:
Store this compound in a tightly sealed, clearly labeled container.[4] The storage location should be a cool, dry, and well-ventilated area designated for combustible solids, away from heat, open flames, or other ignition sources.[4][7] Ensure it is segregated from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate potential harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse the mouth thoroughly with water. Do not induce vomiting unless directed by medical personnel.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4] |
Chemical Spill Response Workflow
In the event of a spill, follow the structured response plan outlined below. The primary objective is to contain the spill safely and prevent exposure to personnel.
Caption: Emergency response workflow for a this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[3] This includes expired or unwanted product, spill cleanup materials, and contaminated disposable PPE.
-
Waste Collection: Collect all waste in sealed, properly labeled containers. Do not mix with other waste streams unless directed by your institution's safety protocols.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[3]
-
Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream management and to schedule a pickup for disposal. Never dispose of this chemical down the drain or in regular trash.
References
- This compound | C6H7ClOS - PubChem.
- Material Safety Data Sheet - Thiophene, benzene free, 99.5% - Cole-Parmer. Cole-Parmer. [Link]
- HAZARD SUMMARY - Thiophene. New Jersey Department of Health. [Link]
- SAFETY DATA SHEET - Ethanol. U.S.
- Material Safety Data Sheet - 3-acetyl-5-chlorothiophene. Capot Chemical. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. accessdata.fda.gov [accessdata.fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
